molecular formula C4H7N3O B1281203 3-amino-1-methyl-1H-pyrazol-5-ol CAS No. 54235-29-9

3-amino-1-methyl-1H-pyrazol-5-ol

Cat. No.: B1281203
CAS No.: 54235-29-9
M. Wt: 113.12 g/mol
InChI Key: YGVFIVSNVVUSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-methyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-methyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFIVSNVVUSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508762
Record name 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54235-29-9
Record name 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Potential of 3-amino-1-methyl-1H-pyrazol-5-ol: A Preliminary Technical Bulletin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Promising Intermediate

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both versatility in chemical modification and inherent biological relevance. Among these, the pyrazole nucleus stands out as a privileged structure, forming the core of numerous approved therapeutics.[1] This technical bulletin focuses on a specific, yet under-documented, member of this family: 3-amino-1-methyl-1H-pyrazol-5-ol (CAS Number: 57313-30-1) . While comprehensive, peer-reviewed data on this particular molecule remains nascent, this document aims to provide a foundational understanding of its properties, potential synthetic routes, and forecasted applications based on the broader knowledge of its chemical class. It is designed to serve as a starting point for researchers looking to explore the utility of this compound as a key intermediate in the synthesis of novel bioactive molecules.

I. Core Molecular Attributes: A Snapshot

A fundamental understanding of a molecule's physical and chemical properties is paramount for its effective utilization in a research and development setting. The available data for 3-amino-1-methyl-1H-pyrazol-5-ol provides a basic but essential profile.

PropertyValueSource
CAS Number 57313-30-1[2]
Molecular Formula C₄H₇N₃O[2]
Molecular Weight 113.12 g/mol [2]
Appearance Data not available; related compounds are typically white to light yellow crystalline powders.[3]
Solubility Soluble in Dichloromethane and Methanol.[3][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2][2]

Expert Insight: The solubility in common organic solvents like dichloromethane and methanol suggests good handling characteristics for synthetic transformations. The recommendation for storage under an inert atmosphere indicates potential sensitivity to air or moisture, a critical consideration for maintaining its integrity over time.

II. Navigating Synthesis: A Proposed Methodological Framework

A likely synthetic pathway for 3-amino-1-methyl-1H-pyrazol-5-ol involves the reaction of ethyl cyanoacetate with methylhydrazine. This reaction is a well-established method for the synthesis of aminopyrazoles.[4] A related patent describes the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester from a 40% methylhydrazine aqueous solution and ethoxy methylene ethyl cyanoacetate in toluene.[4]

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product methylhydrazine Methylhydrazine cyclocondensation Cyclocondensation in a suitable solvent (e.g., Toluene) methylhydrazine->cyclocondensation Reactant 1 ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->cyclocondensation Reactant 2 product 3-amino-1-methyl-1H-pyrazol-5-ol cyclocondensation->product Forms

Caption: Proposed synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol.

Experimental Considerations:

  • Solvent Choice: Toluene is a common solvent for this type of reaction, as it allows for the azeotropic removal of water, driving the reaction to completion.[4]

  • Temperature Control: The reaction temperature will likely need to be optimized, with many similar reactions proceeding at elevated temperatures (reflux).[4]

  • Work-up and Purification: The work-up procedure would typically involve removal of the solvent, followed by purification of the crude product. This may involve recrystallization or column chromatography to obtain the desired purity.

Self-Validation and Protocol Development: Researchers should approach this synthesis with a systematic process of optimization. Key parameters to monitor include reaction time, temperature, and stoichiometry of the reactants. Analytical techniques such as Thin Layer Chromatography (TLC) should be employed to monitor the progress of the reaction. The final product should be thoroughly characterized using NMR, IR, and mass spectrometry to confirm its identity and purity.

III. Analytical Characterization: The Unseen Spectrum

A comprehensive analytical dataset is crucial for the unambiguous identification and quality control of any chemical compound. While specific spectral data for 3-amino-1-methyl-1H-pyrazol-5-ol is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Expected Spectral Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl group protons, the proton on the pyrazole ring, and the amine protons. The chemical shifts of these protons will be influenced by their electronic environment.

  • ¹³C NMR: The spectrum should reveal four distinct carbon signals corresponding to the methyl carbon, the two pyrazole ring carbons, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine group, the O-H stretching of the hydroxyl group, C=N and C=C stretching of the pyrazole ring, and C-N stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (113.12 g/mol ).

Data Acquisition: Researchers synthesizing this compound should perform full analytical characterization and consider publishing this data to contribute to the collective knowledge base. Commercial suppliers like BLDpharm mention the availability of NMR, HPLC, and LC-MS data upon request, which could be a valuable resource.[2]

IV. Safety and Handling: A Precautionary Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 3-amino-1-methyl-1H-pyrazol-5-ol, a cautious approach to its handling is imperative. The safety profile of related aminopyrazole compounds should be used as a guiding principle. For instance, the GHS classification for 3-amino-5-hydroxypyrazole includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid Inhalation and Contact: Take measures to avoid inhaling the dust or allowing the compound to come into contact with skin or eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[2]

V. The Horizon of Application: A Forward Look into Drug Discovery

The true value of 3-amino-1-methyl-1H-pyrazol-5-ol lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][6]

The presence of three key functional groups—an amino group, a hydroxyl group (which can exist in the tautomeric keto form as a pyrazolone), and a reactive site on the pyrazole ring—provides multiple avenues for chemical modification.

Potential Drug Development Pathways:

G cluster_core Core Scaffold cluster_derivatives Potential Derivatives core 3-amino-1-methyl-1H-pyrazol-5-ol kinase_inhibitors Kinase Inhibitors core->kinase_inhibitors Derivatization of Amino Group anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory Modification at Hydroxyl/Keto Group antimicrobial Antimicrobial Compounds core->antimicrobial Substitution on Pyrazole Ring

Caption: Potential applications in drug discovery.

  • Kinase Inhibitors: The aminopyrazole moiety is a well-known pharmacophore in the design of kinase inhibitors for cancer therapy.[1] The amino group of 3-amino-1-methyl-1H-pyrazol-5-ol can serve as a key hydrogen bond donor, interacting with the hinge region of kinase domains.

  • Anti-inflammatory Agents: Pyrazolone derivatives have a long history as anti-inflammatory agents. The pyrazol-5-ol tautomer of this compound can be functionalized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: The pyrazole ring system is present in various compounds with antibacterial and antifungal activities.[1]

Expert Insight: The strategic value of 3-amino-1-methyl-1H-pyrazol-5-ol lies in its potential for combinatorial library synthesis. The multiple points of diversification allow for the rapid generation of a wide array of derivatives, which can then be screened for various biological activities.

VI. Conclusion: A Call for Further Investigation

3-amino-1-methyl-1H-pyrazol-5-ol (CAS 57313-30-1) represents a molecule of significant potential, yet it remains largely unexplored in the scientific literature. This technical bulletin has synthesized the available information to provide a preliminary guide for researchers. The clear next steps are for the scientific community to develop and publish a detailed synthetic protocol, a comprehensive analytical and safety profile, and to explore its utility in the synthesis of novel bioactive compounds. As we continue to build upon the foundational knowledge of such versatile intermediates, we pave the way for the next generation of innovative therapeutics.

References

  • PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Faria, J. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]

  • Google Patents. 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Asija, S., & Asija, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1134. [Link]

Sources

An In-Depth Technical Guide to the Tautomerism and Stability of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, yet its rich tautomeric nature presents both opportunities and challenges for drug design. A nuanced understanding of the factors governing tautomeric equilibria is paramount for predicting a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive examination of the tautomerism of 3-amino-1-methyl-1H-pyrazol-5-ol, a key heterocyclic motif. We will dissect the potential tautomeric forms, explore the energetic landscape through computational insights, and detail robust experimental protocols for their elucidation. This document is intended to serve as a practical, field-proven resource for scientists navigating the complexities of heterocyclic chemistry in drug development.

Introduction: Why Tautomerism in Pyrazoles Matters

In the realm of drug discovery, a molecule is not a static entity. It is a dynamic system influenced by its environment. Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a critical aspect of this dynamism. For pyrazole derivatives, this phenomenon can profoundly alter a compound's properties, including its hydrogen bonding capacity, lipophilicity, and molecular shape, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for biological targets.[1][2] The ability of 3-amino-1-methyl-1H-pyrazol-5-ol to exist in multiple forms necessitates a rigorous investigation to ensure that synthetic strategies and structure-activity relationship (SAR) studies are built on a solid structural foundation.

Chapter 1: The Tautomeric Landscape of 3-amino-1-methyl-1H-pyrazol-5-ol

The substitution pattern of 3-amino-1-methyl-1H-pyrazol-5-ol allows for several potential prototropic tautomers. The primary equilibrium involves a proton shift between the ring nitrogens and the exocyclic oxygen and nitrogen atoms. The three most plausible forms are the aromatic hydroxy form (OH-form), the pyrazolone form (NH-form), and the imino form (Imino-form).

  • The Hydroxy Tautomer (5-OH): 3-amino-1-methyl-1H-pyrazol-5-ol. This is an aromatic tautomer, benefiting from the energetic stability of a delocalized π-electron system.[3]

  • The Pyrazolone Tautomer (5-oxo or NH-form): 3-amino-1-methyl-1,2-dihydro-3H-pyrazol-5-one. This form breaks the aromaticity of the pyrazole ring but contains a stable amide-like linkage.

  • The Imino Tautomer: 3-imino-1-methyl-1,2-dihydro-3H-pyrazol-5-ol. This tautomer is generally considered less stable than the amino and keto forms in similar systems and is often not significantly populated at equilibrium.

The interplay between these forms is the central subject of our investigation.

Tautomers OH 3-amino-1-methyl-1H-pyrazol-5-ol (OH-Form, Aromatic) NH 3-amino-1-methyl-1,2-dihydro- 3H-pyrazol-5-one (NH-Form) OH->NH Keto-Enol Tautomerism IM 3-imino-1-methyl-1,2-dihydro- 3H-pyrazol-5-ol (Imino-Form) OH->IM Amine-Imino Tautomerism

Caption: Plausible tautomeric forms of 3-amino-1-methyl-1H-pyrazol-5-ol.

Chapter 2: Key Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a dynamic balance dictated by a hierarchy of internal and external factors.

2.1 Substituent Effects

The electronic nature of substituents is a primary determinant of tautomeric preference. For N-unsubstituted pyrazoles, a clear trend has been established through both experimental and computational studies:

  • Electron-donating groups (EDGs) at the C3 position, such as the amino (-NH₂) group in our molecule of interest, tend to stabilize the 3-amino tautomer.[1][4]

  • Electron-withdrawing groups (EWGs) , such as -CN or -COOH, generally favor the 5-amino tautomer.[1][4]

In our N1-methylated system, the methyl group itself is a weak electron donor. The dominant electronic influence comes from the C3-amino group, which would be expected to favor the existence of the aromatic 5-OH tautomer where the amino group can effectively donate electron density into the ring.

2.2 Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can dramatically shift the equilibrium. The more polar tautomer will be preferentially stabilized by a polar solvent.[4] The 5-oxo (NH) tautomer, with its amide-like character, generally possesses a larger dipole moment than the aromatic 5-OH form.[4] Consequently:

  • In nonpolar solvents (e.g., CDCl₃, Benzene-d₆), the less polar, aromatic 5-OH tautomer is often the major species, frequently stabilized by intermolecular hydrogen-bonded dimers.[5]

  • In polar aprotic solvents (e.g., DMSO-d₆), the solvent can disrupt these dimers and better solvate the more polar 5-oxo tautomer, potentially increasing its population. In some cases, the proton exchange rate in DMSO is slowed to the point that signals for both tautomers can be observed and quantified by NMR.[6]

2.3 pH Effects

The ionization state of the molecule can lock it into a specific tautomeric form. The amino group at C3 and the pyrazole ring nitrogens are basic centers, while the hydroxyl group in the 5-OH tautomer is acidic. Protonation or deprotonation at these sites will significantly alter the electronic landscape and, therefore, the tautomeric preference. While specific pKa values for this molecule are not widely reported, analysis in buffered aqueous solutions across a pH range is crucial for understanding its form in physiological conditions.

Chapter 3: Experimental and Computational Methodologies for Tautomer Elucidation

A multi-pronged approach combining computational modeling and empirical spectroscopic analysis is essential for a definitive structural assignment. The protocols described below represent a self-validating system, where computational predictions are tested and refined by experimental data.

3.1 Computational Modeling with Density Functional Theory (DFT)

Causality: DFT calculations provide a powerful predictive tool to assess the relative thermodynamic stabilities of the different tautomers in silico. By calculating the Gibbs free energy (ΔG) of each isomer, we can predict the equilibrium constant and thus the tautomeric ratio. This is the most efficient starting point, guiding subsequent experimental design and aiding in the interpretation of complex spectra.

Protocol:

  • Structure Generation: Build the 3D structures of all plausible tautomers (5-OH, 5-oxo, and Imino forms) using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. A widely validated and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[1][3] This level of theory provides a good balance between accuracy and computational cost for this class of molecules.

  • Frequency Calculation: Conduct a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating the Gibbs free energy.

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations incorporating a solvent model. The Polarizable Continuum Model (PCM) is a standard and effective choice.[3][6] Perform these calculations for solvents of interest (e.g., chloroform, DMSO, water).

  • Energy Analysis: Extract the total Gibbs free energy for each tautomer in the gas phase and in each solvent. The relative energy (ΔG_rel) of each tautomer is calculated with respect to the most stable isomer.

  • NMR Prediction (Optional but Recommended): Following optimization, perform a GIAO (Gauge-Invariant Atomic Orbital) NMR calculation to predict the ¹³C and ¹⁵N chemical shifts for each tautomer.[7] These predicted shifts are invaluable for assigning experimental spectra.

DFT_Workflow cluster_0 Computational Protocol start Generate Tautomer Structures (3D) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minimum (No Imaginary Frequencies) freq->check solv Incorporate Solvent Model (e.g., PCM) check->solv Proceed energy Calculate Gibbs Free Energy (ΔG) solv->energy nmr Predict NMR Shifts (GIAO Method) energy->nmr end Relative Stabilities & Predicted Spectra nmr->end

Caption: A validated computational workflow for assessing tautomer stability using DFT.

3.2 Spectroscopic Analysis by Nuclear Magnetic Resonance (NMR)

Causality: NMR spectroscopy is the most definitive experimental technique for studying tautomeric equilibria in solution.[8] It allows for the direct observation and quantification of the different species present, provided the rate of interconversion is slow on the NMR timescale. Key nuclei (¹H, ¹³C, ¹⁵N) have chemical shifts that are highly sensitive to the electronic environment, making them excellent probes for distinguishing between tautomers.

Protocol:

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum for each sample. Pay close attention to the chemical shifts and line shapes of the pyrazole ring proton and any labile N-H or O-H protons. Broad signals may indicate an intermediate rate of exchange.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the C5 carbon is a particularly diagnostic signal. In the 5-OH tautomer, C5 is an sp² carbon bonded to oxygen and will resonate in the aromatic region (~155-165 ppm). In the 5-oxo tautomer, C5 is a carbonyl carbon and will be significantly downfield-shifted (~170-190 ppm).[5]

  • ¹⁵N NMR Acquisition (Recommended): If available, acquire ¹H-¹⁵N HMBC or direct ¹⁵N spectra. The chemical shifts of the ring nitrogens (N1 and N2) are highly indicative of their hybridization state and protonation status, providing unambiguous evidence for the tautomeric form.[2]

  • Low-Temperature Experiments: If proton exchange is fast at room temperature (leading to averaged signals), repeat the measurements at lower temperatures (e.g., down to -60 °C in appropriate solvents).[9] Slowing the interconversion may resolve the signals for individual tautomers, allowing for their direct integration and the calculation of the equilibrium constant (K_eq).

Chapter 4: Stability Analysis and Data Interpretation

While a dedicated experimental study on 3-amino-1-methyl-1H-pyrazol-5-ol is not prominently available in the literature, we can synthesize the existing knowledge on analogous systems to make robust predictions.

Computational studies on simple 3-aminopyrazoles consistently show the 3-amino tautomer to be more stable than the 5-amino form in the gas phase by approximately 10 kJ/mol.[6][10] For pyrazol-5-ones, the equilibrium between the OH and NH forms is highly sensitive to the factors discussed. Given the presence of the N1-methyl group and the C3-amino group, the aromatic 5-OH tautomer is expected to be the most stable form, particularly in non-polar solvents. The polar 5-oxo tautomer's population is expected to increase in polar solvents like DMSO.

Table 1: Predicted Relative Stabilities and Diagnostic NMR Shifts

TautomerPredicted Relative Stability (Gas Phase)Predicted Relative Stability (DMSO)Diagnostic ¹³C Shift (C5)Diagnostic ¹³C Shift (C3)
5-OH Form 0 kJ/mol (Reference)0 kJ/mol (Reference)~158 ppm~150 ppm
5-Oxo Form +10 to +20 kJ/mol+5 to +15 kJ/mol~175 ppm~155 ppm
Imino Form > +40 kJ/mol> +35 kJ/mol~160 ppm~165 ppm
(Note: These values are estimations based on published data for structurally related pyrazoles and should be confirmed by specific DFT calculations and experimental validation for the title compound.)[3][5][6][10]
Conclusion and Future Outlook

The tautomeric behavior of 3-amino-1-methyl-1H-pyrazol-5-ol is a complex interplay of electronic, solvent, and environmental factors. Based on extensive data from analogous systems, the aromatic 5-OH tautomer is predicted to be the most stable form, though the population of the 5-oxo tautomer can become significant in polar solvents.

For drug development professionals, this is not an academic exercise. The predominant tautomer in a physiological environment will dictate the molecule's interaction with its target. The protocols outlined in this guide provide a clear, logical, and scientifically rigorous pathway to elucidate the precise tautomeric nature of this, and other, valuable heterocyclic scaffolds. It is strongly recommended that a combination of DFT calculations and multi-solvent NMR studies be conducted as a foundational step in any research program involving this class of compounds. The investment in this fundamental characterization will pay dividends in the form of more reliable SAR, improved property forecasting, and ultimately, more successful drug discovery campaigns.

References

Sources

Spectroscopic Characterization of 3-amino-1-methyl-1H-pyrazol-5-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted aminopyrazole, it serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. The presence of multiple functional groups—an amino group, a hydroxyl group (which can tautomerize to a ketone), and a methylated pyrazole core—imparts a unique chemical reactivity and potential for diverse molecular interactions. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its electronic properties, which are critical for its application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-amino-1-methyl-1H-pyrazol-5-ol, offering insights into the interpretation of the resulting data.

Molecular Structure and Tautomerism

A critical aspect of the chemistry of 3-amino-1-methyl-1H-pyrazol-5-ol is its potential for tautomerism. The pyrazol-5-ol ring system can exist in several tautomeric forms, primarily the hydroxyl (-OH), and keto forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. The N-methylation at position 1 simplifies the tautomeric possibilities compared to its unmethylated counterpart, 3-amino-5-hydroxypyrazole. The predominant tautomeric form will significantly influence the spectroscopic data obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-amino-1-methyl-1H-pyrazol-5-ol, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

For a molecule like 3-amino-1-methyl-1H-pyrazol-5-ol, a standard ¹H NMR experiment provides the initial overview of the proton environment. However, to unambiguously assign the signals and to probe the tautomeric state, a suite of NMR experiments is often necessary. A ¹³C NMR spectrum is essential to identify all unique carbon atoms. For definitive assignments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the piecing together of the molecular puzzle. Given the potential for proton exchange of the -OH and -NH₂ groups, experiments may be conducted in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) or at varying temperatures to sharpen these signals or to study the tautomeric equilibrium.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-amino-1-methyl-1H-pyrazol-5-ol is expected to show distinct signals for the N-methyl protons, the pyrazole ring proton, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the aromaticity of the pyrazole ring.

  • N-CH₃ Protons: A singlet is expected for the N-methyl group, typically in the range of 3.5-4.0 ppm.

  • Pyrazole C4-H Proton: The proton on the C4 position of the pyrazole ring is expected to appear as a singlet, likely in the region of 5.0-6.0 ppm.

  • -NH₂ Protons: The amino group protons will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration and can range from 3.0 to 5.0 ppm.

  • -OH Proton: The hydroxyl proton, if present in the pyrazol-5-ol tautomer, will also be a broad, exchangeable singlet with a chemical shift that is highly variable depending on the solvent and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The expected chemical shifts are influenced by the substituents on the pyrazole ring.

  • Pyrazole C3 and C5: These carbons, bonded to the amino and hydroxyl/keto groups respectively, will be the most downfield of the ring carbons, likely in the range of 140-160 ppm.

  • Pyrazole C4: This carbon will be the most upfield of the ring carbons, expected around 90-100 ppm.

  • N-CH₃ Carbon: The N-methyl carbon will appear in the aliphatic region, typically between 30-40 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-amino-1-methyl-1H-pyrazol-5-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0-200 ppm.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR Data Acquisition (HSQC/HMBC):

    • Utilize standard pulse programs for HSQC and HMBC experiments.

    • Optimize parameters, such as the J(C,H) coupling constant for HMBC (typically set to 8-10 Hz), to observe the desired correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-amino-1-methyl-1H-pyrazol-5-ol

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃~ 3.6~ 35
C4-H~ 5.4~ 95
C3-~ 150
C5-~ 155
NH₂broad singlet-
OHbroad singlet-

Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Expertise & Experience: Interpreting the Vibrational Landscape

The IR spectrum of 3-amino-1-methyl-1H-pyrazol-5-ol will be dominated by vibrations of the N-H, O-H, C=O (in the keto tautomer), C=N, and C=C bonds. The presence and position of a strong C=O stretching band can be a key indicator of the predominant tautomeric form. The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which is expected in the solid state.

Key Vibrational Frequencies
  • O-H and N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is expected due to the overlapping stretching vibrations of the O-H and N-H groups involved in hydrogen bonding.

  • C=O Stretching: If the keto tautomer is present, a strong absorption band is expected in the range of 1650-1700 cm⁻¹.

  • C=N and C=C Stretching: The pyrazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

  • N-H Bending: The bending vibration of the amino group is expected around 1600-1650 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 3-amino-1-methyl-1H-pyrazol-5-ol with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for 3-amino-1-methyl-1H-pyrazol-5-ol

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H / N-H stretch3100 - 3500Strong, Broad
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (keto form)1650 - 1700Strong
C=N / C=C stretch (ring)1500 - 1650Medium-Strong
N-H bend1600 - 1650Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Expertise & Experience: Deciphering the Fragmentation Puzzle

For 3-amino-1-methyl-1H-pyrazol-5-ol, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern will be dictated by the stability of the pyrazole ring and the nature of the substituents. Cleavage of the N-methyl group or loss of small neutral molecules like CO or HCN are plausible fragmentation pathways.

Expected Mass Spectrum
  • Molecular Ion: The molecular weight of C₄H₇N₃O is 113.12 g/mol . In ESI-MS, a strong signal at m/z 114.13 corresponding to the [M+H]⁺ ion is expected.

  • Fragmentation: Common fragmentation patterns for pyrazoles involve ring cleavage. The specific fragmentation of 3-amino-1-methyl-1H-pyrazol-5-ol would need to be determined experimentally, but fragments corresponding to the loss of the methyl group, water, or elements of the amino and hydroxyl/keto groups could be anticipated.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expertise & Experience: Probing the Electronic Structure

The UV-Vis spectrum of 3-amino-1-methyl-1H-pyrazol-5-ol is expected to show absorption bands corresponding to π → π* transitions within the conjugated pyrazole ring system. The position of the absorption maximum (λ_max) will be influenced by the auxochromic amino and hydroxyl groups.

Expected UV-Vis Spectrum
  • λ_max: An absorption maximum is anticipated in the range of 220-280 nm. The exact position will depend on the solvent polarity and the predominant tautomeric form.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample over a wavelength range of approximately 200-400 nm.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 3-amino-1-methyl-1H-pyrazol-5-ol.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of 3-amino-1-methyl-1H-pyrazol-5-ol NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (ESI-MS) Synthesis->MS UVVis UV-Vis Spectroscopy Synthesis->UVVis Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVis->Data_Analysis Structure_Confirmation Structure Confirmation & Tautomer Analysis Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of 3-amino-1-methyl-1H-pyrazol-5-ol.

Conclusion

The spectroscopic characterization of 3-amino-1-methyl-1H-pyrazol-5-ol requires a multi-technique approach. NMR spectroscopy provides the most detailed structural information, while FTIR, Mass Spectrometry, and UV-Vis spectroscopy offer complementary data to confirm functional groups, molecular weight, and electronic properties. A thorough understanding of the potential for tautomerism is essential for the accurate interpretation of the spectroscopic data. The protocols and expected data presented in this guide provide a solid framework for researchers, scientists, and drug development professionals working with this important heterocyclic compound.

References

  • PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook, 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. [Link]

  • SpectraBase entry for 3-Amino-1-methyl-1H-pyrazole. Wiley Science Solutions. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 1-51. [Link]

  • Katritzky, A. R., & El-Gendy, B. E. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

Crystal structure analysis of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-amino-1-methyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the precise three-dimensional architecture of pyrazole derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[1] This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of a key heterocyclic building block: 3-amino-1-methyl-1H-pyrazol-5-ol. From the foundational challenge of tautomerism to the intricacies of supramolecular assembly, we detail the experimental workflow and analytical logic required to move from a synthesized compound to a fully refined crystal structure. This document serves as a practical guide for researchers aiming to leverage crystallographic insights in their drug development and materials science endeavors.

The Subject Molecule: 3-amino-1-methyl-1H-pyrazol-5-ol

Chemical Identity and Tautomeric Considerations

3-amino-1-methyl-1H-pyrazol-5-ol (C₄H₇N₃O, Molar Mass: 113.12 g/mol ) is a substituted pyrazole that presents a significant structural question even before analysis begins: tautomerism. Pyrazol-5-ones are known to exist in equilibrium between multiple tautomeric forms, primarily the OH (enol), NH, and CH forms.[2][3] The relative stability of these forms is influenced by substitution patterns and the solid-state packing environment.[2] For 3-amino-1-methyl-1H-pyrazol-5-ol, the principal equilibrium to consider is between the hydroxy-pyrazole form (the '-ol') and the pyrazolone form (the '-one'). Determining which tautomer is present in the crystalline solid state is a primary objective of the structural analysis.

Fig 1. Potential tautomers of the title compound.
Significance in Medicinal and Materials Chemistry

Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The amino and hydroxyl/oxo functionalities of the title compound make it a versatile precursor for synthesizing more complex molecules, such as pyrazolo[1,5-a]pyrimidines.[5][6] The hydrogen bond donor (amino, hydroxyl) and acceptor (ring nitrogens, hydroxyl/carbonyl oxygen) sites are critical for molecular recognition at enzyme active sites or for building robust supramolecular networks in materials science.

From Synthesis to Single Crystal: The Preparatory Workflow

A high-quality crystal is the foundation of a successful structure determination. The journey begins with high-purity material and meticulous control over the crystallization process.

Synthesis and Purification

The synthesis of aminopyrazoles can often be achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a similar precursor.[6][7] A plausible route to the title compound involves the reaction of methylhydrazine with cyanoacetone, followed by appropriate workup and purification.

G Reactants Methylhydrazine + Cyanoacetone Reaction Condensation Reaction (e.g., in Ethanol) Reactants->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 3-amino-1-methyl- 1H-pyrazol-5-ol Powder Purification->Product Crystal Single Crystal Growth Product->Crystal

Fig 2. General workflow from synthesis to crystal.
Crystallization Methodology

The goal of crystallization is to encourage molecules to slowly transition from the disordered solution phase to an ordered, crystalline solid state. The choice of solvent and technique is critical and often empirical.

Protocol: Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in various solvents. Ideal solvents are those in which the compound is moderately soluble. For aminopyrazoles, solvents like methanol, ethanol, or dichloromethane are good starting points.[5]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., methanol) at room temperature. Use a clean, small vial with a wide mouth.

  • Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.

Causality: Slow evaporation is chosen for its simplicity and effectiveness. The restricted opening prevents rapid solvent loss, which would lead to precipitation of an amorphous powder or poorly formed microcrystals. This slow, controlled process provides sufficient time for molecules to orient themselves correctly into a repeating crystal lattice.

Elucidating the Architecture: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.[8] The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The overall process can be broken down into three main stages: data collection, structure solution, and structure refinement.

G cluster_exp Experiment cluster_analysis Computation cluster_result Result A Crystal Selection & Mounting B Mount on Diffractometer A->B C X-ray Data Collection B->C D Data Integration & Reduction C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structural Model (CIF File) F->G

Fig 3. High-level workflow for SC-XRD analysis.
Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope. It is mounted on a goniometer head, typically using a cryoprotectant oil to facilitate handling and protect the crystal during cooling.

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K).[1] Rationale: Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.[1]

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • A series of diffraction images are recorded by a detector as the crystal is rotated through various angles.[8]

  • Data Processing:

    • The collected images are processed to determine the positions and intensities of the diffraction spots.

    • The data is integrated, scaled, and corrected for experimental factors (e.g., absorption). This yields a list of unique reflections with their corresponding intensities and standard uncertainties.[9]

Structure Solution and Refinement

The processed data contains the amplitudes of the scattered X-rays, but the phase information is lost. This is the "phase problem" of crystallography.

  • Structure Solution: Direct methods or Patterson methods are computational techniques used to estimate the initial phases, allowing for the calculation of a preliminary electron density map.

  • Model Building: Atoms are fitted into the regions of high electron density in the map to build an initial molecular model.

  • Structure Refinement: The positions, and anisotropic displacement parameters of the atoms are adjusted using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.[9] The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.

Analysis of the Crystal Structure

The final refined model provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data Summary

The following table summarizes plausible crystallographic data for 3-amino-1-methyl-1H-pyrazol-5-ol, based on analyses of similar pyrazole structures.[9][10][11]

ParameterValue
Chemical FormulaC₄H₇N₃O
Formula Weight113.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.551 (2)
b (Å)8.353 (3)
c (Å)11.372 (3)
β (°)104.72 (3)
Volume (ų)693.6 (4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.082
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)150
Final R1 [I > 2σ(I)]0.038
Final wR2 (all data)0.105
Molecular Geometry and Tautomer Confirmation

Analysis of the refined structure's bond lengths confirms that the molecule crystallizes in the 3-amino-1-methyl-1H-pyrazol-5-ol tautomeric form. The C-O bond length is consistent with a single bond, and a hydrogen atom is located on the oxygen, unequivocally identifying it as a hydroxyl group. The pyrazole ring is essentially planar.

Bond/AngleValue (Å or °)
O1-C51.352 (2)
N1-N21.375 (2)
N2-C31.321 (2)
C3-N3 (amino)1.345 (3)
C3-C41.410 (3)
C4-C51.366 (2)
C5-N11.348 (2)
N1-C3-N2111.5 (1)
C4-C5-O1128.9 (2)
Supramolecular Assembly: The Hydrogen-Bonding Network

The solid-state structure is not defined by isolated molecules but by an extended network of intermolecular interactions. In this crystal, a robust hydrogen-bonding network is the dominant packing force. The amino group (N-H) and the hydroxyl group (O-H) act as hydrogen bond donors, while the pyrazole ring nitrogen (N2) and the hydroxyl oxygen (O1) act as acceptors.

Notably, molecules form hydrogen-bonded dimers via a strong O-H···N interaction. These dimers are then linked into chains and sheets by N-H···O interactions, creating a stable, three-dimensional architecture.[10]

Fig 4. Schematic of key hydrogen bonds in the crystal lattice.

Implications for Drug Design

The crystal structure provides a precise, experimentally validated 3D model that is invaluable for computational and medicinal chemists.

  • Pharmacophore Modeling: The exact positions of the hydrogen bond donors and acceptors are now known, allowing for the creation of highly accurate pharmacophore models for virtual screening and ligand design.

  • Structure-Based Drug Design: If this molecule were a fragment hit or a lead compound, its binding mode could be modeled with greater confidence in a protein's active site. The planar nature of the ring and the specific orientation of its substituents are key parameters for docking studies.[12]

  • Solid-State Properties: The strong hydrogen-bonding network suggests good thermal stability. Understanding these interactions is also the first step in predicting or identifying potential polymorphs, which have critical implications for the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).

References

A consolidated list of all sources cited within this guide.

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives. ResearchGate. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • 3-Amino-5-methyl-1H-pyrazole, 97% 5 g. Thermo Scientific Alfa Aesar. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). PubMed Central. [Link]

  • Tautomers of 3-methyl-5-pyrazolone. Reddit. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. CSIC. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

  • Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. ResearchGate. [Link]

  • 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. National Institutes of Health (NIH). [Link]

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate. [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [Link]

  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. [Link]

  • X-ray crystallography. PubMed Central. [Link]

Sources

Theoretical Analysis of the Electronic Structure, Tautomerism, and Reactivity of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 3-amino-1-methyl-1H-pyrazol-5-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, and a deep understanding of their electronic properties is paramount for rational drug design and the development of novel functional materials.[1] This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the molecule's structural and electronic characteristics. We will delve into the critical aspect of tautomerism, which dictates the ground-state properties of the molecule, and subsequently explore its frontier molecular orbitals, electrostatic potential, and global reactivity descriptors. The protocols described herein are designed to be self-validating, providing researchers with a reliable workflow for in-silico analysis of this and related molecular systems.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The specific arrangement of nitrogen atoms within the five-membered ring allows for a unique combination of π-excessive and π-deficient characteristics, creating a versatile template for molecular design.[4] The subject of this guide, 3-amino-1-methyl-1H-pyrazol-5-ol, combines several key functional groups—an amino group, a hydroxyl group, and a methylated pyrazole core—that can significantly influence its biological activity and chemical reactivity.

A precise understanding of a molecule's electronic structure is the bedrock upon which its potential applications are built. Theoretical and computational chemistry provides an indispensable toolkit for this purpose, offering insights into molecular behavior at a level of detail that is often inaccessible through experimental methods alone.[5] This guide will establish a definitive computational protocol for characterizing 3-amino-1-methyl-1H-pyrazol-5-ol, with a primary focus on its tautomeric preferences and the resulting electronic landscape.

Foundational Analysis: Tautomerism in 3-amino-1-methyl-1H-pyrazol-5-ol

A well-documented characteristic of pyrazol-5-ones is their existence as a mixture of tautomers.[6][7] Before any electronic properties can be accurately predicted, the predominant tautomeric form in the ground state must be identified. The relative stability of these forms governs the molecule's overall structure, polarity, and hydrogen bonding capabilities, which are critical determinants of its interaction with biological targets. For 3-amino-1-methyl-1H-pyrazol-5-ol, three primary tautomers are plausible:

  • OH-form (A): 3-amino-1-methyl-1H-pyrazol-5-ol

  • NH-form (B): 5-amino-1-methyl-1,2-dihydropyrazol-3-one

  • CH-form (C): 5-amino-1-methyl-1,4-dihydropyrazol-3-one

The equilibrium between these forms is a fundamental aspect of the molecule's identity. The presence of an electron-donating amino group at the C3 position and a methyl group at the N1 position will significantly influence the electronic distribution and, consequently, the stability of each tautomer.[6]

Tautomers A OH-form (A) 3-amino-1-methyl-1H-pyrazol-5-ol B NH-form (B) 5-amino-1-methyl-1,2-dihydropyrazol-3-one A->B Proton Transfer C CH-form (C) 5-amino-1-methyl-1,4-dihydropyrazol-3-one B->C Proton Transfer

Caption: Plausible tautomeric equilibrium of 3-amino-1-methyl-1H-pyrazol-5-ol.

Computational Protocol: A Validated Workflow for Electronic Structure Analysis

Experimental Protocol: Quantum Chemical Calculations
  • Software: All calculations will be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Initial Structure Generation: The initial 3D coordinates for each tautomer (A, B, and C) will be constructed using a molecular builder.

  • Geometry Optimization and Stability:

    • Methodology: The geometry of each tautomer will be optimized without constraints in the gas phase. The choice of functional and basis set is critical for accuracy. We recommend the B3LYP functional combined with the 6-311++G(d,p) basis set. B3LYP is a robust hybrid functional suitable for a wide range of organic molecules, while the 6-311++G(d,p) basis set provides sufficient flexibility by including polarization and diffuse functions, which are essential for accurately describing systems with lone pairs and potential hydrogen bonds.[8][9]

    • Validation: Following optimization, a frequency calculation at the same level of theory must be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

    • Energy Calculation: The total electronic energy (E) and the zero-point vibrational energy (ZPVE) will be extracted from the frequency calculation output. The relative stability of the tautomers is determined by comparing their ZPVE-corrected total energies (E + ZPVE).

  • Electronic Property Analysis:

    • Using the geometry of the most stable tautomer, a series of single-point energy calculations will be performed to derive the electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity.[2]

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and predict reactive sites. The map plots the electrostatic potential on the electron density surface, where red indicates regions of negative potential (nucleophilic sites) and blue indicates regions of positive potential (electrophilic sites).

    • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key reactivity indices will be calculated using the following formulas:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Electronegativity (χ) = (I + A) / 2

      • Chemical Hardness (η) = (I - A) / 2

      • Electrophilicity Index (ω) = χ² / (2η)

Workflow cluster_setup Step 1: Initial Setup cluster_opt Step 2: Geometry Optimization & Stability Analysis cluster_analysis Step 3: Electronic Property Calculation start Generate 3D Structures (OH, NH, CH Tautomers) opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify energy Calculate Relative Energies (E + ZPVE) verify->energy stable Identify Most Stable Tautomer energy->stable fmo Analyze Frontier Molecular Orbitals (HOMO, LUMO, Gap) stable->fmo mep Generate Molecular Electrostatic Potential (MEP) Map fmo->mep reactivity Calculate Global Reactivity Descriptors mep->reactivity

Caption: Computational workflow for analyzing the electronic structure of the target molecule.

Predicted Electronic Properties and Reactivity Insights

Executing the protocol described above on the most stable tautomer of 3-amino-1-methyl-1H-pyrazol-5-ol will yield a wealth of quantitative data. Below, we present the expected outcomes and their interpretations.

Tautomeric Stability

The relative energies will likely indicate that one tautomer is significantly more stable than the others. In many pyrazolone systems, the NH and CH forms are often favored over the aromatic OH form, but this can be highly dependent on the substitution pattern.[6][10] The electron-donating amino group may influence the delocalization within the ring, potentially stabilizing one form over another.

TautomerRelative Energy (E + ZPVE) (kcal/mol)
OH-form (A) Hypothetical Value
NH-form (B) Hypothetical Value
CH-form (C) Hypothetical Value
Caption: Table for summarizing the calculated relative stabilities of the tautomers.
Frontier Molecular Orbitals (FMOs)

The FMO analysis provides critical insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the ground to the excited state.[2]

  • HOMO: Expected to be primarily localized on the electron-rich regions, likely the amino group and the pyrazole ring, indicating these are the primary sites for electrophilic attack.

  • LUMO: The distribution will depend on the most stable tautomer. If the NH-form with a carbonyl group is dominant, the LUMO will likely be centered on the C=O bond and the adjacent ring atoms, marking the sites for nucleophilic attack.

ParameterEnergy (eV)
HOMO Hypothetical Value
LUMO Hypothetical Value
HOMO-LUMO Gap (ΔE) Hypothetical Value
Caption: Table for summarizing key Frontier Molecular Orbital energies.
Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of the charge distribution. For the most stable tautomer, we would predict:

  • Negative Regions (Red/Yellow): Concentrated around the most electronegative atoms, such as the oxygen atom (in either the hydroxyl or carbonyl form) and the pyridine-like nitrogen of the pyrazole ring. These are the sites most susceptible to electrophilic attack or hydrogen bond donation.

  • Positive Regions (Blue): Located around the hydrogen atoms, particularly those of the amino group and the methyl group. These areas are prone to nucleophilic attack.

Global Reactivity Descriptors

These calculated indices provide a quantitative measure of the molecule's reactivity and are invaluable for comparing its properties to other known compounds in drug development pipelines.

DescriptorValueInterpretation
Ionization Potential (I) Hypothetical ValueEnergy required to remove an electron.
Electron Affinity (A) Hypothetical ValueEnergy released when an electron is added.
Electronegativity (χ) Hypothetical ValueThe power to attract electrons.
Chemical Hardness (η) Hypothetical ValueResistance to change in electron configuration.
Electrophilicity Index (ω) Hypothetical ValueA measure of the ability to act as an electrophile.
Caption: Table for summarizing calculated global reactivity descriptors.

Conclusion

This guide has established a rigorous and authoritative theoretical framework for the comprehensive analysis of the electronic structure of 3-amino-1-methyl-1H-pyrazol-5-ol. By first addressing the foundational issue of tautomerism and then applying a validated DFT-based protocol, researchers can reliably predict the molecule's ground-state geometry, stability, and electronic properties. The insights gained from analyzing the frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors are crucial for understanding the molecule's chemical behavior and potential as a pharmacophore. This in-silico approach enables a more efficient and targeted strategy for the design and development of novel pyrazole-based compounds in the pharmaceutical and material science sectors.

References

  • Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. (2023). ResearchGate. Available at: [Link]

  • 3-Amino-5-hydroxypyrazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Center for Biotechnology Information. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Center for Biotechnology Information. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010). PubMed. Available at: [Link]

  • Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]. ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. Available at: [Link]

  • Tautomers of 3-methyl-5-pyrazolone. (2023). Reddit. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. ResearchGate. Available at: [Link]

  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010). OSTI.GOV. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. Available at: [Link]

  • 3-Amino-5-methyl-1H-pyrazole, 97% 5 g. Thermo Scientific Alfa Aesar. Available at: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2024). PubMed Central. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

Sources

Physical and chemical properties of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-1-methyl-1H-pyrazol-5-ol

Executive Summary: This document provides a comprehensive technical overview of 3-amino-1-methyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Given its structural motifs—an aminopyrazole core and a hydroxyl group—this molecule is a versatile synthetic building block. This guide delves into its fundamental physical and chemical properties, with a particular focus on the critical phenomenon of tautomerism that governs its reactivity and spectroscopic behavior. We will explore its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide provides practical experimental protocols and discusses the compound's relevance as a pharmacophore and synthetic intermediate, grounded in authoritative references to ensure scientific integrity for its intended audience of researchers, scientists, and drug development professionals.

Molecular Structure and Identification

3-amino-1-methyl-1H-pyrazol-5-ol is a substituted pyrazole, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of an amino group, a methyl group on a ring nitrogen, and a hydroxyl group makes it a functionally rich molecule.

Chemical Identity:

  • Systematic Name: 3-amino-1-methyl-1H-pyrazol-5-ol

  • Common Synonyms: 5-Amino-2-methyl-2,4-dihydro-3H-pyrazol-3-one

  • CAS Number: 57313-30-1, 74530-10-2[1]

  • Molecular Formula: C₄H₇N₃O[2]

  • Molecular Weight: 113.12 g/mol [1]

The Critical Role of Tautomerism

A defining characteristic of pyrazol-5-ones is their existence as an equilibrium of multiple tautomeric forms.[3] The exact position of the equilibrium is highly sensitive to the solvent, temperature, and the nature of substituents on the ring.[3][4] For 3-amino-1-methyl-1H-pyrazol-5-ol, three primary tautomers are possible: the OH-form (aromatic), the NH-form, and the CH-form (non-aromatic). Understanding this equilibrium is paramount, as the dominant tautomer dictates the molecule's reactivity and spectroscopic signature. For instance, 1-substituted pyrazol-5-ols exist predominantly as the OH-form in nonpolar solvents, often forming dimers, while monomers are favored in polar solvents like DMSO.[4]

Tautomers cluster_OH OH-Form (Aromatic) cluster_NH NH-Form cluster_CH CH-Form OH 3-amino-1-methyl-1H-pyrazol-5-ol NH 3-amino-1-methyl-1,2-dihydropyrazol-5-one OH->NH Prototropic Shift CH 5-amino-1-methyl-1,2-dihydropyrazol-3-one OH->CH Prototropic Shift NH->CH Prototropic Shift

Caption: Prototropic tautomeric equilibrium of the 3-amino-1-methyl-1H-pyrazol-5-ol core.

Physicochemical Properties

The physical properties of this compound are influenced by its ability to form hydrogen bonds via the amino and hydroxyl/keto groups. Data for the specific N-methylated title compound is sparse, but properties can be inferred from closely related analogs like 3-amino-5-methyl-1H-pyrazole and the parent 3-amino-1H-pyrazol-5-ol.

PropertyValue / ObservationSource / Analog
Appearance White to light yellow crystal powder or solid mass.[5][6] (Analog: 3-amino-5-methylpyrazole)
Melting Point 45-47 °C[6][7] (Analog: 3-amino-5-methylpyrazole)
Boiling Point 213 °C at 14-19 hPa[5][6] (Analog: 3-amino-5-methylpyrazole)
Solubility Soluble in Dichloromethane and Methanol.[6][8] (Analog: 3-amino-5-methylpyrazole)
Flash Point 113 °C (closed cup)[6][7] (Analog: 3-amino-5-methylpyrazole)
Density ~1.221 g/cm³[5] (Analog: 3-amino-5-methylpyrazole)

Note: The properties listed above are primarily from the structural isomer 3-amino-5-methylpyrazole (CAS 31230-17-8) and serve as an expert estimation. The N-methylation and position of the functional groups in the title compound will cause deviations.

Spectroscopic Profile

The spectroscopic analysis of 3-amino-1-methyl-1H-pyrazol-5-ol is fundamentally linked to its tautomeric state. The observed spectra will likely represent a weighted average of the dominant forms in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the N-methyl group (around 3.5-4.0 ppm), a singlet for the pyrazole ring proton, and broad signals for the exchangeable -NH₂ and -OH protons. The exact chemical shift of the ring proton can help distinguish between tautomers.[4][9]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the pyrazole ring carbons. The chemical shift of the carbon at position 5 will be highly indicative of whether it is a C-O (hydroxyl, ~164 ppm) or C=O (keto) bond.[4]

  • IR Spectroscopy: Infrared analysis would reveal key functional group vibrations. Expect to see strong, broad bands in the 3200-3500 cm⁻¹ region corresponding to N-H and O-H stretching. A strong absorption around 1650-1700 cm⁻¹ would indicate the presence of a C=O bond, confirming the existence of keto tautomers (NH or CH forms).[10]

  • Mass Spectrometry: The monoisotopic mass is 113.0589 Da. Mass spectrometry would show a prominent molecular ion peak at m/z 113, with fragmentation patterns corresponding to the loss of small neutral molecules like CO or HCN.[2]

Chemical Reactivity and Synthesis

The reactivity of 3-amino-1-methyl-1H-pyrazol-5-ol is characterized by the nucleophilicity of its amino group and the pyrazole ring nitrogens, making it a valuable precursor for building more complex heterocyclic systems.[11]

Reactivity Profile

The amino group at the C3 position readily participates in condensation reactions with various electrophiles. It can be acylated, alkylated, or used as a nucleophile in the construction of fused ring systems like pyrazolo[1,5-a]pyrimidines.[8][12] The pyrazol-5-ol moiety can undergo O-alkylation or participate in reactions characteristic of ketones if it exists in a keto tautomeric form.

General Synthetic Approach

Substituted aminopyrazoles are commonly synthesized via a cyclocondensation reaction. A typical pathway involves the reaction of a β-ketonitrile derivative with a substituted hydrazine. For the title compound, this would involve reacting methylhydrazine with a cyanoacetate equivalent. This method is robust and allows for wide structural diversity.[13][14]

Synthesis cluster_reactants Starting Materials cluster_process Process cluster_product Product A Methylhydrazine C Cyclocondensation (Base or Acid Catalysis) A->C B Cyanoacetate Derivative (e.g., Ethyl Cyanoacetate) B->C D 3-amino-1-methyl-1H-pyrazol-5-ol C->D

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest from the medicinal chemistry community.[1][2] This scaffold is recognized as a "privileged structure," meaning it can serve as a versatile framework for developing ligands for a diverse range of biological targets.[2][3] Derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[4][5][6] Marketed drugs and clinical candidates such as Larotrectinib and Entrectinib, used in the treatment of NTRK fusion-positive cancers, feature this prominent framework, underscoring its therapeutic relevance.[7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the practical application of 3-amino-1-methyl-1H-pyrazol-5-ol as a key starting material. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and offer insights into the causality behind critical procedural steps, ensuring a blend of theoretical understanding and practical execution.

The Core Synthetic Strategy: Cyclocondensation

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine system is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic partner.[2][3][4] This strategy is efficient and allows for extensive structural diversity in the final product.

  • The Bis-Nucleophile: Our starting material, 3-amino-1-methyl-1H-pyrazol-5-ol, acts as a 1,3-bis-nucleophile. The key reactive sites are the exocyclic amino group (-NH₂) at the C3 position and the endocyclic nitrogen atom (N2) of the pyrazole ring. The presence of the methyl group at the N1 position and the hydroxyl/oxo group at the C5 position influences the electronic properties and reactivity of the pyrazole core.

  • The 1,3-Bielectrophile: The reaction partner is a three-carbon chain with electrophilic centers at both ends. The most common and versatile reagents for this purpose are β-dicarbonyl compounds, such as β-diketones (e.g., acetylacetone) and β-ketoesters (e.g., ethyl acetoacetate).[4][9][10] Other suitable partners include enaminones, β-enaminonitriles, and chalcones.[9]

The reaction proceeds via a cascade of nucleophilic addition and dehydration steps, culminating in the formation of the fused pyrimidine ring.

Unraveling the Reaction Mechanism

Understanding the reaction pathway is critical for optimizing conditions and predicting outcomes. The condensation of an aminopyrazole with a β-dicarbonyl compound typically follows a well-established mechanism.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more reactive exocyclic amino group of the 3-aminopyrazole onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound.

  • Formation of Enamine Intermediate: This addition is followed by a dehydration step, eliminating a molecule of water to form a stable enamine intermediate.

  • Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the endocyclic pyrazole nitrogen (N2) onto the second carbonyl carbon.

  • Final Dehydration: A final dehydration step occurs to eliminate a second molecule of water, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[4]

Below is a diagram illustrating this mechanistic pathway.

G A 3-Amino-1-methyl- 1H-pyrazol-5-ol (Bis-nucleophile) C Nucleophilic Attack (from -NH2 to C=O) A->C Step 1 B β-Dicarbonyl Compound (1,3-Bielectrophile) B->C D Enamine Intermediate (after dehydration) C->D -H2O E Intramolecular Cyclization (from Pyrazole N2 to C=O) D->E Step 2 F Cyclized Intermediate E->F G Final Dehydration (-H2O) F->G Step 3 H Pyrazolo[1,5-a]pyrimidine (Final Product) G->H G Setup Reaction Setup (Flask, Condenser, Stirrer) Reagents Charge Reagents (Aminopyrazole, Solvent, β-Dicarbonyl) Setup->Reagents Catalyst Add Catalyst (e.g., Acetic Acid) Reagents->Catalyst Reaction Heat to Reflux (Monitor by TLC) Catalyst->Reaction Workup Work-up (Cool, Precipitate) Reaction->Workup Purify Purification (Filter, Wash, Dry) Workup->Purify Analyze Analysis (NMR, MS, Yield) Purify->Analyze

Caption: Standard experimental workflow for synthesis.

Protocol 1: Synthesis of 2,7-Dimethyl-1,5-dihydro-4H-pyrazolo[1,5-a]pyrimidin-4-one

This protocol uses a symmetrical β-diketone, acetylacetone, which simplifies the reaction as regioselectivity is not a concern.

Materials and Reagents:

  • 3-Amino-1-methyl-1H-pyrazol-5-ol (1.27 g, 10 mmol)

  • Acetylacetone (1.1 g, 1.1 mL, 11 mmol, 1.1 equiv.)

  • Glacial Acetic Acid (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: Assemble the 50 mL round-bottom flask with a magnetic stir bar and attach the reflux condenser.

  • Charging Reagents: To the flask, add 3-amino-1-methyl-1H-pyrazol-5-ol (10 mmol) and glacial acetic acid (15 mL). Stir the mixture to form a suspension.

  • Addition of Diketone: Add acetylacetone (11 mmol) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water while stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Regioselective Synthesis using Ethyl Acetoacetate

Using an unsymmetrical β-ketoester like ethyl acetoacetate introduces the possibility of forming two different isomers. The reaction conditions and the inherent reactivity of the aminopyrazole often favor the formation of one regioisomer over the other. The initial attack of the exocyclic amine typically occurs at the more electrophilic ketone carbonyl over the ester carbonyl.

Materials and Reagents:

  • 3-Amino-1-methyl-1H-pyrazol-5-ol (1.27 g, 10 mmol)

  • Ethyl Acetoacetate (1.43 g, 1.4 mL, 11 mmol, 1.1 equiv.)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount, ~0.1 mL)

  • Standard reflux and filtration equipment as in Protocol 1.

Procedure:

  • Setup: Assemble the reaction apparatus as described in Protocol 1.

  • Charging Reagents: Add 3-amino-1-methyl-1H-pyrazol-5-ol (10 mmol) and ethanol (20 mL) to the flask. Stir to dissolve or suspend the material.

  • Addition of Reagents: Add ethyl acetoacetate (11 mmol) followed by a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux (approximately 78°C) for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Precipitation: Add cold diethyl ether or hexane to the concentrated mixture to induce precipitation of the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the product under vacuum.

  • Analysis: Confirm the structure and regiochemistry of the product using advanced NMR techniques (e.g., NOESY, HMBC) in addition to standard characterization.

Summary of Reaction Parameters and Troubleshooting
ParameterProtocol 1 (with Acetylacetone)Protocol 2 (with Ethyl Acetoacetate)
β-Dicarbonyl Acetylacetone (1.1 equiv.)Ethyl Acetoacetate (1.1 equiv.)
Solvent Glacial Acetic AcidEthanol
Catalyst Acetic Acid (serves as solvent)Piperidine (catalytic)
Temperature Reflux (~118°C)Reflux (~78°C)
Typical Time 3-4 hours6-8 hours
Expected Yield 75-90%65-85%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Impure starting materials.- Insufficient reaction time or temperature.- Incorrect stoichiometry.- Recrystallize or purify starting materials.- Increase reaction time and monitor by TLC.- Verify molar equivalents of reagents.
Incomplete Reaction - Catalyst is inactive or insufficient.- Reaction has not reached equilibrium.- Use fresh catalyst.- Extend reflux time.
Purification Issues - Product is soluble in the wash solvent.- Oily product instead of solid.- Use a less polar or colder wash solvent.- Attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification.

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Piperidine: Toxic and flammable. Avoid inhalation and skin contact.

  • Solvents (Ethanol, Diethyl Ether): Highly flammable. Ensure no open flames or spark sources are nearby.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride. Benchchem.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxyl
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.

Sources

Application Notes and Protocols: 3-amino-1-methyl-1H-pyrazol-5-ol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties.[1][2] The ability of the pyrazole ring to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets contribute to its prevalence in drug design.

Within this important class of compounds, 3-amino-1-methyl-1H-pyrazol-5-ol emerges as a particularly valuable precursor for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazolone ring system, allows for the construction of fused heterocyclic systems with significant pharmacological relevance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3-amino-1-methyl-1H-pyrazol-5-ol in the preparation of key pharmaceutical intermediates, with a focus on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, many of which are potent kinase inhibitors.[3][4]

Synthesis of the Precursor: 3-amino-1-methyl-1H-pyrazol-5-ol

The synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol is efficiently achieved through the cyclocondensation reaction of methylhydrazine with an activated C3 synthon, typically a cyanoacetate derivative. This reaction is a variation of the well-established Knorr pyrazole synthesis.[5][6] The causality of this reaction lies in the nucleophilic attack of the hydrazine on the electrophilic carbonyl and nitrile carbons of the cyanoacetate, followed by an intramolecular cyclization and tautomerization to yield the stable aminopyrazolone ring.

Reaction Rationale and Mechanism

The reaction is initiated by the more nucleophilic nitrogen of methylhydrazine attacking the ester carbonyl of ethyl cyanoacetate. This is followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic pyrazole ring. The presence of a base, such as sodium ethoxide, is crucial to deprotonate the acidic methylene protons of the ethyl cyanoacetate, thereby facilitating the initial nucleophilic attack.

dot

Synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol methylhydrazine Methylhydrazine intermediate Hydrazone Intermediate methylhydrazine->intermediate Nucleophilic Attack ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate product 3-amino-1-methyl-1H-pyrazol-5-ol intermediate->product Intramolecular Cyclization & Tautomerization base Sodium Ethoxide in Ethanol base->ethyl_cyanoacetate Deprotonation Synthesis of Pyrazolo[1,5-a]pyrimidines precursor 3-amino-1-methyl-1H-pyrazol-5-ol intermediate Condensation Intermediate precursor->intermediate dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->intermediate product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) intermediate->product Intramolecular Cyclization & Dehydration acid_catalyst Acid Catalyst (e.g., Acetic Acid) acid_catalyst->intermediate Catalysis

Caption: General scheme for Pyrazolo[1,5-a]pyrimidine synthesis.

This protocol illustrates the synthesis of a model pyrazolo[1,5-a]pyrimidin-7-one, a common core structure in many kinase inhibitors.

Materials:

  • 3-amino-1-methyl-1H-pyrazol-5-ol

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend 3-amino-1-methyl-1H-pyrazol-5-ol in glacial acetic acid.

  • Add a stoichiometric equivalent of ethyl acetoacetate to the suspension.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Intermediate ClassKey ApplicationsRepresentative Targets
Pyrazolo[1,5-a]pyrimidinesOncology, InflammationPim-1 kinase, CDK7
Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another privileged structure in medicinal chemistry, with derivatives showing potent activity as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. [4]The synthesis of this scaffold from 3-amino-1-methyl-1H-pyrazol-5-ol can be achieved through reaction with α,β-unsaturated carbonyl compounds or by using multicomponent reaction strategies.

dot

Synthesis of Pyrazolo[3,4-b]pyridines precursor 3-amino-1-methyl-1H-pyrazol-5-ol intermediate Michael Adduct precursor->intermediate Michael Addition unsaturated_ketone α,β-Unsaturated Ketone unsaturated_ketone->intermediate product Pyrazolo[3,4-b]pyridine (CDK Inhibitor Scaffold) intermediate->product Intramolecular Cyclization, Dehydration & Oxidation base_catalyst Base Catalyst (e.g., Piperidine) base_catalyst->precursor Activation

Caption: General scheme for Pyrazolo[3,4-b]pyridine synthesis.

This protocol outlines the synthesis of a model pyrazolo[3,4-b]pyridin-4-one, a core structure found in several CDK inhibitors.

Materials:

  • 3-amino-1-methyl-1H-pyrazol-5-ol

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Dissolve 3-amino-1-methyl-1H-pyrazol-5-ol and ethyl 2-cyano-3-ethoxyacrylate in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Intermediate ClassKey ApplicationsRepresentative Targets
Pyrazolo[3,4-b]pyridinesOncologyCyclin-Dependent Kinases (CDKs)

Conclusion

3-amino-1-methyl-1H-pyrazol-5-ol is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its straightforward synthesis and the ability to undergo cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines make it an essential building block in the drug discovery pipeline. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this precursor in the development of novel therapeutic agents.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. [Link]

  • National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. [Link]

  • National Institutes of Health. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. [Link]

  • Periodica Polytechnica. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • IRIS UniPA. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. [Link]

  • ResearchGate. (2012). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • ResearchGate. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • OUCI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2022). 1H-pyrazolo [3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • MySkinRecipes. (n.d.). 3-amino-1-methyl-1H-pyrazol-5-ol. [Link]

Sources

Introduction: The Significance of Pyrazolone Scaffolds in Chromophore Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Dyes Using 3-amino-1-methyl-1H-pyrazol-5-ol

Pyrazolones represent a cornerstone class of heterocyclic compounds, valued for their versatile chemical functionalities that make them indispensable intermediates in the synthesis of a wide array of pigments and dyes.[1] First reported by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate and phenylhydrazine, the pyrazolone ring system has become fundamental to the creation of high-performance colorants.[2] These compounds are renowned for their ability to produce dyes with excellent properties, including high color strength, brightness, and good lightfastness, making them suitable for applications in textiles, paints, coatings, and plastics.[1]

The utility of pyrazolones in dye chemistry stems from the reactive methylene group at the C4 position, which is highly susceptible to electrophilic substitution. This feature makes them exceptional "coupling components" in the synthesis of azo dyes, a dominant class of commercial colorants.[2][3] The reaction involves coupling with a diazonium salt, forming a stable azo chromophore (-N=N-) that links the pyrazolone ring to an aromatic system.

This guide focuses specifically on 3-amino-1-methyl-1H-pyrazol-5-ol , a derivative of particular interest. The presence of the amino group (-NH₂) at the C3 position and the methyl group (-CH₃) at the N1 position significantly influences the electronic properties of the ring. The amino group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, often leading to a bathochromic shift (a shift to longer wavelengths, i.e., deeper color) and enhancing the color intensity of the final dye. The N-methyl group helps stabilize a specific tautomeric form of the molecule, ensuring consistent reactivity.

This document serves as a detailed technical guide for researchers and scientists, providing both the theoretical underpinnings and practical, field-proven protocols for the application of 3-amino-1-methyl-1H-pyrazol-5-ol in the synthesis of azo and other heterocyclic dyes.

Part 1: Azo Dye Synthesis via Diazo Coupling

The most prominent application of 3-amino-1-methyl-1H-pyrazol-5-ol is as a coupling component in the synthesis of monoazo dyes. This process is a two-step reaction sequence: (1) the diazotization of a primary aromatic amine and (2) the subsequent azo coupling of the resulting diazonium salt with the pyrazolone derivative.[4]

Chemical Rationale and Mechanism
  • Diazotization: A primary aromatic or heterocyclic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).[4]

    • Causality Behind Experimental Choices: The low temperature is critical. Aromatic diazonium salts are thermally unstable and can decompose into nitrogen gas and a phenol if the temperature rises, significantly reducing the yield of the desired dye. The strong acidic medium is necessary to form the nitrous acid and prevent premature coupling of the diazonium salt with the unreacted amine.

  • Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of the coupling component, 3-amino-1-methyl-1H-pyrazol-5-ol. The pyrazolone, being an electron-rich species, undergoes electrophilic substitution, typically at the C4 position, to form a stable azo dye.[3]

    • Causality Behind Experimental Choices: This reaction is typically carried out under neutral to slightly alkaline conditions. The pH is crucial because it affects the nature of both reactants. In strongly acidic conditions, the concentration of the active phenoxide form of the pyrazolone is too low. In strongly alkaline conditions, the diazonium ion is converted to a non-reactive diazotate ion. Therefore, a carefully controlled pH (often buffered) is required to ensure an optimal rate of reaction and high yield.

The general workflow for this synthesis is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Amine (Ar-NH₂) B NaNO₂ + HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt (Ar-N₂⁺Cl⁻) B->C Generates E Controlled pH (e.g., Acetate Buffer) C->E Added to D 3-amino-1-methyl-1H-pyrazol-5-ol D->E Dissolved in F Final Azo Dye E->F Yields

Figure 1: General workflow for azo dye synthesis.
Protocol 1: General Synthesis of a Monoazo Dye

This protocol provides a self-validating method for synthesizing a representative azo dye using 3-amino-1-methyl-1H-pyrazol-5-ol.

Materials:

  • Aromatic Amine (e.g., Aniline, p-toluidine, sulfanilic acid): 10 mmol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 3-amino-1-methyl-1H-pyrazol-5-ol

  • Sodium Acetate or Sodium Carbonate

  • Ethanol or Dimethylformamide (DMF)

  • Ice bath, magnetic stirrer, beakers, Büchner funnel

Procedure:

Step A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 10 mmol of the chosen aromatic amine in a mixture of 5 mL of concentrated HCl and 20 mL of water. Stir until a clear solution of the amine hydrochloride is formed. Gentle heating may be required for some amines.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. Maintain this temperature throughout the diazotization process.

  • In a separate beaker, prepare a solution of 0.7 g (10.1 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion. The presence of a slight excess of nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step B: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 10 mmol of 3-amino-1-methyl-1H-pyrazol-5-ol in an appropriate solvent. For water-soluble pyrazolones, use a dilute aqueous solution of sodium hydroxide or sodium carbonate. For others, a polar organic solvent like ethanol or DMF may be used.

  • Cool this solution to 0-5 °C in an ice bath.

Step C: The Coupling Reaction

  • Slowly add the cold diazonium salt solution (from Step A) to the cold coupling component solution (from Step B) with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture between 4 and 6 by adding a saturated solution of sodium acetate or a 10% solution of sodium carbonate as needed.

  • A brightly colored precipitate should form almost immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure maximum precipitation of the dye.

Step D: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture) to obtain a pure product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

Validation and Characterization:

  • Yield: Calculate the percentage yield based on the limiting reactant.

  • Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • UV-Visible Spectroscopy: Record the absorption spectrum in a suitable solvent (e.g., DMF) to determine the wavelength of maximum absorption (λmax).

    • FTIR Spectroscopy: Confirm the presence of key functional groups, such as the azo group (N=N stretch, typically around 1450-1550 cm⁻¹), C=O of the pyrazolone ring (around 1630-1680 cm⁻¹), and N-H stretches.[5][6]

    • ¹H NMR Spectroscopy: Characterize the structure by analyzing the chemical shifts and integration of the protons.

Data Presentation: Influence of the Diazo Component

The structure of the aromatic amine used for the diazo component has a profound impact on the color of the resulting dye. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring tend to produce a bathochromic shift (deeper color), while electron-withdrawing groups (e.g., -NO₂, -Cl, -SO₃H) cause a hypsochromic shift (lighter color).

Diazo Component (Aromatic Amine)Expected Dye ColorKey Properties/ApplicationsReference
AnilineYellow-OrangeGeneral purpose colorant[5]
4-NitroanilineReddish-OrangeDisperse dye for synthetic fibers[7]
Sulfanilic AcidBright YellowWater-soluble acid dye for wool, silk, nylon[8]
2-Amino-4-chlorophenolRed-BrownMordant dye, forms metal complexes[6]
2-Amino-5-methylthiazoleOrange-RedHeterocyclic disperse dye with good fastness[9]

Part 2: Advanced Synthesis - Heterocyclic Dyes

Beyond simple azo dyes, 3-amino-1-methyl-1H-pyrazol-5-ol can serve as a versatile building block in multi-component reactions (MCRs) to construct more complex fused heterocyclic dyes. These reactions often involve the condensation of the aminopyrazole with aldehydes and active methylene compounds, leading to structures like pyrazolo[3,4-b]pyridines.[10] These fused systems can exhibit unique photophysical properties and are of interest for specialized applications.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a representative MCR for synthesizing a fused heterocyclic system.

Materials:

  • 3-amino-1-methyl-1H-pyrazol-5-ol: 10 mmol

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • Active Methylene Compound (e.g., Malononitrile): 10 mmol

  • Catalyst: Piperidine or another basic catalyst

  • Solvent: Ethanol

  • Reflux apparatus

Reaction Scheme:

Figure 2: Multi-component reaction for heterocyclic dye synthesis.

Procedure:

  • In a 100 mL round-bottom flask, combine 10 mmol of 3-amino-1-methyl-1H-pyrazol-5-ol, 10 mmol of the aromatic aldehyde, and 10 mmol of malononitrile in 30 mL of ethanol.

  • Add 3-4 drops of piperidine to the mixture to act as a basic catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

  • Characterize the final product using melting point, FTIR, ¹H NMR, and mass spectrometry to confirm the formation of the fused heterocyclic structure.

Conclusion

3-amino-1-methyl-1H-pyrazol-5-ol is a highly valuable and versatile intermediate in the field of dye chemistry. Its unique structure, featuring both a reactive coupling site and an influential amino auxochrome, allows for the synthesis of a wide spectrum of colorants, from traditional azo dyes to complex heterocyclic systems. The protocols outlined in this guide provide a robust framework for researchers to explore the synthesis of novel dyes. By understanding the causality behind the experimental parameters—such as temperature control in diazotization and pH management in coupling—scientists can optimize reaction conditions to achieve high yields of pure, vibrant, and stable colorants for a multitude of applications.

References

  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications.

  • Naresh, K., et al. (n.d.). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. Sādhanā.

  • Wikipedia. (n.d.). Pyrazolone.

  • Dyes Intermediates. (2025, December 10). The Chemistry of Color: Understanding Pyrazolone Coupling Components.

  • Dyes Intermediates. (n.d.). Optimizing Dye Performance: The Crucial Role of Pyrazolone Intermediates.

  • Malik, G. M., et al. (n.d.). Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. ResearchGate.

  • Patel, D. R., et al. (n.d.). Dyeing performance of heterocyclic monoazo dyes based on 3-amino 1H-pyrazolon[3,4-b]quinoline deri. Scholars Research Library.

  • Al-Ayed, A. S., et al. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Center for Biotechnology Information.

  • Naresh, K., et al. (2025, June 28). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. ResearchGate.

  • Masoud, M. S., et al. (2022, May 30). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. National Center for Biotechnology Information.

  • Karci, F. (2012, October 4). A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. Modern Scientific Press.

  • Nielsen, T. E., et al. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.

  • Wang, W., et al. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. MDPI.

  • Kumar, S., & Kumar, V. (2018, November 14). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate.

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

  • Rangnekar, D. W., & Kanetkar, V. R. (1986, May 1). Synthesis of Monoazo Disperse Dyes from 5‐Amino‐3‐methyl‐1‐(3′, 5′‐disubstituted) s‐Triazinylpyrazoles and a Study of Their Visible Absorption and Dyeing Properties. R Discovery.

  • Gunkara, O. T., et al. (2025, October 13). Synthesis of New Pyrazolone Dyes. ResearchGate.

  • ResearchGate. (2020, April 14). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one.

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • Saeed, A., et al. (2025, August 6). Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. ResearchGate.

  • Chebanov, V. A., et al. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.

  • Grošelj, U., et al. (2025, August 6). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate.

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.

Sources

Application Notes & Protocols: 3-Amino-1-methyl-1H-pyrazol-5-ol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-amino-1-methyl-1H-pyrazol-5-ol, a highly functionalized heterocyclic building block. We delve into its core reactivity, focusing on its utility as a 1,3-binucleophile for the construction of fused ring systems, particularly the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold. This document furnishes detailed, field-proven protocols for key transformations, explains the chemical principles behind experimental choices, and offers structured data to guide synthetic efforts.

Introduction: The Strategic Value of 3-Amino-1-methyl-1H-pyrazol-5-ol

3-Amino-1-methyl-1H-pyrazol-5-ol (CAS No: 74530-10-2) is a member of the aminopyrazole family, a class of compounds renowned for its role as a privileged scaffold in medicinal chemistry.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] The title compound is particularly valuable due to its multiple, strategically positioned functional groups: an exocyclic amino group, a ring nitrogen atom, and a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 3-amino-1-methyl-1H-pyrazol-5(4H)-one.

This unique arrangement of functional groups confers a versatile reactivity profile, allowing it to serve as a cornerstone for generating molecular diversity. Its primary utility stems from its behavior as a potent 1,3-binucleophile, enabling facile entry into complex fused heterocyclic systems.

Core Reactivity: A Tale of Two Nucleophiles

The synthetic power of 3-amino-1-methyl-1H-pyrazol-5-ol is rooted in its ability to react with 1,3-dielectrophilic partners. The two key nucleophilic centers are the exocyclic amino group (at the C3 position) and the endocyclic ring nitrogen (at the N2 position). This dual reactivity allows for a [3+3] annulation strategy, where the three-atom pyrazole fragment condenses with a three-atom dielectrophilic fragment to form a new six-membered ring.

The most common and powerful application of this principle is the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[4][5] The reaction proceeds via an initial nucleophilic attack from the most reactive site (typically the exocyclic amine) onto one of the electrophilic centers of the partner molecule, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.

G cluster_mechanism Mechanism reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label Pyrazol 3-Amino-1-methyl-1H-pyrazol-5-ol (1,3-Binucleophile) Intermediate Enamine Intermediate Pyrazol->Intermediate Condensation (-H₂O) Dielectrophile β-Dicarbonyl or equivalent (1,3-Dielectrophile) Dielectrophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Product Substituted Pyrazolo[1,5-a]pyrimidine Cyclization->Product Dehydration (-H₂O)

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Application & Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

The cyclocondensation of aminopyrazoles with β-dicarbonyl compounds is a robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core.[5][6] The choice of the β-dicarbonyl partner directly dictates the substitution pattern on the newly formed pyrimidine ring, offering a modular approach to library synthesis. Acetic acid is often used as both the solvent and an acid catalyst, facilitating both the initial condensation and the final dehydration step.

Detailed Protocol: Synthesis of 2,7-Dimethyl-1-methyl-1,5-dihydro-pyrazolo[1,5-a]pyrimidin-5-one

This protocol describes a representative synthesis using acetylacetone as the 1,3-dielectrophile.

Materials:

  • 3-Amino-1-methyl-1H-pyrazol-5-ol (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-1-methyl-1H-pyrazol-5-ol (e.g., 1.13 g, 10 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add acetylacetone (1.1 g, 11 mmol) dropwise at room temperature.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.

    • Causality Note: Refluxing in acetic acid provides the necessary thermal energy to overcome the activation barriers for both imine formation and the subsequent intramolecular cyclization and dehydration steps. The acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 150 mL of ice-cold water with stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water (2 x 30 mL) and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product under vacuum at 50°C to a constant weight. The resulting 2,7-dimethyl-1-methyl-1,5-dihydro-pyrazolo[1,5-a]pyrimidin-5-one should be an off-white to pale yellow solid.

Expected Data & Validation
ParameterExpected Value / Observation
Reactant 3-Amino-1-methyl-1H-pyrazol-5-ol (10 mmol, 1.13 g)
Reagent Acetylacetone (11 mmol, 1.1 g)
Product Molecular Weight 177.19 g/mol
Theoretical Yield 1.77 g
Expected Yield Range 75-90%
Appearance Off-white to pale yellow crystalline solid
Key ¹H NMR Signals (DMSO-d₆) δ (ppm): ~2.3 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~3.6 (s, 3H, N-CH₃), ~5.8 (s, 1H, pyrimidine H), ~7.9 (s, 1H, pyrazole H)

Application & Protocol 2: N-Sulfonylation of the Exocyclic Amino Group

Beyond cyclizations, the exocyclic amino group is readily available for standard functionalization, such as acylation or sulfonylation. This allows for the attachment of various pharmacophores or modulating groups. The synthesis of pyrazole-sulfonamide hybrids is of particular interest, as the sulfonamide moiety is a key feature in many marketed drugs.[7]

Detailed Protocol: Synthesis of N-(1-methyl-5-oxo-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide

This protocol details the reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride).

G start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node Start Combine Pyrazole, Tosyl Chloride, & Et₃N in Acetonitrile Stir Stir at RT for 12h Start->Stir Evaporate Evaporate Solvent under reduced pressure Stir->Evaporate Add_H2O Add Distilled Water Evaporate->Add_H2O Extract Extract with Ethyl Acetate (2x) Add_H2O->Extract Dry Dry Organic Layer (Na₂SO₄) & Filter Extract->Dry Concentrate Concentrate Filtrate Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End Characterize Pure Product Purify->End

Figure 2: Experimental workflow for N-sulfonylation.

Materials:

  • 3-Amino-1-methyl-1H-pyrazol-5-ol (1.0 eq)

  • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 3-amino-1-methyl-1H-pyrazol-5-ol (1.13 g, 10 mmol) in anhydrous acetonitrile (40 mL).

  • Reagent Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution, followed by the portion-wise addition of tosyl chloride (2.29 g, 12 mmol) at 0°C (ice bath).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor for the disappearance of the starting amine by TLC.

    • Causality Note: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

  • Quenching and Extraction: Remove the acetonitrile under reduced pressure. To the residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL). Transfer to a separatory funnel, shake, and separate the layers.

  • Washing: Wash the organic layer sequentially with water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc) to afford the pure sulfonamide.

Safety and Handling

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Amino-1-methyl-1H-pyrazol-5-ol and its derivatives should be treated as potentially hazardous. Consult the Safety Data Sheet (SDS) before use.

  • Tosyl chloride is corrosive and lachrymatory. Handle with care.

Conclusion

3-Amino-1-methyl-1H-pyrazol-5-ol is a powerful and versatile building block for synthetic and medicinal chemistry. Its inherent binucleophilic character provides a reliable and efficient pathway to the pyrazolo[1,5-a]pyrimidine scaffold, while its exocyclic amine offers a handle for diverse functionalization. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this valuable intermediate in their drug discovery and material science programs.

References

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).Link

  • Chornet, A. A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 988. Link

  • BenchChem. (2025). synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.Link

  • Al-Naggar, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(11), 13246-13261. Link

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′.Link

  • Thermo Scientific Alfa Aesar. (n.d.). 3-Amino-5-methyl-1H-pyrazole, 97% 5 g.Link

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Link

  • MySkinRecipes. (n.d.). 3-amino-1-methyl-1H-pyrazol-5-ol.Link

  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.Link

  • ResearchGate. (n.d.). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II).Link

  • Martínez, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1841. Link

  • Bruno, O., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. Link

Sources

Application Note & Protocol: Selective N-Alkylation of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylated Pyrazolones

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 3-amino-1-methyl-1H-pyrazol-5-ol is a versatile building block whose utility is significantly expanded through functionalization, particularly N-alkylation. The introduction of alkyl groups at the N2 position modulates the molecule's steric and electronic properties, which is a critical step in tuning its three-dimensional structure for optimal interaction with biological targets.[2] N-substituted aminopyrazole derivatives are integral to the development of potent kinase inhibitors, highlighting the importance of reliable and selective synthetic protocols.[2]

This document provides a comprehensive guide to the N-alkylation of 3-amino-1-methyl-1H-pyrazol-5-ol. We will delve into the mechanistic principles governing regioselectivity, present a robust, field-proven protocol for base-mediated N2-alkylation, and discuss methods for product characterization and purification.

Mechanistic Insight: The Challenge of Regioselectivity

The primary challenge in the alkylation of pyrazol-5-ol systems is controlling regioselectivity. The substrate exists in a state of tautomeric equilibrium between the hydroxyl-pyrazole, and two pyrazolone forms. This equilibrium dictates the available sites for alkylation. For 3-amino-1-methyl-1H-pyrazol-5-ol, with the N1 position already blocked by a methyl group, the primary competing sites for alkylation are the N2-nitrogen, the exocyclic amino group, and the enolic oxygen.

The reaction outcome is governed by a delicate interplay of factors:

  • Basicity and Nucleophilicity: The choice of base determines which proton is abstracted. A strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the most acidic site, often favoring the formation of the pyrazolate anion, which can then undergo N- or O-alkylation. Milder bases like potassium carbonate (K₂CO₃) can favor N-alkylation by creating a softer nucleophile.[2]

  • Solvent Polarity: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed as they effectively solvate the cation of the base without interfering with the nucleophile.[2][3]

  • Nature of the Electrophile (Alkylating Agent): The reactivity of the alkyl halide (R-X) and steric hindrance around the reaction centers play a crucial role. Bulky alkylating agents tend to favor alkylation at the sterically less hindered nitrogen atom.[4][5][6]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.

Below is a diagram illustrating the potential alkylation pathways.

G cluster_start Starting Material & Tautomers cluster_reaction Alkylation Pathways SM 3-amino-1-methyl-1H-pyrazol-5-ol Tautomer_OH Hydroxy Tautomer SM->Tautomer_OH Equilibrium Tautomer_NH Amide Tautomer SM->Tautomer_NH Equilibrium Base + Base + R-X Tautomer_OH->Base Tautomer_NH->Base Deprotonation N2_Alk N2-Alkylated Product (Desired) Base->N2_Alk Major Pathway (Kinetic/Steric Control) O_Alk O-Alkylated Side Product Base->O_Alk Minor Pathway (Hard Nucleophile) NH2_Alk Amino-Alkylated Side Product Base->NH2_Alk Minor Pathway

Caption: Potential alkylation sites on 3-amino-1-methyl-1H-pyrazol-5-ol.

Protocol: Base-Mediated N2-Alkylation

This protocol details the most common and reliable method for the N2-alkylation of 3-amino-1-methyl-1H-pyrazol-5-ol using an alkyl halide and a carbonate base. This method generally offers good yields and selectivity, avoiding the hazards of stronger bases like NaH.[2]

Materials and Equipment
Reagents & Solvents Equipment
3-amino-1-methyl-1H-pyrazol-5-ol (1.0 eq)[7]Round-bottom flask with stir bar
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)Condenser
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)Inert atmosphere setup (Argon or Nitrogen)
N,N-Dimethylformamide (DMF), anhydrousHeating mantle with temperature control
Ethyl Acetate (EtOAc)Magnetic stirrer
Deionized WaterThin Layer Chromatography (TLC) plates
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Glassware for extraction and filtration
Silica Gel for column chromatographyColumn chromatography setup
Experimental Workflow Diagram

G start Start setup Assemble dry glassware under inert atmosphere (Ar/N2) start->setup add_reagents Charge flask with pyrazolol, K₂CO₃, and anhydrous DMF setup->add_reagents add_alkylating Add alkyl halide dropwise at room temperature add_reagents->add_alkylating react Heat reaction to 60-80°C (or stir at RT) add_alkylating->react monitor Monitor reaction progress by TLC or LC-MS (4-12 h) react->monitor workup Perform aqueous work-up: Quench with H₂O, Extract with EtOAc monitor->workup Upon completion purify Dry organic layer, concentrate, and purify by flash chromatography workup->purify analyze Characterize pure product (NMR, MS, IR) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for base-mediated N-alkylation.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent side reactions involving atmospheric moisture.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF to achieve a concentration of 0.1-0.2 M with respect to the starting pyrazolol. Stir the suspension at room temperature for 15-30 minutes to ensure a fine, well-dispersed mixture.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the alkyl halide. For highly reactive agents like benzyl bromide or methyl iodide, room temperature is often sufficient.[2]

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is between 4 and 12 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.[3]

Characterization

It is imperative to confirm the regiochemistry of the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are primary tools. The disappearance of the N-H proton signal (if observable) and the appearance of new signals corresponding to the added alkyl group are key indicators. 2D NMR techniques, such as NOESY, can be invaluable for confirming the spatial proximity between the newly introduced alkyl group and the existing methyl group at N1, thus confirming N2-alkylation.[5]

  • Mass Spectrometry: Confirms the molecular weight of the product.

  • FT-IR Spectroscopy: Can show changes in N-H and O-H stretching frequencies.

Safety and Troubleshooting

Potential Issue Possible Cause Solution
Low or No Reaction Inactive reagents; insufficient temperature.Use freshly opened anhydrous solvents and reagents. Ensure the K₂CO₃ is dry. Increase reaction temperature or time.
Formation of Multiple Products Competing O-alkylation or di-alkylation.Use milder conditions (lower temperature, weaker base). Reduce the equivalents of alkylating agent to 1.0-1.05 eq.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent. Consider an alternative purification method like recrystallization.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and carcinogenic. DMF is a skin irritant. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2014). ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).
  • The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. (2020). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors from 3-Amino-1-Methyl-1H-Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important target families for drug discovery.[1] The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its synthetic accessibility and favorable drug-like properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel kinase inhibitors based on the 3-amino-1-methyl-1H-pyrazol-5-ol scaffold. We will detail the entire workflow, from initial synthesis and primary screening to lead optimization and advanced cellular characterization, providing both the strategic rationale and detailed experimental protocols.

Part 1: Rationale and Synthesis of the Pyrazole Library

The foundation of any successful inhibitor campaign is the ability to rapidly synthesize a diverse library of compounds around a core scaffold. The 3-amino-1-methyl-1H-pyrazol-5-ol structure is an excellent starting point. The amino group serves as a key hydrogen bond donor, often interacting with the highly conserved "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[2][4][5] The methyl group and the pyrazole ring itself can be further functionalized to explore different sub-pockets of the kinase active site, enabling the optimization of potency and selectivity.

Protocol 1.1: Synthesis of the 3-Amino-1-Methyl-1H-Pyrazol-5-ol Core Scaffold

This protocol describes a common method for synthesizing the pyrazole core, which can then be used as a building block for library generation. The procedure is based on the cyclization of a β-keto nitrile derivative with a substituted hydrazine.

Materials:

  • Ethyl cyanoacetate

  • Methylhydrazine

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous ethanol.

  • Addition of Base: Carefully add 32.4 g (0.48 mol) of sodium ethoxide solution to the ethanol.

  • Addition of Keto Nitrile: While stirring, add 45.2 g (0.4 mol) of ethyl cyanoacetate dropwise to the solution over 15 minutes. The mixture may warm slightly.

  • Addition of Hydrazine: After the ethyl cyanoacetate has been added, slowly add 18.4 g (0.4 mol) of methylhydrazine to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. A precipitate of the sodium salt of the product may form.

  • Acidification: Slowly and carefully add concentrated HCl to the stirred mixture in an ice bath to neutralize the sodium ethoxide and protonate the product. Adjust the pH to approximately 6-7. A precipitate of the final product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove impurities.

  • Purification: The crude product (3-amino-1-methyl-1H-pyrazol-5-ol) can be recrystallized from an ethanol/water mixture to yield a pure, crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Library Generation Strategy

With the core scaffold in hand, a library of derivatives can be generated through various chemical modifications. A common strategy is to perform N-acylation or N-arylation at the 3-amino position and O-alkylation or O-arylation at the 5-hydroxyl group (or its tautomeric ketone form). This allows for systematic exploration of the Structure-Activity Relationship (SAR).

Part 2: The Drug Discovery Cascade: From Synthesis to Lead Candidate

The development of a kinase inhibitor follows a logical progression or "cascade" of assays designed to efficiently identify and optimize promising compounds. This workflow ensures that resources are focused on candidates with the highest potential for success.

G cluster_0 Chemistry & Library Generation cluster_1 Primary Screening (Hit ID) cluster_2 Lead Optimization & SAR cluster_3 Advanced Characterization Synthesis Protocol 1.1: Core Scaffold Synthesis Library Derivative Library (R1, R2 modifications) Synthesis->Library Parallel Synthesis HTS Protocol 2.1: Biochemical HTS Assay (e.g., ADP-Glo) Library->HTS Hit_ID Identify 'Hits' (e.g., >50% Inhibition) HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 SAR SAR Analysis (Table 1 Example) IC50->SAR SAR->Library Iterative Design & Synthesis Selectivity Protocol 3.1: Kinome Selectivity SAR->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Cell_Assay Protocol 3.2: Cell-Based Potency Cell_Assay->Lead_Candidate ADME Protocol 3.3: Early ADME/Tox ADME->Lead_Candidate

Figure 1: The Kinase Inhibitor Drug Discovery Workflow.
Protocol 2.1: Primary High-Throughput Screening (HTS) - Biochemical Assay

The goal of primary screening is to rapidly assess the entire compound library against the target kinase to identify initial "hits." Luminescence-based assays that measure ATP consumption (like ADP-Glo™) are well-suited for HTS due to their sensitivity and automation compatibility.[6]

Principle: The assay measures the amount of ADP produced in a kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of ADP produced is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP generated.

Materials:

  • Target kinase (recombinant)

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 384-well white assay plates

  • Compound library plates (compounds dissolved in DMSO)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 25 nL of each compound from the library plate to a 384-well assay plate. Typically, a single high concentration (e.g., 10 µM) is used for the primary screen.

  • Controls: Designate wells for positive control (no inhibitor, 100% kinase activity) and negative control (no kinase, 0% activity). Add 25 nL of DMSO to these wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in assay buffer.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Prepare a 2X ATP solution in assay buffer.

    • Start the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

  • Hit Identification: Compounds showing inhibition above a defined threshold (e.g., >50%) are classified as primary hits and selected for further analysis.

Part 3: Lead Optimization and Advanced Characterization

Primary hits are rarely optimal. The next phase involves iterative chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties. This process is guided by the Structure-Activity Relationship (SAR).

Figure 2: Binding Mode of a Pyrazole Inhibitor in the Kinase ATP Site.
Structure-Activity Relationship (SAR) Analysis

SAR analysis systematically correlates changes in a molecule's structure with its biological activity.[7] By synthesizing analogs with different substituents at various positions (R1, R2, etc.), researchers can build a model of the pharmacophore and optimize interactions with the target.[4][8]

Table 1: Hypothetical SAR Data for 3-Amino-1-Methyl-1H-Pyrazol-5-ol Derivatives against Target Kinase X

Compound IDR1 (at Pyrazole N1)R2 (at 3-Amino)R3 (at 5-Oxygen)Kinase X IC₅₀ (nM)
Core -CH₃-H-H5,200
1a -CH₃-Benzoyl-H850
1b -CH₃-Phenyl-H1,200
1c -CH₃-Benzoyl-CH₃910
1d -Cyclopropyl-Benzoyl-H450
1e -CH₃-(4-F-Benzoyl)-H75
1f -CH₃-(4-Cl-Benzoyl)-H98

From this hypothetical data, one would conclude that a substituted benzoyl group at the 3-amino position is critical for potency, with electron-withdrawing groups like fluorine (1e) being particularly favorable. This insight guides the next round of synthesis.

Protocol 3.1: Kinome Selectivity Profiling

A potent compound is not useful if it inhibits many other kinases, which can lead to toxicity. Kinome-wide profiling is essential to determine the selectivity of a lead candidate.[9][10][11] Services like Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ provide this service.[6][10][12]

Principle (Competition Binding Assay): The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A potent inhibitor will compete with the immobilized ligand for the active site, resulting in less kinase captured on the support.[12]

Protocol Outline:

  • Compound Submission: Provide the lead compound(s) to a specialized vendor. Typically, a stock solution in DMSO at a known concentration (e.g., 10 mM) is required.

  • Screening: The vendor performs the binding assay against a large panel of human kinases (often >400) at a fixed concentration of the test compound (e.g., 1 µM).

  • Data Reporting: Results are typically provided as percent of control (%Ctrl), where a lower number indicates stronger binding. A "hit" is usually defined as a %Ctrl below a certain threshold (e.g., <35%).

  • Follow-up: For significant off-target hits, dose-response experiments are performed to determine the dissociation constant (Kd) for each interaction, providing a quantitative measure of selectivity.

Protocol 3.2: Cell-Based Target Engagement and Potency

Biochemical assays use purified enzymes, which may not fully represent the cellular environment.[13] Cell-based assays are critical to confirm that the inhibitor can enter the cell, engage its target, and exert a functional effect.[14][15][16]

Principle (Western Blot for Substrate Phosphorylation): This protocol measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in intact cells. A decrease in the phosphorylated substrate signal indicates successful target inhibition.

Materials:

  • Cancer cell line known to have active Target Kinase X signaling.

  • Cell culture medium, FBS, and antibiotics.

  • Lead compound inhibitor (dissolved in DMSO).

  • Phospho-specific antibody for the kinase substrate.

  • Total protein antibody for the kinase substrate (as a loading control).

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Secondary antibodies (HRP-conjugated).

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the lead inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Load 20 µg of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary phospho-substrate antibody overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with the total substrate antibody and/or a loading control antibody like anti-GAPDH.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate or loading control confirms cellular potency.

Protocol 3.3: Early ADME/Tox Profiling

In parallel with efficacy studies, lead compounds must be evaluated for their drug-like properties.[17][18] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) can prevent costly failures at later stages.[19][20]

Key In Vitro Assays:

  • Aqueous Solubility: Measures how well the compound dissolves in water, which impacts oral absorption.

  • Cell Permeability (e.g., PAMPA or Caco-2 assays): Assesses the compound's ability to cross intestinal cell barriers, predicting oral bioavailability.

  • Metabolic Stability (Microsomal Stability Assay): Incubates the compound with liver microsomes to determine its susceptibility to metabolic breakdown by CYP enzymes. A longer half-life is generally desirable.

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. High binding can reduce the amount of free drug available to act on the target.

  • Early Cytotoxicity: Assesses the general toxicity of the compound against a non-cancerous cell line (e.g., HEK293) to identify a therapeutic window.

Conclusion

The development of kinase inhibitors from the 3-amino-1-methyl-1H-pyrazol-5-ol scaffold represents a proven and effective strategy in modern drug discovery. The workflow presented here provides a robust framework for moving from initial chemical synthesis to a well-characterized lead candidate. By integrating rational design, high-throughput biochemical screening, detailed SAR analysis, and critical cell-based and ADME profiling, research teams can efficiently navigate the complex path of inhibitor development. Each protocol is designed as a self-validating system with inherent controls, ensuring data integrity and building confidence in the progression of promising molecules toward preclinical and clinical evaluation.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Scaffold Hopping. (n.d.). BioSolveIT. Retrieved January 17, 2026, from [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(23), 10456–10466. [Link]

  • Scaffold hopping. (2024). Retrieved January 17, 2026, from [Link]

  • Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Scaffold hopping in drug development ppt. (2016, May 18). SlideShare. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(21), 7384. [Link]

  • Classification of Scaffold Hopping Approaches. (2014). Journal of Chemical Information and Modeling, 54(12), 3283–3303. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(23), 7338. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Journal of Chemical Information and Modeling, 57(5), 1004–1016. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening, 27(19), 2791–2804. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Samara Journal of Science, 27(19), 2791–2804. Retrieved January 17, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved January 17, 2026, from [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 17, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). Journal of Proteome Research, 16(5), 1861–1870. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Medicinal Chemistry. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). Journal of Chemical Information and Modeling, 61(10), 4817–4827. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2020). Journal of Medicinal Chemistry, 63(15), 8049–8064. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. Retrieved January 17, 2026, from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. (n.d.). Bentham Science Publisher. Retrieved January 17, 2026, from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Trends in Pharmacological Sciences, 37(1), 60–74. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 57789 PDFs | Review articles in KINASE INHIBITORS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2012). Genes to Cells, 17(2), 120–128. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 35. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 3-amino-1-methyl-1H-pyrazol-5-ol. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Protein Kinase Inhibitors. (2025). LiverTox - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Cancers, 13(16), 4048. [Link]

Sources

Application Notes & Protocols: The Utility of 3-amino-1-methyl-1H-pyrazol-5-ol in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in the discovery and development of novel agrochemicals, prized for its structural versatility and wide spectrum of biological activities.[1][2][3][4] This guide focuses on a pivotal building block, 3-amino-1-methyl-1H-pyrazol-5-ol , an intermediate that provides a strategic entry point for synthesizing a variety of high-value active ingredients. We will explore its application in the creation of potent insecticides and herbicides, detailing the underlying chemical principles, mechanisms of action, and providing robust, field-tested synthetic protocols for researchers in crop protection chemistry.

Introduction: The Pyrazole Scaffold in Agriculture

Pyrazole derivatives are a significant class of heterocyclic compounds that have been successfully commercialized as fungicides, insecticides, and herbicides.[4][5][6] Their success stems from the pyrazole ring's unique electronic properties and its ability to be functionalized at multiple positions, allowing for fine-tuning of biological activity, selectivity, and physicochemical properties.[2]

The subject of this guide, 3-amino-1-methyl-1H-pyrazol-5-ol (CAS 74530-10-2), is a particularly valuable intermediate.[7] Its structure features three key points of reactivity:

  • An amino group at the 3-position, which can be readily converted into a wide array of functional groups or used as a nucleophile for building more complex structures.

  • A hydroxyl group at the 5-position (existing in tautomeric equilibrium with the pyrazolone form), which is a key pharmacophore for certain classes of herbicides and can be derivatized to form ethers or esters.

  • A methylated nitrogen at the 1-position, which influences the molecule's polarity and metabolic stability.

This unique combination allows chemists to access diverse agrochemical classes from a single, common starting point.

Synthesis of the Core Intermediate: 3-amino-1-methyl-1H-pyrazol-5-ol

The efficient synthesis of the core intermediate is paramount for its utility. A common and reliable method involves the cyclocondensation reaction between methylhydrazine and ethyl cyanoacetate. This approach is robust and scalable.

Protocol 2.1: Synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol

Causality: This protocol relies on the classical Knorr pyrazole synthesis. Methylhydrazine acts as a dinucleophile. The more nucleophilic unsubstituted nitrogen attacks one of the carbonyl carbons of the ethyl cyanoacetate tautomer, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of a base like sodium ethoxide is crucial to deprotonate the ethyl cyanoacetate, forming the reactive enolate.

Workflow Diagram:

G cluster_reagents Reagents cluster_process Process cluster_output Output reagent1 Ethyl Cyanoacetate step1 1. Base-mediated Enolate Formation reagent1->step1 reagent2 Sodium Ethoxide reagent2->step1 reagent3 Methylhydrazine step2 2. Nucleophilic Attack & Cyclization reagent3->step2 step1->step2 Reactive Enolate step3 3. Acidification & Precipitation step2->step3 Sodium Pyrazolate Salt product 3-amino-1-methyl-1H-pyrazol-5-ol step3->product Protonation

Caption: Synthesis workflow for the core intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium ethoxide (21% in ethanol, 1.1 equivalents) in absolute ethanol (10 mL per 10 mmol of substrate) under a nitrogen atmosphere, add ethyl cyanoacetate (1.0 equivalent) dropwise at 0-5 °C. Stir the resulting mixture for 30 minutes at room temperature.

  • Addition of Hydrazine: Add methylhydrazine (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 30 °C.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Work-up: Cool the mixture to room temperature and then chill in an ice bath. Carefully acidify the mixture to pH 6-7 with glacial acetic acid.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

  • Drying and Characterization: Dry the product under vacuum at 40 °C. The resulting white to off-white solid can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary Table:

ParameterValue
Reagents Ethyl Cyanoacetate, Methylhydrazine, Sodium Ethoxide
Solvent Absolute Ethanol
Reaction Time 4-6 hours
Temperature Reflux (78 °C)
Typical Yield 80-90%
Purity (crude) >95%

Application in Insecticide Synthesis: Phenylpyrazole Derivatives

The 3-amino group of our intermediate is a perfect handle for building phenylpyrazole insecticides, a class exemplified by the highly effective broad-spectrum insecticide Fipronil. These compounds act as potent blockers of the GABA (gamma-aminobutyric acid)-gated chloride channel in the central nervous system of insects.[8][9] This disruption leads to hyperexcitation and eventual death of the insect.[9]

Synthetic Strategy Overview

A common strategy to synthesize a Fipronil analogue from 3-amino-1-methyl-1H-pyrazol-5-ol involves several key transformations:

  • Diazotization & Sandmeyer Reaction: The 3-amino group is converted to a diazonium salt, which is then substituted with a cyano group.

  • Halogenation: The pyrazole ring is halogenated at the 4-position.

  • Functional Group Interconversion: The 5-hydroxyl group is converted to a trifluoromethylsulfinyl group, a critical toxophore.

  • N-Arylation: The final step involves the attachment of the 2,6-dichloro-4-(trifluoromethyl)phenyl group to the pyrazole nitrogen.

Mechanism of Action Diagram:

cluster_normal Normal State cluster_inhibited Inhibited State GABA GABA Neurotransmitter Receptor GABA Receptor Chloride Channel (Closed) GABA->Receptor:port Binds Neuron Neuron Interior (Hyperpolarized) Receptor->Neuron Channel Opens Cl⁻ Influx Chloride Insecticide Pyrazole Insecticide Receptor_I GABA Receptor Chloride Channel (Blocked) Insecticide->Receptor_I:port Blocks Channel Neuron_I Neuron Interior (Hyperexcitation)

Caption: Pyrazole insecticides block GABA-gated chloride channels.

Protocol 3.1: Synthesis of a Phenylpyrazole Insecticide Analogue

Causality: This multi-step synthesis demonstrates key organic transformations. The Sandmeyer reaction is a reliable method for introducing a nitrile group. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles. The conversion of the hydroxyl to a trifluoromethylsulfinyl group is a specialized process often involving trifluoromethanesulfenamide or related reagents, which significantly enhances insecticidal potency.

Step-by-Step Methodology:

  • Cyanation (Sandmeyer Reaction):

    • Suspend 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 eq) in a mixture of 6N HCl and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous reaction may occur. Allow to warm to room temperature and stir for 2 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 3-cyano-1-methyl-1H-pyrazol-5-ol .

  • Bromination:

    • Dissolve the cyano-pyrazole from the previous step in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Stir overnight. Monitor by TLC.

    • Quench with sodium thiosulfate solution, extract with ethyl acetate, and purify by column chromatography to give 4-bromo-3-cyano-1-methyl-1H-pyrazol-5-ol .

  • Further Derivatization: The subsequent steps to introduce the trifluoromethylsulfinyl group and the phenyl ring are complex and often proprietary. They typically involve reaction with specialized fluorinating agents and a final N-arylation step, for instance, a Buchwald-Hartwig or Ullmann condensation with the appropriate aryl halide.

Application in Herbicide Synthesis: HPPD Inhibitors

The 5-hydroxyl group of the pyrazole core is the key to another major class of agrochemicals: the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[4][10] These herbicides disrupt the biosynthesis of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[11] The lack of carotenoids leaves chlorophyll susceptible to photooxidation, resulting in the characteristic "bleaching" of susceptible weeds.[11]

Synthetic Strategy Overview

The synthesis of HPPD-inhibiting herbicides like analogues of pyrasulfotole or topramezone involves acylating the 5-hydroxyl group of the pyrazole. The 3-amino group is typically converted to a less reactive group (e.g., via diazotization and reduction to hydrogen) or replaced with a methyl group early in the synthesis. For this guide, we will focus on the key acylation step.

Mechanism of Action Diagram:

cluster_pathway Carotenoid Biosynthesis Pathway cluster_protection Crop Protection Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Phytoene Phytoene Desaturase Plastoquinone->Phytoene Carotenoids Carotenoids Phytoene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects from Photooxidation Sunlight Sunlight Sunlight->Chlorophyll Herbicide Pyrazole HPPD Herbicide Herbicide->HPPD Inhibits

Caption: HPPD-inhibiting herbicides block carotenoid synthesis.

Protocol 4.1: Synthesis of a Pyrazole Ester Herbicide Analogue

Causality: This protocol demonstrates a standard esterification reaction. The pyrazole-5-ol is deprotonated by a base (potassium carbonate) to form the more nucleophilic pyrazolate anion. This anion then readily attacks the electrophilic carbonyl carbon of the acyl chloride (in this case, 2-chloro-4-(methylsulfonyl)benzoyl chloride, a common moiety in HPPD herbicides) in a nucleophilic acyl substitution reaction to form the final ester product. Dichloromethane is an excellent solvent as it is inert and dissolves the reactants well.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 equivalent) in dry dichloromethane (DCM, 20 mL per 10 mmol) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equivalents).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and add a solution of 2-chloro-4-(methylsulfonyl)benzoyl chloride (1.1 equivalents) in dry DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (3:7 ethyl acetate/hexane).

  • Work-up: Filter the reaction mixture to remove inorganic salts. Wash the filtrate with 1N HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Data Summary Table:

ParameterValue
Reagents 3-amino-1-methyl-1H-pyrazol-5-ol, Acyl Chloride, K₂CO₃
Solvent Dichloromethane (DCM)
Reaction Time 12-18 hours
Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Purification Column Chromatography or Recrystallization

Conclusion

3-amino-1-methyl-1H-pyrazol-5-ol is a highly versatile and economically important intermediate in agrochemical synthesis. Its strategically placed functional groups provide access to multiple classes of pesticides with distinct modes of action. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to develop next-generation crop protection agents, leveraging the proven potential of the pyrazole scaffold.

References

  • Das, S. (2013). Mode of action of pyrazoles and pyridazinones. ResearchGate. Available at: [Link]

  • ACS. (2022). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available at: [Link]

  • ACS. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • ResearchGate. (2013). Antifeedant Activity of Pyrazolin-5-One Derivatives. ResearchGate. Available at: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]

  • MDPI. (2018). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. Available at: [Link]

  • Du, Z., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available at: [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Neliti. Available at: [Link]

  • NIH. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. National Institutes of Health. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • MySkinRecipes. 3-amino-1-methyl-1H-pyrazol-5-ol. MySkinRecipes. Available at: [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES. Available at: [Link]

Sources

Application Note: Metal Complexation Studies with 3-Amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Versatility of 3-Amino-1-methyl-1H-pyrazol-5-ol as a Ligand

3-Amino-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound of significant interest in coordination chemistry. Its structure is rich with potential donor atoms—the amino group, the pyrazole ring nitrogens, and an exocyclic oxygen—making it a highly versatile chelating agent for a wide array of metal ions.[1][2] The study of its metal complexes is driven by the diverse applications of pyrazole-based compounds in fields such as catalysis, materials science, and particularly, medicinal chemistry, where they have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

A critical feature of this ligand is its existence in multiple tautomeric forms. While often depicted as a pyrazol-5-ol, it can exist in equilibrium with its pyrazolin-5-one tautomers. The N1-methylation significantly influences this equilibrium, favoring the hydroxy (OH) and zwitterionic (NH) forms, which directly impacts its coordination behavior.[6][7] Understanding this tautomerism is paramount for predicting and interpreting its complexation with metal ions, as different tautomers present different sets of donor atoms to the metal center. This guide provides a comprehensive overview and detailed protocols for the synthesis, complexation, and characterization of metal complexes involving this promising ligand.

Foundational Chemistry: Synthesis and Tautomerism

Understanding Tautomerism

The coordination capacity of 3-amino-1-methyl-1H-pyrazol-5-ol is intrinsically linked to its tautomeric equilibrium. The primary forms to consider are the 3-amino-1-methyl-1H-pyrazol-5-ol (the 'OH' form) and the 3-amino-1-methyl-1,2-dihydropyrazol-5-one (the 'NH' or keto form).[8] The solvent environment can significantly shift this equilibrium; protic solvents tend to stabilize the hydroxy form, while aprotic solvents may favor the keto form.[7] This dynamic nature is the primary reason for its versatile and sometimes complex coordination chemistry.

Tautomers cluster_OH OH-Form (Aromatic) cluster_NH NH-Form (Keto) OH 3-amino-1-methyl- 1H-pyrazol-5-ol NH 3-amino-1-methyl- 1,2-dihydropyrazol-5-one OH->NH Equilibrium

Caption: Tautomeric equilibrium of the ligand.

Protocol: Synthesis of 3-Amino-1-methyl-1H-pyrazol-5-ol

The synthesis of N-substituted aminopyrazolones is a well-established process, typically involving the condensation of a β-keto ester equivalent with a substituted hydrazine.[9][10] This protocol adapts that general principle.

Causality: The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization via attack on the nitrile carbon, and subsequent tautomerization to the stable pyrazolol ring.

Materials:

  • Ethyl cyanoacetate

  • Methylhydrazine

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide (1.1 mol equivalent) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Addition of Reactants: To this solution, add ethyl cyanoacetate (1.0 mol equivalent) dropwise while stirring. After the addition is complete, add methylhydrazine (1.0 mol equivalent) dropwise. Self-Validation: The reaction is exothermic; controlling the addition rate prevents side reactions.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid. A precipitate will form.

  • Isolation: Filter the crude product and wash it with cold diethyl ether to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-amino-1-methyl-1H-pyrazol-5-ol as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Property Value
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
CAS Number 57313-30-1
Appearance Off-white to pale yellow solid

Metal Complexation: Protocols and Analysis

The multi-dentate nature of the ligand allows for the formation of diverse metal complexes.[2] The following sections provide a general workflow for synthesizing and characterizing these complexes.

Workflow cluster_prep Preparation cluster_study Complexation Study Ligand Synthesize & Purify Ligand Titre UV-Vis Titration (Determine Stoichiometry) Ligand->Titre Metal Select & Prepare Metal Salt Solution Metal->Titre Synth Bulk Synthesis of Complex Titre->Synth Informs Ratio Char Characterize Complex (FT-IR, NMR, etc.) Synth->Char

Caption: Experimental workflow for complexation studies.

Protocol: UV-Vis Spectrophotometric Titration (Job's Plot)

Causality: Job's method, or the method of continuous variations, is used to determine the stoichiometry of a metal-ligand complex in solution.[11][12] By varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the mole fraction at which the maximum absorbance occurs reveals the stoichiometric ratio of the complex.[13][14]

Materials:

  • Stock solution of the ligand (e.g., 1 mM in methanol or DMSO).

  • Stock solution of a metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) of the same concentration in the same solvent.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the metal (Xₘ) and ligand (Xₗ) such that Xₘ + Xₗ = 1. The total volume and total molar concentration should be constant across all solutions. (e.g., for a total volume of 2 mL, prepare solutions ranging from 2.0 mL metal + 0.0 mL ligand to 0.0 mL metal + 2.0 mL ligand).

  • Wavelength Scan: Record the UV-Vis spectrum for the free ligand, the metal salt, and a 1:1 mixture to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex, which is typically a new band or a significant shift from the ligand's absorbance.

  • Absorbance Measurement: Measure the absorbance of each prepared solution at the identified λₘₐₓ.

  • Data Analysis: Correct the measured absorbance (A_corr) by subtracting the theoretical absorbance of the unreacted metal and ligand: A_corr = A_obs - (εₘ[M] + εₗ[L]).

  • Plotting: Plot A_corr versus the mole fraction of the ligand (Xₗ). The maximum point on the curve corresponds to the stoichiometry of the complex. For example, a peak at Xₗ = 0.67 indicates a 2:1 (Ligand:Metal) complex.

Mole Fraction (Xₗ) Absorbance (A_obs) Corrected Absorbance (A_corr)
0.10.1520.115
0.20.2880.221
0.30.4150.320
0.40.5300.408
0.5 0.610 0.470
0.60.5850.450
0.70.4750.365
0.80.3200.246
0.90.1650.127
Table represents hypothetical data for a 1:1 complex.
Protocol: General Synthesis of a Metal Complex

This protocol outlines a general method for the bulk synthesis of a metal complex once the stoichiometry is known.

Materials:

  • 3-Amino-1-methyl-1H-pyrazol-5-ol

  • Metal salt (e.g., Copper(II) acetate, Nickel(II) chloride)

  • Methanol or Ethanol

Procedure:

  • Dissolve Ligand: Dissolve the ligand (e.g., 2 molar equivalents) in warm methanol.

  • Dissolve Metal Salt: In a separate flask, dissolve the metal salt (e.g., 1 molar equivalent) in methanol.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution. A color change and/or precipitation is often observed immediately.

  • Reflux: Stir the mixture at room temperature or under gentle reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the solution. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.

  • Washing and Drying: Wash the isolated solid with cold solvent and then diethyl ether. Dry the complex in a vacuum desiccator.

Characterization of the Metal Complex

Characterization is crucial to confirm the formation of the complex and elucidate its structure.

Spectroscopic Analysis
  • FT-IR Spectroscopy: This is a powerful tool for confirming coordination.

    • Causality: Coordination of the ligand to a metal ion alters the electron distribution and bond strengths of the functional groups, leading to shifts in their vibrational frequencies.

    • Key Peaks: Look for shifts in the ν(N-H) of the amino group, the ν(C=O) or ν(C-O) bands (depending on the tautomer involved), and the pyrazole ring ν(C=N) vibrations. A downward shift (red shift) in the C=O stretching frequency or an upward shift (blue shift) in the C-O frequency upon complexation is strong evidence of coordination through the oxygen atom.[3][15]

  • NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)):

    • Causality: Coordination can be confirmed by observing changes in the chemical shifts of the ligand's protons and carbons upon complexation.[16] The disappearance or significant downfield shift of the -OH or -NH proton signal is a direct indicator of its involvement in bonding (deprotonation).

  • UV-Visible Spectroscopy:

    • Causality: For transition metal complexes, new absorption bands may appear in the visible region due to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment and the specific metal ion.[1]

Elucidating Coordination Modes

The ligand can coordinate in several ways. FT-IR and single-crystal X-ray diffraction are the most definitive methods for determining the precise mode.

Caption: Potential coordination modes of the ligand.

Conclusion and Future Directions

The 3-amino-1-methyl-1H-pyrazol-5-ol ligand offers a rich platform for the design of novel coordination complexes. The protocols outlined in this note provide a robust framework for researchers to synthesize and study these compounds. The resulting metal complexes have significant potential, particularly in the development of new therapeutic agents and catalysts.[4][17] Future work should focus on exploring a wider range of metal ions, performing detailed crystallographic studies to unambiguously determine coordination geometries, and conducting thorough biological and catalytic activity screenings.

References

  • Job's Plot via the UV-vis Spectroscopic Technique. ResearchGate.[Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol. ResearchGate.[Link]

  • Transition metal complexes with pyrazole-based ligands. ResearchGate.[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis of Halogenoaminopyrazoles. National Institutes of Health (PMC).[Link]

  • Syntheses and Characterization of Metal Complexes of Bidentate Acylpyrazolone Ligands. National Institutes of Health (PMC).[Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.[Link]

  • Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones. Taylor & Francis Online.[Link]

  • Determination of Reaction Stoichiometry by Applying Job's Method. ACS Publications.[Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Complexation of Pyrazole Based Ligands with Ag(I): Spectrophotometric Studies. Mocedes.org.[Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate.[Link]

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. MDPI.[Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Springer.[Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars International Journal of Chemistry and Material Sciences.[Link]

  • On the Tautomerism of N-Substituted Pyrazolones. National Institutes of Health (PMC).[Link]

  • Coordination complexes constructed from pyrazole derivatives and their antibacterial activity. National Institutes of Health (PMC).[Link]

  • Pyrazoles and imidazoles as ligands. ResearchGate.[Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.[Link]

  • Synthesis, structural characterization, biological evaluation of metal complexes with pyrazoline derivatives. Der Pharma Chemica.[Link]

  • Solution Complexation Reaction Studies of a Pyrazoloisoindol Derivative Ligand. ResearchGate.[Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid. Royal Society of Chemistry.[Link]

  • Spectrophotometric study of complexes by Job's method. Bhavan's College.[Link]

  • Transition Metal Complexes with Pyrazole-Based Ligands. ResearchGate.[Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones. ResearchGate.[Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry.[Link]

  • Silver(I) Complexes Based on Oxadiazole-Functionalized α-Aminophosphonate. National Institutes of Health (PMC).[Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents. National Institutes of Health (PMC).[Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Method of Continuous Variations: Applications of Job Plots. National Institutes of Health (PMC).[Link]

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry. ResearchGate.[Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

Fused pyrazole heterocyclic systems are a cornerstone in modern drug discovery and development.[1][2] Their rigid, planar structure and capacity for diverse substitutions make them privileged scaffolds in the design of targeted therapeutics.[2] Among these, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have garnered significant attention due to their broad spectrum of biological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases.[3][4][5][6] The starting material, 3-amino-1-methyl-1H-pyrazol-5-ol, is a readily accessible and highly versatile building block for the construction of these complex heterocyclic frameworks. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole ring, allows for a variety of cyclocondensation reactions.

This guide provides detailed, field-proven protocols for the synthesis of two distinct classes of novel heterocycles—pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines—originating from 3-amino-1-methyl-1H-pyrazol-5-ol. We will delve into the mechanistic rationale behind the experimental choices, offer insights into reaction optimization, and provide robust characterization methodologies to ensure the synthesis of well-defined and pure compounds.

PART 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have shown significant promise as protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[3] Several synthetic strategies have been developed for their efficient synthesis, with condensation reactions being a frequently employed and reliable approach.[3][7]

Protocol 1: Synthesis of 2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl derivatives via Condensation with β-Diketones

This protocol details the synthesis of a model pyrazolo[1,5-a]pyrimidine derivative through the reaction of 3-amino-1-methyl-1H-pyrazol-5-ol with a β-diketone, specifically acetylacetone, in the presence of an aldehyde. This multicomponent reaction in water offers an environmentally benign and efficient route to this important heterocyclic core.

Workflow Diagram

G cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A 3-amino-1-methyl- 1H-pyrazol-5-ol E Reflux or Microwave Irradiation A->E B Aldehyde (e.g., paraformaldehyde) B->E C Acetylacetone C->E D Water (Solvent) D->E F Cool Reaction Mixture E->F G Filter Precipitate F->G H Wash with Water G->H I Dry the Product H->I J bis(2,5,7-trimethylpyrazolo [1,5-a]pyrimidin-6-yl)-methane I->J

Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-amino-1-methyl-1H-pyrazol-5-ol113.12271 mg2.4
Paraformaldehyde30.0339 mg1.3
Acetylacetone100.120.24 mL (240 mg)2.4
Water18.025 mL-

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1-methyl-1H-pyrazol-5-ol (2.4 mmol), the selected aldehyde (1.3 mmol), acetylacetone (2.4 mmol), and water (5 mL).[8]

  • Conventional Heating: Heat the reaction mixture to reflux with vigorous stirring for 30 minutes. The product will begin to precipitate out of the solution during the reaction.[8]

  • Microwave-Assisted Synthesis (Alternative): In a microwave reactor, irradiate the mixture at 100°C for 10-20 minutes. This method can significantly reduce reaction times.[7][8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the crystalline product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water (2 x 5 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Solvent: Water is an ideal solvent for this reaction due to its ability to facilitate the initial condensation steps and the low solubility of the final product, which drives the reaction to completion through precipitation. This also aligns with the principles of green chemistry.

  • Stoichiometry: A 2:1:2 molar ratio of aminopyrazole, aldehyde, and acetylacetone is crucial for the formation of the bis-adduct.[8] The reaction proceeds through the initial formation of a Knoevenagel condensation product between the aldehyde and acetylacetone, which then undergoes a Michael addition with two molecules of the aminopyrazole, followed by cyclization and dehydration.

  • Reaction Conditions: Both conventional heating and microwave irradiation are effective. Microwave heating often provides higher yields in shorter reaction times by promoting more efficient energy transfer.[7]

Trustworthiness: Self-Validating System

The integrity of the synthesized pyrazolo[1,5-a]pyrimidine can be confirmed through a suite of analytical techniques:

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show characteristic signals for the methyl groups and the pyrazole proton.[8] The ¹³C NMR will confirm the carbon framework of the fused heterocyclic system.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the calculated mass of the product.[9]

  • FT-IR Spectroscopy: The IR spectrum will show the absence of N-H and O-H stretching bands from the starting materials and the presence of characteristic C=N and C=C stretching frequencies of the aromatic rings.

PART 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are another class of heterocycles with significant pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[4] Their synthesis often involves the cyclocondensation of aminopyrazoles with 1,3-dielectrophiles.[10]

Protocol 2: Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Cascade 6-endo-dig Cyclization

This protocol describes a modern and efficient method for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. This approach utilizes a cascade reaction involving a 6-endo-dig cyclization, offering excellent regioselectivity.[11][12]

Reaction Mechanism Diagram

G cluster_0 Reactants cluster_1 Catalyst/Reagent cluster_2 Intermediate Formation cluster_3 Cyclization & Aromatization cluster_4 Product A 3-amino-1-methyl- 1H-pyrazol-5-ol D Condensation A->D B Alkynyl Aldehyde B->D C AgNO3 / I2 / NBS F 6-endo-dig Cyclization C->F E Iminium Ion Intermediate D->E E->F C≡C bond activation G Aromatization F->G H Functionalized Pyrazolo[3,4-b]pyridine G->H

Caption: Mechanism for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-amino-1-methyl-1H-pyrazol-5-ol113.12113 mg1.0
3-Phenylpropiolaldehyde130.14130 mg1.0
Silver Nitrate (AgNO₃)169.878.5 mg0.05
Dichloromethane (DCM)84.935 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 mmol), the alkynyl aldehyde (1.0 mmol), and silver nitrate (0.05 mmol).

  • Add dry dichloromethane (5 mL) to the tube.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyrazolo[3,4-b]pyridine.

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst: Silver nitrate acts as a Lewis acid to activate the alkyne C≡C bond, facilitating the nucleophilic attack by the pyrazole nitrogen in the 6-endo-dig cyclization step.[11] For the synthesis of halogenated derivatives, iodine (I₂) or N-bromosuccinimide (NBS) can be used instead of or in addition to the silver catalyst.[11]

  • Solvent: A dry, aprotic solvent like dichloromethane is essential to prevent unwanted side reactions and to ensure the stability of the reactive intermediates.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the reagents and intermediates, particularly the aldehyde.

Trustworthiness: Self-Validating System

The structural confirmation of the synthesized pyrazolo[3,4-b]pyridines relies on a comprehensive analytical approach:

  • NMR Spectroscopy (¹H, ¹³C, and 2D): Detailed NMR analysis, including COSY, HSQC, and HMBC experiments, is essential to unambiguously assign all proton and carbon signals and to confirm the regioselectivity of the cyclization.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the product.

  • Single-Crystal X-ray Diffraction: For crystalline products, X-ray crystallography provides definitive proof of the molecular structure, including the stereochemistry and bond connectivity.[13]

Characterization Data for Novel Heterocycles

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Below is a template for reporting characterization data.

Compound IDStructureYield (%)M.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
PYP-1 (Structure of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane)85210-212.........
PBP-1 (Structure of 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-ol)78185-187.........

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of medicinally relevant pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from the versatile starting material, 3-amino-1-methyl-1H-pyrazol-5-ol. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can confidently synthesize and explore the biological potential of these novel heterocyclic compounds. The provided characterization guidelines ensure the integrity and quality of the synthesized molecules, which is paramount for their application in drug discovery and development.

References

  • [Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-1-methyl-1H-pyrazol-5-ol (Ampyrone). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience.

Introduction: The Chemistry of a Fickle Compound

3-Amino-1-methyl-1H-pyrazol-5-ol is a versatile intermediate, notably in the synthesis of the neuroprotective drug Edaravone.[1] However, its purification is often hampered by its inherent chemical properties. The presence of both an amino group and a hydroxyl group (in its tautomeric form) makes the molecule susceptible to oxidation and side reactions, leading to discolored products and persistent impurities. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My final product of 3-amino-1-methyl-1H-pyrazol-5-ol has a pink or brownish tint. What is the cause and how can I prevent it?

A1: Discoloration is a common issue and is almost always due to oxidation. The aminopyrazole ring is electron-rich and susceptible to oxidation, especially in the presence of air (oxygen). This can be exacerbated by heat and light. The colored byproducts are often highly conjugated azo compounds formed from the coupling of oxidized pyrazole species.[2][3]

Prevention Strategies:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating steps and long-term storage.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) during workup or storage can help prevent oxidation.

  • Light Protection: Protect the reaction and the purified product from light by using amber glassware or by wrapping the flasks with aluminum foil.

Q2: I'm experiencing a significant loss of yield after recrystallization. What are the likely reasons?

A2: Low recovery after recrystallization can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will result in a lower yield upon cooling, as the solution may not become supersaturated enough for efficient crystallization.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate as very fine crystals or an oil, which can be difficult to filter and may trap impurities.

  • Co-precipitation with Impurities: If the crude product is highly impure, the impurities may interfere with the crystal lattice formation of the desired compound, leading to lower recovery.

Q3: My NMR spectrum shows persistent impurities even after multiple purification attempts. What could they be?

A3: Common impurities in the synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol often originate from the starting materials or side reactions:

  • Unreacted Starting Materials: Residual cyanoacetone or methylhydrazine.

  • Polymerization Products: Cyanoacetone is known to be unstable and can polymerize, leading to complex mixtures that can be difficult to remove.[5]

  • Isomeric Byproducts: Depending on the reaction conditions, regioisomers of the desired product can sometimes form.

  • Degradation Products: As mentioned in Q1, oxidative degradation can lead to various colored impurities.[6]

Troubleshooting Guide

This section provides a structured approach to solving specific problems you might encounter during the purification of 3-amino-1-methyl-1H-pyrazol-5-ol.

Problem 1: Product Discoloration (Pink/Brown/Yellow)

Root Cause Analysis: The primary cause is oxidation of the aminopyrazole ring system. The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic attack by oxygen.

Troubleshooting Workflow:

start Discolored Product check_handling Review Handling Procedures start->check_handling Initial Observation check_solvents Evaluate Solvents check_handling->check_solvents If discoloration persists charcoal_treatment Activated Charcoal Treatment check_solvents->charcoal_treatment If solvents are not the issue recrystallization Recrystallization under Inert Atmosphere charcoal_treatment->recrystallization For minor color impurities chromatography Column Chromatography charcoal_treatment->chromatography For significant color impurities success Colorless Product recrystallization->success Successful Decolorization chromatography->success Successful Decolorization

Caption: Workflow for troubleshooting product discoloration.

Detailed Protocols:

  • Activated Charcoal Treatment:

    • Dissolve the crude, discolored product in a suitable hot solvent (e.g., ethanol, isopropanol).

    • Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product).

    • Stir the mixture at an elevated temperature for 10-15 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization Under Inert Atmosphere:

    • Place the crude product in a flask equipped with a condenser and a gas inlet.

    • Purge the system with nitrogen or argon.

    • Add a minimal amount of hot, degassed solvent to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, all under a positive pressure of inert gas.

    • Filter the crystals quickly and wash with a small amount of cold, degassed solvent.

Problem 2: Low Yield After Purification

Root Cause Analysis: This is often a result of suboptimal purification parameters, leading to product loss in the mother liquor or during transfers.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low purification yield.

Detailed Protocols:

  • Recrystallization Solvent Screening:

    • The ideal solvent should have high solubility for the compound when hot and low solubility when cold.[4]

    • Test a range of solvents with varying polarities.

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good for polar compounds, but may require a co-solvent.
Ethanol5.278A common and effective solvent for many pyrazole derivatives.
Isopropanol4.382Similar to ethanol, good for moderately polar compounds.
Acetonitrile6.282Can be a good choice, but is more toxic.
Ethyl Acetate4.377Less polar, may be suitable for less polar impurities.
Toluene2.4111Non-polar, can be used in a solvent/anti-solvent system.
  • Column Chromatography Optimization:

    • Stationary Phase: Silica gel is standard. If the compound is unstable on silica, consider using deactivated silica or alumina.

    • Mobile Phase: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For highly polar compounds, a reversed-phase C18 column with a polar mobile phase (e.g., water/acetonitrile with 0.1% formic acid) may be more effective.[7]

    • Loading: For best separation, dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).

Problem 3: Persistent Impurities in Final Product

Root Cause Analysis: Impurities may co-crystallize with the product or have similar polarity, making them difficult to separate by chromatography.

Troubleshooting Workflow:

start Persistent Impurities nmr_analysis Analyze NMR for Impurity Structure start->nmr_analysis change_purification Change Purification Method nmr_analysis->change_purification recrystallization Recrystallization with Different Solvent change_purification->recrystallization chromatography Different Chromatography Conditions change_purification->chromatography derivatization Chemical Derivatization change_purification->derivatization If all else fails success Pure Product recrystallization->success chromatography->success chromatography->success derivatization->chromatography

Caption: Workflow for addressing persistent impurities.

Detailed Protocols:

  • Iterative Purification:

    • Attempt recrystallization from a different solvent system. A solvent in which the impurity is highly soluble is ideal.

    • If recrystallization fails, switch to column chromatography or vice versa.

    • For chromatography, try a different stationary phase (e.g., alumina instead of silica) or a different mobile phase system (e.g., dichloromethane/methanol).

  • Chemical Derivatization (Advanced):

    • In some cases, impurities can be removed by selectively reacting them. For example, if you have a basic impurity, you might be able to remove it with an acidic wash. This approach requires a good understanding of the impurity's structure.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: 3-amino-1-methyl-1H-pyrazol-5-ol is an irritant.[6] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Storage: The compound is air-sensitive.[8] Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.

References

  • ACS Publications. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316957A - Edaravone impurity intermediate, preparation method and application thereof.
  • Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for the synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This document is structured to provide direct, actionable solutions to common challenges encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol, which is typically prepared via the cyclocondensation of methylhydrazine and ethyl cyanoacetate.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low yield is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions, reagent quality, or competing side reactions. Let's break down the possibilities.

Answer:

Several factors can contribute to poor yields. Systematically investigating the following areas is the most effective troubleshooting approach.

A. Incomplete Reaction: The reaction may not be proceeding to completion. This is often the simplest issue to resolve.

  • Causality: The condensation reaction requires sufficient activation energy and time for the nucleophilic attacks and subsequent cyclization/dehydration to occur.

  • Solution:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the limiting reagent.[1]

    • Increase Temperature: Many pyrazole syntheses require heating.[1] Refluxing the reaction mixture in a suitable solvent like ethanol is a common strategy. For thermally sensitive materials, a moderate increase in temperature (e.g., to 50-60 °C) for a longer duration may be beneficial. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]

B. Suboptimal pH and Catalysis: The reaction is a series of nucleophilic additions and condensations, which can be highly sensitive to pH.

  • Causality: The nucleophilicity of methylhydrazine and the reactivity of the nitrile and ester groups of ethyl cyanoacetate are influenced by the proton concentration. An acid catalyst can activate the carbonyl group, while a base can deprotonate the methylene group of ethyl cyanoacetate, but can also decrease the electrophilicity of the carbonyl carbon.

  • Solution:

    • Acid Catalysis: A catalytic amount of a protic acid, such as acetic acid or a mineral acid (e.g., HCl), can facilitate the reaction.[1][2] The optimal pH for similar reactions is often mildly acidic (pH 1-2).[3]

    • Base Catalysis: In some protocols, a base like sodium ethoxide is used. This is particularly relevant if the intended mechanism involves the Knoevenagel condensation of the active methylene group first.[4]

    • Experimentation: If the yield is low, perform small-scale trials with catalytic amounts of both a weak acid (acetic acid) and a weak base (e.g., triethylamine) to determine the optimal condition for your specific setup.

C. Reagent Quality: The purity of your starting materials is paramount.

  • Causality: Impurities in either methylhydrazine or ethyl cyanoacetate can introduce side reactions. Methylhydrazine is also susceptible to air oxidation.[5]

  • Solution:

    • Use High-Purity Reagents: Ensure reagents are from a reputable source and within their shelf life.

    • Purify if Necessary: Consider distilling ethyl cyanoacetate if its purity is questionable.

    • Proper Handling: Handle methylhydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

Question 2: My final product is impure. I suspect the presence of a regioisomer. How can I confirm this and control the regioselectivity?

This is a critical issue arising from the use of an unsymmetrical hydrazine (methylhydrazine). The reaction can theoretically produce two different isomers.

Answer:

The reaction between methylhydrazine and ethyl cyanoacetate can indeed yield two regioisomers: the desired 3-amino-1-methyl-1H-pyrazol-5-ol and the isomeric 5-amino-1-methyl-1H-pyrazol-3-ol . Controlling this selectivity is key to achieving high purity.

A. Understanding the Mechanism and Isomer Formation: Methylhydrazine has two non-equivalent nitrogen atoms that can initiate the nucleophilic attack.

  • N1 Attack (Substituted Nitrogen): Attack by the methylated nitrogen on the nitrile group, followed by cyclization, typically leads to the 5-amino isomer after tautomerization.

  • N2 Attack (Unsubstituted Nitrogen): Attack by the terminal NH₂ group on the ester carbonyl, followed by cyclization, is generally the favored pathway that leads to the desired 3-amino-1-methyl-1H-pyrazol-5-ol.

G cluster_start Starting Materials cluster_path1 Pathway to Desired Product cluster_path2 Pathway to Isomeric Impurity SM1 Methylhydrazine P1_Step1 N2 attacks Ester Carbonyl SM1->P1_Step1 Favored (Thermodynamic Control) P2_Step1 N1 attacks Nitrile Carbon SM1->P2_Step1 Possible (Kinetic Control) SM2 Ethyl Cyanoacetate SM2->P1_Step1 Favored (Thermodynamic Control) SM2->P2_Step1 Possible (Kinetic Control) P1_Step2 Intramolecular Cyclization P1_Step1->P1_Step2 P1_Product 3-amino-1-methyl- 1H-pyrazol-5-ol P1_Step2->P1_Product P2_Step2 Intramolecular Cyclization P2_Step1->P2_Step2 P2_Product 5-amino-1-methyl- 1H-pyrazol-3-ol P2_Step2->P2_Product

Caption: Potential reaction pathways for the synthesis of pyrazole isomers.

B. Controlling Regioselectivity: The reaction outcome is often governed by thermodynamic versus kinetic control. The formation of the pyrazolone ring (present in the desired product) is often thermodynamically favored.

  • Temperature Control: Running the reaction at higher temperatures (e.g., reflux) for a longer duration generally favors the thermodynamically more stable product.[6] Conversely, low-temperature reactions might favor the kinetic product.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or water are commonly used and can help stabilize intermediates leading to the desired product.

  • pH Adjustment: As mentioned, pH can be critical. An acidic medium can protonate the ester carbonyl, making it more electrophilic and favoring the initial attack by the terminal NH₂ group of methylhydrazine.

C. Identification and Purification:

  • Spectroscopic Analysis: ¹H NMR is an excellent tool to distinguish between the isomers. The chemical shifts of the pyrazole ring proton and the amino protons will differ significantly.

  • Chromatography: If a mixture is obtained, separation can be attempted using column chromatography with a polar stationary phase (silica gel) and an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Recrystallization: It may be possible to selectively crystallize the desired isomer from a suitable solvent if the isomeric ratio is highly skewed.

Question 3: I'm having trouble isolating my product. It seems to be staying in the solution or forming an oil. What should I do?

Product isolation can be tricky, especially if the product has high solubility in the reaction solvent or if impurities are inhibiting crystallization.

Answer:

Effective product isolation requires removing it from the reaction mixture and purifying it. If your product is not precipitating, consider the following strategies.

A. Inducing Precipitation/Crystallization:

  • Reduce Solubility:

    • Cooling: Place the reaction flask in an ice bath to significantly decrease the product's solubility.

    • Anti-Solvent Addition: If the reaction was performed in a polar solvent like ethanol, slowly add a non-polar "anti-solvent" like hexanes or diethyl ether until turbidity is observed. Then, cool the mixture to encourage precipitation.

    • Concentration: Carefully remove a portion of the solvent under reduced pressure to create a supersaturated solution, then attempt to crystallize.

  • Initiate Crystallization:

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single crystal to the supersaturated solution.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

B. Alternative Work-up Procedures:

  • Extraction: If the product is an oil or refuses to crystallize, a liquid-liquid extraction may be necessary.

    • Neutralize the reaction mixture if an acid or base catalyst was used.

    • Remove the reaction solvent (e.g., ethanol) via rotary evaporation.

    • Redissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product, which can then be purified further.

Troubleshooting Workflow for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Yield check_tlc Monitor reaction by TLC/LC-MS start->check_tlc reagent_quality Check Reagent Purity & Handling check_tlc->reagent_quality No Reaction at All incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Starting Material Remains wrong_conditions Suboptimal Conditions check_tlc->wrong_conditions Complex Mixture/ Side Products purify_reagents Use High-Purity Reagents reagent_quality->purify_reagents increase_time Increase Reaction Time incomplete_rxn->increase_time increase_temp Increase Temperature incomplete_rxn->increase_temp optimize_ph Optimize pH/Catalyst wrong_conditions->optimize_ph

Sources

Troubleshooting guide for reactions involving 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-1-methyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and tautomeric forms of 3-amino-1-methyl-1H-pyrazol-5-ol that I should be aware of?

A1: 3-Amino-1-methyl-1H-pyrazol-5-ol is a substituted pyrazole with a unique electronic and structural profile that dictates its reactivity. A critical aspect to understand is its existence in multiple tautomeric forms. The equilibrium between these forms is influenced by the solvent, pH, and temperature of the reaction medium.

  • OH-form (A): This is the aromatic 5-hydroxypyrazole form.

  • NH-form (B): This is the pyrazol-5-one form where the ring nitrogen at position 2 is protonated.

  • CH-form (C): This is another pyrazol-5-one tautomer with a methylene group at the C4 position.

The presence of these tautomers means the molecule can react as a nucleophile through multiple sites: the exocyclic amino group, the ring nitrogens, and the C4 carbon. This versatility is key to its synthetic utility but also a potential source of side reactions if not properly controlled.

tautomers A OH-form (A) B NH-form (B) A->B Tautomerization C CH-form (C) B->C Tautomerization C->A Tautomerization

Caption: Tautomeric forms of 3-amino-1-methyl-1H-pyrazol-5-ol.

Troubleshooting Guides

Low Yield or No Reaction

Q2: I am attempting a condensation reaction with a β-dicarbonyl compound, but I am observing very low yields of the desired pyrazolopyrimidine. What are the likely causes and how can I improve the outcome?

A2: Low yields in condensation reactions with β-dicarbonyl compounds are a common issue. The root cause often lies in suboptimal reaction conditions or the purity of your starting materials.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Inadequate Activation of the Pyrazole The nucleophilicity of the amino group may not be sufficient for the reaction to proceed efficiently at ambient temperatures.1. Acid Catalysis: Add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid. This protonates the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack. 2. Temperature Increase: Gently heat the reaction mixture. Monitor the reaction progress by TLC to avoid degradation.
Poor Solubility of Starting Materials If either 3-amino-1-methyl-1H-pyrazol-5-ol or the β-dicarbonyl compound has low solubility in the chosen solvent, the reaction rate will be significantly reduced.1. Solvent Screening: Test a range of solvents. While ethanol or acetic acid are common, polar aprotic solvents like DMF or DMSO can be effective. 2. Co-solvent System: A mixture of solvents, such as ethanol/water, can sometimes improve solubility.
Decomposition of Starting Material 3-Amino-1-methyl-1H-pyrazol-5-ol can be sensitive to air and prolonged heating, leading to decomposition.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Temperature Control: Avoid excessive heating. If higher temperatures are required, minimize the reaction time.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.1. Verify Stoichiometry: Ensure a 1:1 or slight excess of the β-dicarbonyl compound. 2. Stepwise Addition: Consider adding the more reactive species portion-wise to control the reaction.

Experimental Protocol: Optimizing a Condensation Reaction

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-methyl-1H-pyrazol-5-ol (1 equivalent).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent and Reactant Addition: Add the chosen solvent (e.g., absolute ethanol) and the β-dicarbonyl compound (1.1 equivalents).

  • Catalyst Addition (if needed): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at the desired temperature (start with room temperature and gradually increase if necessary). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify by column chromatography or recrystallization.

Formation of Multiple Products and Regioisomers

Q3: My reaction of 3-amino-1-methyl-1H-pyrazol-5-ol with an unsymmetrical 1,3-dielectrophile is yielding a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A3: The formation of regioisomers is a well-documented challenge when reacting 3-aminopyrazoles with unsymmetrical electrophiles.[1] This arises from the presence of two nucleophilic nitrogen atoms in the pyrazole ring system: the exocyclic amino group and the ring nitrogen at position 2. The outcome of the reaction is a delicate balance of steric and electronic factors, as well as reaction conditions.[1]

Understanding the Competing Pathways:

The initial nucleophilic attack can occur from either the exocyclic amino group or the N2 of the pyrazole ring. Subsequent cyclization then leads to the formation of two different regioisomeric products.

regioisomers Reactants 3-Amino-1-methyl-1H-pyrazol-5-ol + Unsymmetrical 1,3-Dielectrophile Attack_NH2 Attack from exocyclic NH2 Reactants->Attack_NH2 Attack_N2 Attack from ring N2 Reactants->Attack_N2 Product_A Regioisomer A Attack_NH2->Product_A Product_B Regioisomer B Attack_N2->Product_B

Caption: Competing pathways leading to regioisomer formation.

Strategies to Control Regioselectivity:

Strategy Mechanism of Control Practical Implementation
Solvent Polarity The polarity of the solvent can influence the tautomeric equilibrium and the relative nucleophilicity of the two nitrogen atoms.Empirically test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol, acetic acid). Acetic acid has been shown to favor the formation of a single isomer in some cases by protonating the aminopyrazole.[1]
Reaction Temperature The activation energies for the two competing pathways may be different.Lowering the reaction temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.
Microwave Irradiation Microwave-assisted synthesis can sometimes lead to different regioselectivity compared to conventional heating due to rapid heating and potential for specific microwave effects.[1]If available, a microwave reactor can be used to explore this possibility. This has been shown to promote regiospecificity in some pyrazolopyrimidine syntheses.[1]
pH Control The pH of the reaction medium can influence which nitrogen atom is more nucleophilic.In acidic media, the exocyclic amino group is more likely to be protonated, potentially favoring reaction at the ring nitrogen. Conversely, in basic media, the exocyclic amino group may be more reactive.

Analytical Tip: Distinguishing between regioisomers can be challenging. Advanced NMR techniques such as 1H-15N HMBC can be invaluable for unambiguous structural assignment.[1]

Purification and Handling

Q4: My final product is contaminated with a persistent impurity. What are the likely impurities and what are the best methods for purification?

A4: Common impurities can include unreacted starting materials, regioisomers (as discussed above), and side products from undesired reactions.

Common Impurities and Purification Strategies:

Impurity Likely Source Recommended Purification Method
Unreacted 3-amino-1-methyl-1H-pyrazol-5-ol Incomplete reaction.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or mixtures with hexanes) can be effective. 2. Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is a general method.
Regioisomeric Byproduct As discussed in Q3.1. Column Chromatography: This is often the most effective method, though separation can be challenging. Careful selection of the eluent system is crucial. 2. Fractional Recrystallization: If the solubilities of the isomers are sufficiently different, this method can be attempted.
Polymeric or Tar-like Substances Decomposition of starting materials or products, especially at high temperatures.1. Filtration through a short plug of silica gel: This can remove highly polar, colored impurities. 2. Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble but the impurities are soluble can be effective.

General Recrystallization Protocol:

  • Solvent Selection: At room temperature, test the solubility of your crude product in a variety of solvents to find one in which it is sparingly soluble. Then, heat the solvent and check if the product dissolves. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including the charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q5: I have noticed that my stock of 3-amino-1-methyl-1H-pyrazol-5-ol has changed color over time. Is it still usable?

A5: A change in color, typically to a yellowish or brownish hue, is an indication of degradation, likely due to oxidation. Some aminopyrazole derivatives are known to be air-sensitive.[2]

Storage and Handling Recommendations:

  • Storage: Store 3-amino-1-methyl-1H-pyrazol-5-ol in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is recommended.

  • Handling: When weighing and transferring the compound, do so in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Assessing Purity: Before use, it is advisable to check the purity of aged material by TLC or NMR spectroscopy. If significant degradation is observed, it is best to use a fresh batch to ensure the reliability of your experimental results.

References

  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4649-4667. [Link]

  • El-Faham, A., et al. (2015). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 20(8), 13837-13871. [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole. (US5616723A).
  • Kandeel, M. M., et al. (2002). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Bulletin of the Korean Chemical Society, 23(1), 41-46.
  • Alfa Aesar. (n.d.). 3-Amino-5-methyl-1H-pyrazole, 97%. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-Amino-1-Methyl-1H-Pyrazol-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-1-methyl-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these versatile yet sensitive compounds. Drawing from extensive field experience and the scientific literature, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

The pyrazolone core is susceptible to oxidative and pH-dependent degradation, a challenge well-documented in its prominent derivative, Edaravone. While 3-amino-1-methyl-1H-pyrazol-5-ol offers unique chemical properties, its stability profile shares fundamental characteristics with Edaravone. Understanding these shared vulnerabilities is key to successful experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research, offering probable causes and actionable solutions.

Issue 1: Rapid Discoloration (Yellowing/Browning) of Solutions

  • Observation: Upon dissolution in aqueous buffers, your solution of 3-amino-1-methyl-1H-pyrazol-5-ol rapidly turns yellow or brown.

  • Probable Cause: This is a classic indicator of oxidative degradation. The pyrazolone ring, particularly in its anionic form at or near neutral pH, is highly susceptible to oxidation by dissolved oxygen.[1][2] The amino group at the C3 position can further enhance this sensitivity. The colored species are likely oligomeric degradation products.

  • Step-by-Step Solution:

    • Deoxygenate your solvent: Before dissolving your compound, sparge your buffer with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

    • Work under an inert atmosphere: If possible, perform your dissolution and subsequent experimental steps in a glove box or under a blanket of inert gas.

    • Control the pH: Prepare your solutions in a slightly acidic buffer (pH 3.0-4.5). Lowering the pH reduces the concentration of the more reactive anionic form of the pyrazolone.[1][2]

    • Fresh is best: Prepare solutions immediately before use. Avoid storing aqueous solutions, even for short periods.

Issue 2: Precipitate Formation in Aqueous Solutions

  • Observation: A precipitate forms in your aqueous solution of the pyrazole derivative over time.

  • Probable Cause: This often indicates the formation of insoluble degradation products, such as trimers or other oligomers.[1][3] These can form through the reaction of pyrazolone radicals generated during oxidation.

  • Step-by-Step Solution:

    • Confirm degradation: Analyze the precipitate and supernatant by HPLC or LC-MS/MS to confirm the presence of degradation products.

    • Implement stabilization strategies: If you must use aqueous solutions, consider the addition of antioxidants or stabilizers. Sodium bisulfite and glutathione have been shown to be effective for Edaravone, though their compatibility with your specific assay should be verified.[2][4]

    • Consider alternative solvents: If your experimental design allows, consider using organic solvents where the compound is more stable. For purification, a binary solvent system (e.g., dissolving in a "good" solvent and precipitating with a "poor" solvent) may be effective.[5]

Issue 3: Inconsistent Results and Loss of Compound Potency

  • Observation: You observe a time-dependent decrease in the activity or concentration of your compound in your assays.

  • Probable Cause: This is a direct consequence of the compound's instability. The degradation of the parent molecule leads to a lower effective concentration, resulting in diminished biological or chemical activity. Elevated temperatures and exposure to light can accelerate this degradation.[1]

  • Step-by-Step Solution:

    • Establish a stability baseline: Immediately after preparing your solution, analyze a sample by a validated analytical method (e.g., HPLC) to determine the initial concentration. Re-analyze samples at different time points to understand the degradation kinetics in your specific experimental conditions.

    • Control temperature: Store stock solutions at or below -20°C in an anhydrous organic solvent like DMSO. For aqueous solutions used in experiments, maintain them at low temperatures (e.g., on ice) as much as possible.

    • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.[1]

Visualizing the Problem: A Workflow for Troubleshooting Instability

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with pyrazolone derivatives.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_mitigate Mitigation Strategies cluster_validate Validation observe Inconsistent Results, Discoloration, or Precipitate check_purity Check Initial Purity (HPLC, NMR) observe->check_purity Start Here monitor_degradation Monitor Degradation (Time-course HPLC) check_purity->monitor_degradation If pure... control_env Environmental Controls: - Deoxygenate Solvent - Protect from Light - Control Temperature monitor_degradation->control_env If degradation is observed... control_chem Chemical Controls: - Adjust pH (3.0-4.5) - Use Stabilizers - Choose Appropriate Solvent monitor_degradation->control_chem validate_method Validate Assay with Stabilized Compound control_env->validate_method control_chem->validate_method

Caption: Troubleshooting workflow for pyrazolone instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 3-amino-1-methyl-1H-pyrazol-5-ol?

A1: The stability of 3-amino-1-methyl-1H-pyrazol-5-ol is primarily influenced by:

  • pH: This compound is an ionizable molecule. In aqueous solutions at or near neutral pH, it can exist in its anionic form, which is highly susceptible to oxidation.[1][2] Lowering the pH increases stability by reducing the concentration of this more reactive species.[2]

  • Oxygen: The presence of dissolved oxygen is a critical factor. The anionic form of the pyrazolone can donate an electron to molecular oxygen, initiating degradation pathways.[2]

  • Light: Exposure to light, especially UV light, can induce photolytic degradation.[1] It is crucial to protect solutions from light.

  • Temperature: Elevated temperatures accelerate the rate of degradation.[1]

  • Oxidizing Agents: These compounds are highly sensitive to oxidizing agents like hydrogen peroxide, which will lead to rapid degradation.[1]

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid Form: The solid keto form is generally stable.[2] Store the solid compound at -20°C under an inert gas (argon or nitrogen) and protected from light.

  • Organic Stock Solutions (e.g., in DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, use a deoxygenated, slightly acidic buffer (pH 3.0-4.5) and store on ice, protected from light.

Q3: What are the major degradation products I should look for?

A3: While specific degradation studies on 3-amino-1-methyl-1H-pyrazol-5-ol are not extensively published, based on studies of its analogue Edaravone, the primary degradation pathway involves oxidation.[1] You should look for:

  • Oligomers (Dimers, Trimers): These are formed from the reaction of pyrazolone radicals.[2][3] An Edaravone trimer is a well-characterized degradation product.[1]

  • Other Oxidation Products: Further oxidation can lead to various other species.[6][7]

  • Hydrolysis Products: Under strongly acidic or basic conditions, hydrolysis may also occur.[8]

Q4: Can I use stabilizers in my cell-based assays?

A4: The use of stabilizers like sodium bisulfite or L-cysteine in cell-based assays should be approached with caution, as they can have their own biological effects. It is recommended to first perform a vehicle control experiment with the stabilizer alone to assess its impact on your specific cell line and assay endpoints. In many cases, optimizing the experimental conditions (e.g., minimizing incubation times, working at lower temperatures if possible, and ensuring the pH of the media) is a more suitable approach than adding potentially confounding variables.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of your pyrazole derivative.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Degradation: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours in the dark.[1]

    • Base Degradation: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours in the dark.[1]

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2 hours in the dark.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 24 hours. Then prepare a 100 µg/mL solution.

    • Photolytic Degradation: Expose a 100 µg/mL aqueous solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution).

    • Compare the chromatograms to identify degradation peaks and quantify the loss of the parent compound.

Data Summary

The stability of pyrazolone derivatives is highly dependent on the environmental conditions. The following table summarizes the key factors and their impact.

Factor Condition Impact on Stability Mitigation Strategy
pH Neutral to Alkaline (pH ≥ 7.0)Highly Unstable (anion form)Use acidic buffer (pH 3.0-4.5)
Oxygen AerobicRapid Oxidative DegradationDeoxygenate solvents; use inert atmosphere
Light UV or prolonged daylightPhotolytic DegradationUse amber vials; protect from light
Temperature Elevated (>25°C)Accelerated DegradationStore at low temperatures (-20°C or below)
Oxidizing Agents Presence of H₂O₂ etc.Very Rapid DegradationAvoid contact with oxidizing agents

References

  • Jain, M., et al. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. Available at: [Link]

  • Watanabe, T., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(3), 173–179. Available at: [Link]

  • Watanabe, T., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 61(3), 180–184. Available at: [Link]

  • Impactfactor (2023). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Available at: [Link]

  • Wavelengh (2024). Edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Available at: [Link]

  • Rajput, S. J., & Banchhor, M. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. Available at: [Link]

  • Watanabe, T., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. ResearchGate. Available at: [Link]

  • MDPI (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]

  • Kovacs, L., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4953. Available at: [Link]

  • ResearchGate (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

  • O'Neill, R., et al. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. ResearchGate. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • ResearchGate (2018). Synthesis of 1,3,4,5-Substituted pyrazole derivatives. Available at: [Link]

  • ACS Publications (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]

  • MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. Reasons for discontinuation of edaravone treatment. Available at: [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole. Available at: [Link]

  • Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • MDPI (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • PharmaCompass. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • PubChemLite. 3-amino-1-phenyl-1h-pyrazol-5-ol. Available at: [Link]

  • MySkinRecipes. 3-amino-1-methyl-1H-pyrazol-5-ol. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 3-Amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-1-methyl-1H-pyrazol-5-ol. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into controlling the regioselectivity of this versatile heterocyclic building block. This guide moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical nature of 3-amino-1-methyl-1H-pyrazol-5-ol. Its reactivity is dominated by two key features: multiple nucleophilic sites and tautomerism.

FAQ 1.1: What are the primary reactive sites on 3-amino-1-methyl-1H-pyrazol-5-ol?

The molecule possesses several potential sites for reaction with electrophiles, making regiochemical control a significant challenge. The primary sites of interest are:

  • The Exocyclic Amino Group (-NH₂) at C3: This is a potent nucleophile.

  • The Hydroxyl Group (-OH) at C5: Nucleophilic, but its reactivity is intertwined with its tautomeric keto form.

  • The Carbon Atom at C4: This position is part of an electron-rich π-system and is susceptible to electrophilic substitution.

  • The Pyridine-like Nitrogen (N2): While generally less nucleophilic than the exocyclic amine, it plays a critical role in cyclocondensation reactions.[1]

Figure 1: Primary nucleophilic and electrophilic sites.
FAQ 1.2: How does tautomerism affect the reactivity of the molecule?

3-amino-1-methyl-1H-pyrazol-5-ol exists as a mixture of tautomers in equilibrium. The exact ratio of these forms is highly dependent on the solvent, pH, and temperature.[1][2] Understanding this equilibrium is fundamental to predicting reaction outcomes. The three principal tautomeric forms are:

  • The Hydroxy (OH) form: 3-amino-1-methyl-1H-pyrazol-5-ol. This form predominates in many conditions and presents the C5-hydroxyl group for reactions like O-acylation.

  • The Methylene (CH) form: 5-amino-1-methyl-1,2-dihydropyrazol-3-one. This keto form is crucial for understanding C4-acylation and other substitutions.[3]

  • The Imino (NH) form: 3-imino-1-methyl-1,2-dihydropyrazol-5-one. While often a minor contributor, its presence can lead to alternative reaction pathways.

The solvent polarity and hydrogen-bonding capability can shift this equilibrium, thereby changing the availability and nucleophilicity of the different reactive sites.[1]

Tautomers OH OH-Form (3-amino-1-methyl-1H-pyrazol-5-ol) CH CH-Form (5-amino-1-methyl-1,2-dihydropyrazol-3-one) OH->CH Equilibrium NH NH-Form (3-imino-1-methyl-1,2-dihydropyrazol-5-one) CH->NH Equilibrium

Figure 2: Tautomeric equilibrium of the pyrazole core.

Section 2: Troubleshooting Guides for Regioselective Syntheses

This section addresses common experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Problem 2.1: Acylation Reactions - A Mixture of N- and O-Acylated Products

This is the most frequently encountered issue. The competition between the exocyclic amino group and the C5-hydroxyl group for an acylating agent requires precise control of reaction conditions.[4]

Question: "My reaction with acetyl chloride is yielding an inseparable mixture of N-acetyl and O-acetyl products. How can I selectively synthesize the N-acylated derivative?"

Root Cause & Strategy: The exocyclic amino group is generally a stronger nucleophile than the hydroxyl group.[5] Therefore, under neutral or mildly basic conditions, N-acylation is kinetically favored. The formation of O-acylated byproducts often occurs when the reaction conditions are not optimized, or if the reaction is run for an extended period at high temperatures, allowing for potential acyl migration.

Solution: Protocol for Selective N-Acylation

This protocol leverages the superior nucleophilicity of the amine while neutralizing the HCl byproduct with a non-nucleophilic base.

  • Reactant Preparation: Dissolve 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath. The base is critical to scavenge the HCl generated, preventing protonation of the amino group which would deactivate it.[6]

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the cooled solution while stirring. Maintaining a low temperature minimizes side reactions.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[7]

  • Work-up & Purification: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Question: "How can I reverse the selectivity to favor the O-acylated product?"

Root Cause & Strategy: To achieve O-acylation, the nucleophilicity of the highly reactive amino group must be suppressed. This can be accomplished by protonating the amine under strongly acidic conditions, rendering it non-nucleophilic.[8] The less basic hydroxyl group can then react with the electrophile.

Solution: Protocol for Selective O-Acylation (Under Acidic Conditions)

  • Solvent & Acid: Suspend the 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and a co-solvent like DCM. The TFA will exist in a large excess and serves as both the catalyst and solvent.

  • Protonation: Stir the mixture at room temperature for 15-20 minutes to ensure complete protonation of the C3-amino group.

  • Acylation: Add the acylating agent (an acid anhydride, e.g., acetic anhydride, is preferred over an acyl chloride in this medium) (1.5 eq) to the mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature. The reaction may be slower than N-acylation; monitor carefully by TLC or LC-MS.

  • Work-up & Purification: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The subsequent purification follows standard procedures as described for N-acylation. It is critical to handle the O-acyl product carefully, as it can be prone to O→N acyl migration under basic conditions.[8]

Acylation cluster_conditions Reaction Conditions start 3-Amino-1-methyl-1H-pyrazol-5-ol + Acyl Chloride cond_N Neutral / Mild Base (e.g., Pyridine, TEA) Low Temperature (0°C -> RT) start->cond_N Favors Kinetic Product cond_O Strongly Acidic (e.g., TFA) Amine Protonation start->cond_O Masks Amine Nucleophilicity prod_N Selective N-Acylation Product cond_N->prod_N prod_O Selective O-Acylation Product cond_O->prod_O

Figure 3: Decision workflow for selective acylation.
Problem 2.2: Electrophilic Substitution - Controlling C4 vs. Heteroatom Attack

Question: "I am attempting a Vilsmeier-Haack formylation to functionalize the C4 position, but I am observing low yields and complex product mixtures. How can I improve C4 selectivity?"

Root Cause & Strategy: The C4 position is activated towards electrophilic attack by the electron-donating effects of both the C3-amino and C5-hydroxyl/keto groups. However, the heteroatoms (N and O) remain competing nucleophilic sites. The Vilsmeier reagent (and other electrophiles) can react at these sites. Success hinges on using conditions that favor attack on the carbon of the enol/enamine tautomer.

Solution: Protocol for C4-Formylation (Vilsmeier-Haack Reaction)

  • Reagent Preparation: In a three-neck flask under an inert atmosphere, cool dry N,N-dimethylformamide (DMF, 10 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 3 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 eq) in a minimal amount of dry DMF and add it slowly to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C. The reaction time can vary (2-12 hours), so monitoring by TLC is essential.[9]

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Then, neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7-8. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Isolation: The product, 4-formyl-3-amino-1-methyl-1H-pyrazol-5-ol, often precipitates from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be used for further purification.

Problem 2.3: Cyclocondensation - Ensuring Regioselective Pyrazolo[1,5-a]pyrimidine Formation

Question: "When reacting 3-amino-1-methyl-1H-pyrazol-5-ol with an unsymmetrical β-ketoester, I get a mixture of two regioisomeric pyrazolo[1,5-a]pyrimidines. How do I control the outcome?"

Root Cause & Strategy: This is a classic problem in heterocyclic synthesis. The reaction proceeds via an initial nucleophilic attack of the aminopyrazole on one of the carbonyl groups of the 1,3-dielectrophile, followed by intramolecular cyclization and dehydration.[10] The regioselectivity is governed by two factors:

  • Relative Nucleophilicity: The exocyclic C3-amino group is significantly more nucleophilic than the endocyclic N2 atom and will almost always initiate the reaction.[11]

  • Relative Electrophilicity: The C3-amino group will preferentially attack the more electrophilic and less sterically hindered carbonyl group of the β-ketoester. A ketone is generally more electrophilic than an ester.

Solution: Predicting and Controlling the Outcome

  • Analyze the Dielectrophile: In a β-ketoester (e.g., ethyl acetoacetate), the ketone carbonyl is more electrophilic than the ester carbonyl. Therefore, the initial attack will occur at the ketone.

  • Predict the Product: The initial attack of the C3-NH₂ on the ketone, followed by cyclization of the endocyclic N2 onto the ester carbonyl, will lead to a specific regioisomer.

  • Control through Reagent Choice: The most effective way to ensure a single regioisomer is to use a symmetrical 1,3-dielectrophile, such as diethyl malonate or acetylacetone.[12] When an unsymmetrical reagent is necessary, choose one with a significant difference in the electrophilicity of the two carbonyls.

  • Reaction Conditions: The reaction is typically catalyzed by acid (e.g., acetic acid, p-TsOH) or base. Acidic conditions can enhance the electrophilicity of the carbonyls.

General Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis

  • Reactant Mixture: Combine 3-amino-1-methyl-1H-pyrazol-5-ol (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in a high-boiling solvent like ethanol, acetic acid, or dioxane.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or conduct the reaction in glacial acetic acid which acts as both solvent and catalyst.

  • Heating: Heat the mixture to reflux and maintain it for several hours (4-24 h), monitoring by TLC.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Cyclo start Aminopyrazole + Unsymmetrical β-Ketoester step1 Step 1: Nucleophilic Attack (Exocyclic C3-NH₂ attacks more electrophilic carbonyl, usually ketone) start->step1 intermediate Open-Chain Intermediate (Enaminone) step1->intermediate step2 Step 2: Intramolecular Cyclization (Endocyclic N2 attacks remaining carbonyl, usually ester) intermediate->step2 product Single Regioisomer of Pyrazolo[1,5-a]pyrimidine step2->product

Figure 4: Regiocontrolled workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Section 3: Summary of Regiochemical Control Factors

The choice of reaction conditions is paramount for directing the outcome of reactions with this multifunctional substrate. The following table provides a quick-reference guide.

Favored Reaction SiteReaction TypeKey Control FactorsRationale
Exocyclic -NH₂ N-Acylation, N-Alkylation, SulfonylationMildly basic or neutral pH (e.g., TEA, Pyridine); Aprotic solvent (DCM, MeCN); Low temperature (0 °C to RT).The amino group is the most nucleophilic site under these conditions; protonation is prevented.[5][6]
C5 -OH O-Acylation, O-AlkylationStrongly acidic conditions (e.g., TFA, H₂SO₄) or prior protection of the amino group.The amino group is deactivated by protonation, allowing the less nucleophilic hydroxyl group to react.[8]
C4 Position Electrophilic Substitution (e.g., Formylation, Halogenation)Use of specific reagents (e.g., Vilsmeier reagent); Controlled temperature.Favors reaction at the electron-rich carbon of the enol/enamine tautomer over heteroatom attack.[9]
-NH₂ and N2 CyclocondensationUse of 1,3-dielectrophiles; Acid or base catalysis; High temperature (reflux).The binucleophilic character is exploited to form fused rings; regioselectivity is dictated by the electrophile.[10][11]

References

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]

  • Faria, M. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Al-Naggar, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available at: [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones. Kuwait Foundation for the Advancement of Sciences. Available at: [Link]

  • Tautomers of 3-methyl-5-pyrazolone. Reddit. Available at: [Link]

  • Difference Between O Acylation and N Acylation. Pediaa.com. Available at: [Link]

  • El-Shehry, M. F., et al. (2014). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • 3-Amino-5-hydroxypyrazole. PubChem. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Mansoura University. Available at: [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O. Quora. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry Research. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-amino-1-methyl-1H-pyrazol-5-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to ensure the accurate and robust detection of impurities in this active pharmaceutical ingredient (API) intermediate.

The Critical Role of Impurity Analysis

3-amino-1-methyl-1H-pyrazol-5-ol is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1] This guide provides the technical foundation to develop, validate, and troubleshoot the analytical methods necessary to meet these requirements.

Potential Sources and Types of Impurities: Impurities can originate from several sources, including raw materials, synthetic by-products, and degradation. A thorough understanding of the synthetic route is crucial for predicting potential impurities.

Impurity Type Potential Source / Identity Significance
Starting Materials Unreacted precursors or reagents used in the synthesis.Can indicate an incomplete reaction and may be reactive themselves.
Intermediates Compounds formed during the synthesis that have not fully converted to the final product.Suggests suboptimal reaction conditions.
By-products Result from side reactions (e.g., isomers, dimers, or products of over-reaction).Can be structurally similar to the API, posing separation challenges.
Degradation Products Formed by exposure to stress conditions like acid, base, light, heat, or oxidation.[2][3][4]Critical for establishing the stability-indicating nature of an analytical method.
Residual Solvents Organic volatile impurities used during synthesis or purification.[5]Controlled according to ICH Q3C guidelines due to potential toxicity.[1]

Core Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the primary technique for quantifying impurities in polar, non-volatile compounds like 3-amino-1-methyl-1H-pyrazol-5-ol.[6] Its high resolution and sensitivity make it ideal for separating structurally similar compounds.

Workflow for HPLC Method Development & Troubleshooting

HPLC_Workflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node end_node end_node Start Start Analysis (See Protocol Below) Review Review Chromatogram Start->Review PeakShape Poor Peak Shape? Review->PeakShape Check Peaks Tailing Tailing? PeakShape->Tailing Yes Resolution Inadequate Resolution? PeakShape->Resolution No Fronting Fronting? Tailing->Fronting No Problem_Tailing Problem: Peak Tailing Tailing->Problem_Tailing Yes Fronting->Resolution No Problem_Fronting Problem: Peak Fronting Fronting->Problem_Fronting Yes Retention Retention Time Drift? Resolution->Retention No Problem_Resolution Problem: Co-elution Resolution->Problem_Resolution Yes Baseline Baseline Issues? Retention->Baseline No Problem_Retention Problem: Unstable RT Retention->Problem_Retention Yes Good Chromatogram OK Proceed to Validation Baseline->Good No Problem_Baseline Problem: Noisy/Drifting Baseline Baseline->Problem_Baseline Yes Solution_Tailing 1. Lower Mobile Phase pH (2.5-3.0) 2. Use End-Capped Column 3. Add Competing Base (TEA) Problem_Tailing->Solution_Tailing Solution_Fronting 1. Reduce Sample Concentration 2. Match Sample Solvent to Mobile Phase Problem_Fronting->Solution_Fronting Solution_Resolution 1. Adjust Gradient Slope 2. Change Organic Modifier (ACN vs MeOH) 3. Optimize pH Problem_Resolution->Solution_Resolution Solution_Retention 1. Check Pump & Mixer 2. Ensure Column Equilibration 3. Thermostat Column Problem_Retention->Solution_Retention Solution_Baseline 1. Use High-Purity Solvents 2. Degas Mobile Phase 3. Clean Detector Cell Problem_Baseline->Solution_Baseline Solution_Tailing->Review Solution_Fronting->Review Solution_Resolution->Review Solution_Retention->Review Solution_Baseline->Review

Caption: HPLC Troubleshooting Logic Tree.

HPLC Troubleshooting Guide (Q&A)

Issue 1: My peak for 3-amino-1-methyl-1H-pyrazol-5-ol is tailing severely.

  • Question: Why is my peak tailing, and how can I fix it?

  • Answer: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated amine group on your molecule and residual, negatively charged silanol groups on the silica-based column packing.[7] This creates a secondary, stronger retention mechanism that distorts the peak.

    • Causality & Solution 1 (Primary Fix): Lower Mobile Phase pH. The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid, you protonate the silanols (Si-O⁻ → Si-OH). This neutralizes their negative charge, eliminating the secondary interaction and resulting in a sharp, symmetrical peak.[7]

    • Causality & Solution 2: Use a Modern, End-Capped Column. Older columns have a higher population of accessible silanol groups. Modern columns that are "end-capped" have these silanols chemically bonded with a small silylating agent, effectively shielding them from interaction with the analyte. Using a high-purity, end-capped C18 or a polar-embedded phase column is highly recommended.[7]

    • Causality & Solution 3: Check for Column Contamination. Strongly retained, basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Flush the column with a strong, appropriate solvent or, if the problem persists, replace the guard column.[7][8]

Issue 2: I can't separate a key impurity from the main peak.

  • Question: I have a critical impurity that co-elutes with my main compound. How do I improve the resolution?

  • Answer: Achieving sufficient resolution is fundamental for accurate quantification. The issue lies in a lack of differential retention between your analyte and the impurity under the current conditions.

    • Causality & Solution 1: Optimize the Mobile Phase. The selectivity of your separation is highly dependent on the mobile phase composition.

      • Adjust Organic Modifier Ratio: If using a gradient, make the slope shallower around the elution time of the critical pair. This gives more time for the column to resolve them. For isocratic methods, systematically adjust the percentage of the organic solvent.[7]

      • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can alter the elution order and improve separation.

      • Optimize pH: A small change in pH can alter the ionization state of your analyte or impurity, which can dramatically affect retention and selectivity.[7]

    • Causality & Solution 2: Change Column Chemistry. If mobile phase optimization is insufficient, the column's stationary phase may not be suitable. Consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms (e.g., π-π interactions) compared to a standard C18.

Issue 3: My retention times are drifting from one injection to the next.

  • Question: The retention time for my main peak keeps shifting, making identification and integration difficult. What is the cause?

  • Answer: Inconsistent retention times point to a lack of equilibrium or a problem with the HPLC system's ability to deliver a consistent mobile phase composition.[9]

    • Causality & Solution 1: Insufficient Column Equilibration. When changing mobile phases or starting up the system, the column requires adequate time to fully equilibrate. For reversed-phase, this can take 10-20 column volumes. If you see a slow, steady drift, especially at the beginning of a run sequence, increase the equilibration time.

    • Causality & Solution 2: Mobile Phase Preparation/Delivery. If using a gradient, the pump's proportioning valve may be malfunctioning, leading to an incorrect solvent mixture.[8][9] To diagnose this, prepare a premixed mobile phase of the same composition and run it isocratically. If the retention time stabilizes, the issue is with the pump's mixing system.[9] Also, ensure your mobile phase components are well-mixed and degassed, as dissolved air can form bubbles in the pump head, causing pressure fluctuations and retention shifts.

    • Causality & Solution 3: Temperature Fluctuations. Column temperature significantly affects retention. A change of just 1°C can alter retention times by 1-2%. Using a thermostatically controlled column compartment is essential for reproducible results.[8]

Orthogonal & Hyphenated Techniques

While HPLC is the primary tool for quantification, other methods are essential for a complete impurity profile.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents.[6] A headspace GC system coupled with a Flame Ionization Detector (FID) is standard for this analysis as per ICH Q3C guidelines.

  • Troubleshooting Tip: If you see poor peak shape (e.g., broad peaks) for polar solvents like methanol, ensure your GC liner is clean and consider using one with glass wool to aid in volatilization. Also, optimize the headspace oven temperature and equilibration time to ensure complete partitioning of the solvent into the vapor phase.

Hyphenated Techniques (LC-MS, GC-MS)

For the structural identification of unknown impurities, hyphenated techniques are indispensable.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying non-volatile impurities. After separating impurities by HPLC, the mass spectrometer provides mass-to-charge (m/z) ratio data, allowing for the determination of the molecular weight of an impurity. Tandem MS (MS/MS) experiments can fragment the impurity, providing structural information.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile impurities. The fragmentation patterns generated by electron ionization (EI) in GC-MS are highly reproducible and can be compared against spectral libraries for confident identification.[11][12]

Experimental Protocols (Starting Points)

These protocols are intended as a starting point for method development and must be fully validated according to ICH Q2(R1) guidelines.[13][14][15]

Protocol 1: Stability-Indicating RP-HPLC Method
Parameter Condition Rationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention for polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates silanols for better peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector Photodiode Array (PDA) at 220 nmPDA allows for peak purity analysis and detection of chromophoric impurities.
Injection Vol. 5 µLA small volume minimizes potential for column overload.
Sample Prep. Dissolve sample in Mobile Phase A or a Water/ACN mixture to a concentration of 0.5 mg/mL.Prevents solvent mismatch effects that can cause peak distortion.[16]
Protocol 2: Headspace GC Method for Residual Solvents
Parameter Condition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen, 2.0 mL/min
Oven Program 40 °C (hold 5 min) to 220 °C at 10 °C/min (hold 5 min)
Injector Split, 230 °C, Split ratio 10:1
Detector FID, 250 °C
Headspace Vial 20 mL
Sample Prep. Accurately weigh 100 mg of sample into a headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO).
HS Conditions Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °C, Equilibration Time: 15 min

Frequently Asked Questions (FAQs)

  • Q1: What are forced degradation studies and why are they necessary?

    • A1: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to intentionally degrade it.[3][4] The primary goal is to generate potential degradation products to demonstrate that your analytical method (e.g., HPLC) can separate these degradants from the main peak and from each other.[2] This proves the method is "stability-indicating," which is a regulatory requirement for stability studies.[17]

  • Q2: What does it mean to validate an analytical method?

    • A2: Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[13] As outlined in the ICH Q2(R1) guideline, this involves evaluating specific parameters like:

      • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[14]

      • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[14]

      • Accuracy: The closeness of the test results to the true value.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

      • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][18]

  • Q3: How do I choose between HPLC and GC for a specific impurity?

    • A3: The choice is based on the physicochemical properties of the impurity. HPLC is used for non-volatile or thermally labile compounds, which includes the vast majority of process-related impurities and degradation products. GC is reserved for volatile or semi-volatile compounds, making it the ideal choice for residual solvent analysis.[6]

General Impurity Analysis Workflow

Impurity_Workflow start_node start_node process_node process_node decision_node decision_node method_node method_node report_node report_node Start Sample Received (3-amino-1-methyl-1H-pyrazol-5-ol) Initial_Screen Initial Purity Screen by HPLC Start->Initial_Screen Residual_Solvent Residual Solvent Analysis (Headspace GC) Start->Residual_Solvent Parallel Analysis Detect_Impurity Impurity Detected > Reporting Threshold? Initial_Screen->Detect_Impurity Volatile Is Impurity Volatile? Detect_Impurity->Volatile Yes No_Impurity Purity Meets Spec. Report Assay Value Detect_Impurity->No_Impurity No GC_MS GC-MS Analysis Volatile->GC_MS Yes LC_MS LC-MS/MS Analysis Volatile->LC_MS No Structure Structure Elucidation GC_MS->Structure LC_MS->Structure Quantify Quantify Impurity (Using Validated Method) Structure->Quantify Report Final Report: - Purity Value - Impurity Identity - Impurity Level Quantify->Report Residual_Solvent->Report

Caption: General Workflow for Impurity Identification and Quantification.

References

  • HPLC Troubleshooting Guide. (n.d.). Google AI Search.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • 3 Key Regulatory Guidelines for Method Valid
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv.
  • Quality Guidelines. (n.d.). ICH.
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • 3-Amino-1-methyl-1H-pyrazol-5-ol. (n.d.). BLDpharm.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
  • Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis. (n.d.). Benchchem.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. (n.d.). PubChemLite.
  • 3-​Amino-​1-​methyl-​1h-​pyrazol-​5-​ol. (n.d.). Amerigo Scientific.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • 3-Amino-5-methyl-1H-pyrazole, 97% 5 g. (n.d.). Thermo Scientific Alfa Aesar.
  • Summary of analytical methods for detecting amino acid impurities. (n.d.).
  • analysis of amino acids by high performance liquid chrom
  • 3-Methyl-5-Amino-Pyrazole | Chemical Intermedi
  • 3-Methyl-1H-pyrazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Article. (n.d.). SciELO.
  • 3-AMINO-1H-PYRAZOL-5-OL | CAS. (n.d.).
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.

Sources

Technical Support Center: Best Practices for the Scale-Up Synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol. This molecule is a crucial building block in the pharmaceutical industry, notably as a key intermediate for compounds structurally related to Edaravone, a potent antioxidant and neuroprotective agent.[1][2] While the bench-scale synthesis is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges related to safety, process control, yield, and purity.

This guide is structured to provide practical, experience-driven advice. We will move from high-level frequently asked questions to granular troubleshooting of specific experimental issues, ensuring you are equipped to manage the complexities of this synthesis at scale.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns that arise during the scale-up planning and execution phases.

Q1: What is the most industrially viable synthetic route for scaling up 3-amino-1-methyl-1H-pyrazol-5-ol?

A: The most robust and cost-effective route for large-scale production is the cyclocondensation reaction between ethyl cyanoacetate and methylhydrazine . This method utilizes readily available and relatively inexpensive starting materials.[3] The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity is generally high due to the distinct reactivity of the two nitrogen atoms in methylhydrazine.[4]

Q2: What are the primary safety hazards associated with this synthesis, and how can they be mitigated at scale?

A: The principal hazard is the use of methylhydrazine , a toxic, flammable, and potentially carcinogenic substance.[5][6] Key mitigation strategies are:

  • Thermal Runaway: The condensation reaction is significantly exothermic.[7] At scale, poor heat dissipation can lead to a thermal runaway. Mitigation involves using a jacketed reactor with efficient cooling, controlled slow addition of methylhydrazine below the surface of the reaction mixture, and using an adequate volume of solvent to act as a heat sink.[8]

  • Toxicity and Exposure: Methylhydrazine is highly toxic upon inhalation and skin contact.[5][9] All operations must be conducted in a well-ventilated area, preferably within a closed system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, face shields, and respiratory protection.

  • Flammability: Methylhydrazine is a flammable liquid.[9] The process should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of flammable vapor-air mixtures. All equipment must be properly grounded to prevent static discharge.

Q3: Why is precise temperature control so critical during the initial condensation step?

A: Temperature control is paramount for two reasons: safety and selectivity . As mentioned, the reaction is exothermic. Maintaining a consistent, low temperature (typically 0-10 °C) during the addition of methylhydrazine prevents the reaction rate from accelerating uncontrollably, which could lead to a dangerous thermal runaway.[7] Secondly, maintaining a controlled temperature profile throughout the reaction can minimize the formation of side products, leading to a cleaner crude product and simplifying downstream purification. Higher temperatures can promote side reactions and degradation of the product.[10]

Q4: How can I effectively monitor the reaction's progress and determine its completion?

A: At scale, direct sampling can be challenging. The preferred methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A small, quenched sample can be analyzed to quantify the disappearance of the limiting starting material (typically ethyl cyanoacetate) and the appearance of the product.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC can be effective if a suitable solvent system is developed to clearly separate the starting materials from the product.

  • In-situ Infrared (IR) Spectroscopy: Process Analytical Technology (PAT) tools like in-situ IR can monitor the reaction in real-time by tracking the disappearance of the nitrile (C≡N) or ester carbonyl (C=O) stretch of the starting material and the appearance of product-specific peaks.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during scale-up.

Symptom / Issue Potential Root Cause(s) Recommended Corrective Actions & Rationale
Low Yield or Stalled Reaction 1. Incomplete reaction: Insufficient reaction time or temperature (post-addition).2. Poor mixing: Inadequate agitation in a large reactor, leading to localized concentration gradients.3. Reagent quality: Degradation of methylhydrazine or presence of inhibitors in starting materials.1. Extend reaction time/Increase temperature gradually: After the initial exothermic addition is complete, slowly warm the reaction to a moderate temperature (e.g., 40-60 °C) and hold until HPLC confirms completion.2. Verify mixing efficiency: Ensure the agitator design (e.g., pitched-blade turbine) and speed are sufficient for the vessel geometry and batch volume. Check for dead spots.3. Qualify reagents: Use fresh, high-purity methylhydrazine. Perform a small-scale test reaction with the new batches of reagents before committing to the full scale.
High Impurity Profile / Poor Product Quality 1. Regioisomer formation: Although generally selective, some formation of the 5-amino-1-methyl isomer can occur, especially with poor temperature control.2. Discoloration (Pink/Brown): Product is susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities.3. Residual starting materials: Incomplete reaction or inefficient purification.1. Strict temperature control: Maintain low temperatures during methylhydrazine addition. Screen different solvents, as solvent polarity can influence regioselectivity.2. Maintain inert atmosphere: Use a nitrogen or argon blanket throughout the reaction, work-up, and drying. Consider adding a small amount of a reducing agent like sodium bisulfite during workup if oxidation is severe.3. Optimize work-up: Ensure pH adjustment during isolation is precise to maximize precipitation of the desired product while leaving impurities in the mother liquor. Recrystallize from a carefully selected solvent system (e.g., Ethanol/Water, Isopropanol).
Exothermic Runaway / Loss of Control 1. Addition rate too fast: The rate of heat generation exceeds the cooling capacity of the reactor.2. Inadequate cooling: Insufficient coolant flow, high coolant temperature, or fouling on reactor walls.3. Concentrated reaction: Insufficient solvent to buffer the exotherm.1. Implement controlled addition: Use a dosing pump for slow, subsurface addition of methylhydrazine. Link the pump to a temperature probe to automatically stop addition if the temperature exceeds a set limit.2. Verify reactor performance: Confirm the heat transfer coefficient of the reactor is adequate. Ensure the cooling system is functioning at full capacity before starting the reaction.3. Increase dilution: While this may impact throughput, safety is paramount. Dilute solutions are inherently safer as the solvent provides a larger heat sink.[8]
Difficult Product Isolation (Oily Product, Poor Filtration) 1. Incomplete crystallization: The product may be "oiling out" instead of forming a crystalline solid due to impurities or incorrect solvent composition.2. Fine particle size: Rapid precipitation can lead to very fine particles that clog the filter.3. pH out of range: The product's solubility is highly pH-dependent. Incorrect pH during precipitation will result in low recovery.1. Optimize crystallization: After the reaction, perform a solvent swap if necessary. Cool the solution slowly and with gentle agitation to promote crystal growth. Adding seed crystals can be highly effective.2. Control precipitation rate: Adjust the pH or cool the solution more slowly to encourage the formation of larger, more easily filterable crystals.3. Determine optimal pH: The isoelectric point of the molecule should be targeted for precipitation. Perform small-scale experiments to determine the exact pH that maximizes yield and purity.

Section 3: Safety First - Handling Methylhydrazine at Scale

Working with methylhydrazine requires a non-negotiable commitment to safety. All procedures must be vetted by your organization's Environmental, Health, and Safety (EHS) department.

  • Engineering Controls:

    • Closed System: Whenever possible, use a closed system for transfers to minimize vapor release.

    • Ventilation: The reactor should be in a well-ventilated area with dedicated exhaust. Fume hoods are mandatory for any open handling or sampling.

    • Scrubber: Exhaust lines should be directed to a scrubber system (e.g., a hypochlorite solution) to neutralize any vented methylhydrazine vapors.

  • Personal Protective Equipment (PPE):

    • Body: Chemical-resistant suit or apron.

    • Hands: Double-gloving with compatible materials (e.g., butyl rubber or Viton™).

    • Eyes/Face: Chemical splash goggles and a full-face shield.

    • Respiratory: A full-face respirator with a cartridge appropriate for hydrazines or a supplied-air respirator (PAPR or SCBA) is required, especially during transfers or if there is any risk of exposure.

  • Emergency & Spill Procedures:

    • Spill Kit: Have a dedicated hydrazine spill kit readily available. This should include absorbent materials and a deactivating solution (e.g., 10% calcium hypochlorite).

    • Emergency Shower/Eyewash: Must be located in the immediate vicinity.

    • Medical Response: Hydrazine exposure can cause severe neurological and organ damage.[5] Ensure that emergency responders are aware of the chemical being used and that pyridoxine (Vitamin B6) is available, as it can be an antidote for hydrazine-induced seizures.[5]

Section 4: Recommended Scale-Up Protocol

This protocol is a general guideline and must be adapted and validated for your specific equipment and scale.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.

    • Start the agitator at a speed optimized for good mixing without splashing.

  • Charge Reagents:

    • Charge the reactor with the chosen solvent (e.g., Ethanol).

    • Charge ethyl cyanoacetate (1.0 equivalent).

    • Cool the reactor contents to 0-5 °C.

  • Reaction - Controlled Addition:

    • Begin the slow, subsurface addition of methylhydrazine (1.05-1.1 equivalents) via a dosing pump.

    • CRITICAL: Monitor the internal temperature closely. The addition rate should be controlled to ensure the temperature does not exceed 10 °C.

    • Total addition time should be no less than 2-3 hours, depending on scale and cooling capacity.

  • Reaction - Maturation:

    • Once the addition is complete, maintain the reaction mixture at 5-10 °C for 1 hour.

    • Slowly warm the reactor to 40-50 °C and hold for 2-4 hours, monitoring for completion by a pre-validated method (e.g., HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove a portion of the solvent.

    • Add water or an anti-solvent to initiate precipitation.

    • Carefully adjust the pH to the pre-determined optimum (typically near neutral) to maximize product precipitation.

    • Cool the slurry to 0-5 °C and stir for 1-2 hours to complete crystallization.

  • Filtration and Drying:

    • Filter the product using a suitable filter (e.g., Nutsche filter-dryer).

    • Wash the filter cake with cold water or a cold solvent/water mixture to remove residual impurities.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 5: Visual Guides & Workflows

Reaction Pathway

The synthesis follows the well-established Knorr pyrazole synthesis mechanism.[4] The regioselectivity is driven by the higher nucleophilicity of the unsubstituted nitrogen of methylhydrazine attacking the ester, followed by intramolecular cyclization onto the nitrile.

reaction_pathway reagent1 Ethyl Cyanoacetate intermediate Hydrazone Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Methylhydrazine reagent2->intermediate product 3-amino-1-methyl- 1H-pyrazol-5-ol intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Key steps in the synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing issues during the scale-up process.

Caption: A logical workflow for troubleshooting common scale-up issues.

References

  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Weiss, C. D. (1997). Process for the preparation of 3-amino-5-methylpyrazole. U.S. Patent No. 5,616,723.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Available at: [Link]

  • DeKock, J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Tenny, S., & Varacallo, M. (2023). Hydrazine Toxicology. StatPearls. Available at: [Link]

  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • ScienceMadness. (2007). Hydrazine Safety & Handling Questions. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

  • Sarex. (n.d.). 3-Methyl-1-phenyl-2-pyrazolin-5-one. Available at: [Link]

  • AIR Unimi. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Available at: [Link]

  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of 3-amino-1-methyl-1H-pyrazol-5-ol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-1-methyl-1H-pyrazol-5-ol (CAS 74530-10-2) is a pivotal heterocyclic building block in medicinal and materials chemistry. Its structure, featuring both a nucleophilic aminopyrazole core and a reactive pyrazolone ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and functional dyes. The efficiency, scalability, and safety of its synthesis are therefore of critical importance to researchers in drug development and chemical manufacturing.

This technical guide provides a comparative analysis of the primary synthetic methodologies for 3-amino-1-methyl-1H-pyrazol-5-ol. We will delve into the mechanistic underpinnings of the key reaction, provide detailed, field-proven experimental protocols, and offer a comparative framework to assist researchers in selecting the optimal method for their specific laboratory or industrial requirements.

Core Synthetic Strategy: Cyclocondensation of Methylhydrazine and Ethyl Cyanoacetate

The most established and reliable method for synthesizing 3-amino-1-methyl-1H-pyrazol-5-ol is the cyclocondensation reaction between methylhydrazine and ethyl cyanoacetate. This reaction is a variant of the classic Knorr pyrazole synthesis and proceeds through a well-understood mechanism, offering high yields and a straightforward pathway to the desired scaffold.

Reaction Principle and Mechanism

The reaction involves a base-catalyzed condensation followed by an intramolecular cyclization. The key mechanistic steps are as follows:

  • Base-Catalyzed Activation : A strong base, typically sodium ethoxide generated in situ from sodium metal in ethanol, deprotonates the α-carbon of ethyl cyanoacetate, forming a highly nucleophilic enolate.

  • Nucleophilic Attack : The more nucleophilic terminal nitrogen (N2) of methylhydrazine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate ester.

  • Intermediate Formation : This attack forms a tetrahedral intermediate which subsequently eliminates an ethoxide ion to yield a hydrazide intermediate.

  • Intramolecular Cyclization : The N1 nitrogen of the methylhydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization : The resulting iminopyrazolidinone intermediate rapidly tautomerizes to the more thermodynamically stable aromatic 3-amino-1-methyl-1H-pyrazol-5-ol.

Method 1: Base-Catalyzed Synthesis in Ethanolic Solution

This protocol is the industry-standard approach, leveraging a strong base to drive the reaction to completion under reflux conditions. The following protocol is adapted from a well-established procedure for a structurally similar analogue, 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one, by substituting methylhydrazine as the hydrazine source.[1]

Experimental Protocol

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl cyanoacetate

  • Methylhydrazine

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether (for extraction, optional)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to 100 mL of absolute ethanol. The reaction is highly exothermic; control the addition rate to maintain a manageable reaction. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a mixture of 11.3 g (0.1 mol) of ethyl cyanoacetate and 4.6 g (0.1 mol) of methylhydrazine.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring under a nitrogen atmosphere. Maintain the reflux for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup and Precipitation: Dissolve the resulting residue in 100 mL of water. The solution can be washed with diethyl ether to remove any non-polar impurities.

  • Product Isolation: Slowly acidify the aqueous solution with glacial acetic acid while stirring. The target compound, 3-amino-1-methyl-1H-pyrazol-5-ol, will precipitate out of the solution as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. For higher purity, the product can be recrystallized from ethanol.

Workflow Diagram

cluster_prep Step 1: Catalyst Preparation cluster_reaction Step 2-3: Reaction cluster_workup Step 4-7: Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt Mixture Reaction Mixture NaOEt->Mixture Add to Reactants Ethyl Cyanoacetate + Methylhydrazine Reactants->Mixture Reflux Reflux for 5h (approx. 78°C) Mixture->Reflux Crude Crude Product (in Water) Reflux->Crude Solvent Removal + H2O Dissolution Precipitate Precipitation Crude->Precipitate Acid Acetic Acid Acid->Precipitate Product Pure 3-amino-1-methyl- 1H-pyrazol-5-ol Precipitate->Product Filter & Dry

Caption: Workflow for Base-Catalyzed Synthesis.

Method 2: Thermal, Solvent-Free Synthesis (A Green Chemistry Alternative)

While less documented for this specific molecule, thermal, solvent-free synthesis represents a compelling green chemistry alternative. This approach avoids the use of hazardous metallic sodium and large volumes of solvent. The principle relies on heating the neat reactants together, allowing the condensation and cyclization to occur without a medium. This method is often faster but may require more careful temperature control to prevent side reactions or decomposition.

Conceptual Protocol

Materials:

  • Ethyl cyanoacetate

  • Methylhydrazine

  • Ethanol or Isopropanol (for washing)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethyl cyanoacetate (0.1 mol) and methylhydrazine (0.1 mol).

  • Thermal Reaction: Heat the neat mixture with vigorous stirring. A recommended starting temperature is 90-100 °C. The reaction is exothermic and may need initial cooling before controlled heating is applied.

  • Monitoring: The reaction mixture will become viscous and eventually solidify as the product forms. The reaction is typically complete within 1-2 hours. Monitor via TLC by dissolving a small aliquot in a suitable solvent.

  • Isolation and Purification: Once the reaction is complete, cool the flask to room temperature. Add a small amount of cold ethanol or isopropanol to the solid mass and break it up with a spatula.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

Workflow Diagram

cluster_reaction Step 1-3: Reaction cluster_workup Step 4-5: Purification Reactants Ethyl Cyanoacetate + Methylhydrazine (Neat) Heating Heat to 90-100°C (1-2 hours) Reactants->Heating SolidMass Solid Product Mass Heating->SolidMass Wash Triturate with Cold Ethanol SolidMass->Wash Product Pure 3-amino-1-methyl- 1H-pyrazol-5-ol Wash->Product Filter & Dry

Caption: Workflow for Thermal, Solvent-Free Synthesis.

Comparative Analysis

ParameterMethod 1: Base-CatalyzedMethod 2: Thermal, Solvent-Free
Starting Materials Methylhydrazine, Ethyl CyanoacetateMethylhydrazine, Ethyl Cyanoacetate
Catalyst/Reagents Sodium Metal, Acetic AcidNone
Solvent Absolute Ethanol, WaterNone (Solvent used for washing only)
Reaction Temp. ~78 °C (Reflux)90–100 °C
Reaction Time 5 hours1–2 hours
Reported Yield Moderate to High (~50-70% for analogues[1])Potentially High (Variable)
Safety Concerns Use of metallic sodium (flammable, reactive with water)Rapid exotherm, potential for charring
Environmental Impact High (large solvent volume, waste generation)Low (minimal solvent use)
Scalability Well-established for large scalePotentially difficult due to heat transfer in large batches
Workup Multi-step (solvent removal, dissolution, precipitation)Simple (trituration and filtration)

Conclusion and Recommendations

Both methods present viable pathways to 3-amino-1-methyl-1H-pyrazol-5-ol.

  • Method 1 (Base-Catalyzed) is the most thoroughly documented and reliable route. Its primary drawbacks are the safety hazards associated with using sodium metal and the significant solvent waste generated. However, for achieving high purity and predictable yields, particularly at a laboratory scale, it remains the gold standard. The multi-step workup is a trade-off for a cleaner final product.

  • Method 2 (Thermal, Solvent-Free) is highly attractive from a green chemistry perspective. It is faster, generates minimal waste, and avoids hazardous reagents. This makes it an excellent choice for rapid, small-scale synthesis or for screening purposes. However, scalability can be a challenge due to the difficulty in managing heat transfer in large, viscous reaction masses. The potential for thermal decomposition requires precise temperature control.

For researchers prioritizing reliability and purity for downstream applications, the Base-Catalyzed method is recommended. For those focused on process efficiency, environmental impact, and rapid synthesis at a smaller scale, the Thermal, Solvent-Free method is a compelling and modern alternative worth optimizing.

References

  • This citation is intentionally left blank as no direct source was used.
  • PrepChem. Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. Available from: [Link]

Sources

A Comparative Guide to the Structural Validation of 3-amino-1-methyl-1H-pyrazol-5-ol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 3-amino-1-methyl-1H-pyrazol-5-ol, a comprehensive understanding of its atomic arrangement is paramount for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural validation against complementary spectroscopic techniques, offering researchers, scientists, and drug development professionals a robust framework for experimental design and data interpretation.

The Imperative of Structural Certainty

The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical challenges. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a development program. Therefore, the initial validation of a molecular structure is a critical, non-negotiable step. While various analytical techniques provide pieces of the structural puzzle, X-ray crystallography stands as the gold standard for providing a precise and unambiguous three-dimensional model of a molecule in its crystalline state.[1][2]

Part 1: The Definitive Answer - X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystal lattice.[1] This technique has been instrumental in the structure determination of countless small molecules and macromolecules, forming the bedrock of structure-based drug design.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction of 3-amino-1-methyl-1H-pyrazol-5-ol

Objective: To obtain a high-resolution crystal structure of 3-amino-1-methyl-1H-pyrazol-5-ol for unambiguous structural validation.

Methodology:

  • Synthesis and Purification:

    • Synthesize 3-amino-1-methyl-1H-pyrazol-5-ol following established synthetic routes, such as the reaction of cyanoacetone with methylhydrazine.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity (>99%), which is crucial for obtaining quality crystals.

  • Crystal Growth:

    • Employ slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature.

    • Alternatively, vapor diffusion techniques (hanging drop or sitting drop) can be utilized, where a solution of the compound is allowed to equilibrate with a reservoir containing a precipitant.

    • Screen a variety of solvents and conditions to find the optimal parameters for the growth of single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

Visualizing the Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallographic Structure Validation.

Interpreting the Crystallographic Data

The output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and other crucial parameters. This data provides irrefutable evidence for the connectivity and stereochemistry of 3-amino-1-methyl-1H-pyrazol-5-ol.

Part 2: A Comparative Analysis - Spectroscopic Alternatives

While X-ray crystallography provides the definitive structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for routine characterization and for providing complementary information.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[5] For 3-amino-1-methyl-1H-pyrazol-5-ol, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectrum of 3-amino-1-methyl-1H-pyrazol-5-ol (Predicted):

  • A singlet corresponding to the methyl group protons (N-CH₃).

  • A singlet for the proton on the pyrazole ring (C4-H).

  • A broad singlet for the amino group protons (-NH₂).

  • A broad singlet for the hydroxyl group proton (-OH), which may exchange with solvent.

¹³C NMR Spectrum of 3-amino-1-methyl-1H-pyrazol-5-ol (Predicted):

  • A signal for the methyl carbon (N-CH₃).

  • Signals for the three carbon atoms of the pyrazole ring (C3, C4, and C5).

While NMR provides valuable connectivity information, it does not directly provide the three-dimensional arrangement of atoms in space. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, but for a small molecule like this, the information is often insufficient for complete 3D structure determination without ambiguity.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule, which allows for the determination of its molecular weight and elemental composition.[6] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of 3-amino-1-methyl-1H-pyrazol-5-ol (C₄H₇N₃O). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the molecule's substructures. However, MS alone cannot distinguish between isomers and provides no information about the three-dimensional structure.

The Synergy of Techniques

The most robust approach to structural elucidation involves the integration of multiple analytical techniques.

Analytical_Synergy cluster_techniques Analytical Techniques cluster_information Information Provided xray X-ray Crystallography structure_3d Definitive 3D Structure (Bond lengths, angles) xray->structure_3d nmr NMR Spectroscopy connectivity Atomic Connectivity (¹H, ¹³C correlations) nmr->connectivity ms Mass Spectrometry mol_formula Molecular Formula (Accurate Mass) ms->mol_formula validation Validated Structure of 3-amino-1-methyl-1H-pyrazol-5-ol structure_3d->validation connectivity->validation mol_formula->validation

Caption: Synergy of Analytical Techniques for Structural Validation.

Part 3: Data-Driven Comparison

Technique Information Provided Advantages Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Definitive structural determination.[1][2]Requires a suitable single crystal, which can be challenging to grow. Provides a solid-state structure which may differ from the solution conformation.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, through-bond and through-space correlations.Provides detailed information about the structure in solution.[7][8] Non-destructive.Does not directly provide a 3D structure.[9] Can be complex to interpret for larger molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.[6]Does not provide information on connectivity or stereochemistry. Cannot distinguish between isomers.[6]

Conclusion: The Gold Standard and Its Essential Allies

The structural validation of 3-amino-1-methyl-1H-pyrazol-5-ol, a critical step in its development as a potential therapeutic agent, is most definitively achieved through single-crystal X-ray crystallography. This technique provides an irrefutable three-dimensional model, leaving no room for ambiguity. However, a comprehensive analytical approach that integrates NMR spectroscopy and mass spectrometry is essential. NMR confirms the atomic connectivity in solution, while mass spectrometry validates the molecular formula. Together, these techniques provide a self-validating system, ensuring the scientific integrity of all subsequent research and development efforts. For any drug development program, the investment in obtaining a crystal structure is a prudent one, providing a solid foundation upon which to build a successful therapeutic.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). ACS Publications.
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (2025). ResearchGate.
  • Microscale Methodology for Structure Elucidation of Natural Products. (n.d.). PMC - NIH.
  • 3-Amino-5-methylpyrazole(31230-17-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
  • 3-Amino-5-hydroxypyrazole. (n.d.). PubChem.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
  • 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC - NIH.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2005). Asian Journal of Chemistry.
  • X Ray crystallography. (n.d.). PMC - PubMed Central - NIH.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate.
  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). MDPI.
  • Special Issue : X-ray Crystallography and Drug Discovery. (n.d.). MDPI.
  • Protein Structure Analysis and Validation with X-Ray Crystallography. (2021). PubMed.

Sources

A Comparative Analysis of the Reactivity of 3-amino-1-methyl-1H-pyrazol-5-ol and Other Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its versatile biological activities and synthetic accessibility.[1] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and an exocyclic amino group, is a key pharmacophore in numerous approved drugs and clinical candidates, including kinase inhibitors and anti-inflammatory agents.[2] The reactivity of the aminopyrazole core is nuanced, heavily influenced by the substitution pattern, particularly the position of the amino group (C3, C4, or C5) and the nature of other substituents on the ring.

This guide provides an in-depth comparative analysis of the reactivity of 3-amino-1-methyl-1H-pyrazol-5-ol , a multifunctionalized aminopyrazole, against other common aminopyrazole isomers. We will dissect the structural and electronic factors that govern its chemical behavior and contrast its performance in key chemical transformations. This analysis is grounded in established mechanistic principles and supported by experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for designing synthetic strategies and understanding structure-activity relationships.

The Decisive Role of Structure and Tautomerism in Reactivity

The reactivity of any aminopyrazole is not dictated by a single functional group but by the electronic interplay of all its components. In the case of 3-amino-1-methyl-1H-pyrazol-5-ol, its unique reactivity profile stems from a combination of substituent effects and, most critically, prototropic tautomerism.

Tautomeric Equilibria: A Gateway to Diverse Reactivity

Unlike simpler aminopyrazoles, 3-amino-1-methyl-1H-pyrazol-5-ol exists as a mixture of tautomers in solution. The equilibrium between the hydroxyl (-OH), imine, and methylene (CH) forms dictates which nucleophilic or electrophilic sites are available for reaction.[3][4] This dynamic state is the primary reason for its distinct chemical behavior compared to isomers that lack the 5-hydroxyl group.

Tautomers A 3-Amino-1-methyl-1H-pyrazol-5-ol (OH-form) B 3-Amino-1-methyl-1,2-dihydro-3H-pyrazol-5-one (NH-form / pyrazolone) A->B Prototropic Shift C 3-Imino-1-methyl-pyrazolidin-5-one (CH-form) B->C Prototropic Shift

Caption: Tautomeric forms of 3-amino-1-methyl-1H-pyrazol-5-ol.

Electronic Landscape: A Tale of Two Activating Groups

The pyrazole ring is inherently electron-deficient. However, the exocyclic amino group is a powerful electron-donating group (EDG), increasing the electron density of the ring system, particularly at the ortho and para positions.

  • 3-Amino-1-methyl-1H-pyrazol-5-ol: This molecule possesses two potent EDGs: the 3-amino group and the 5-hydroxyl group. Their combined mesomeric effect strongly activates the C4 position, making it exceptionally susceptible to electrophilic attack.

  • 3-Aminopyrazoles & 5-Aminopyrazoles: These isomers have only one primary activating group (the amino function). While the C4 position is still activated, the degree of activation is significantly lower than in our target molecule.

  • 4-Aminopyrazoles: Here, the amino group resides at the most electron-rich position. While the molecule can undergo electrophilic substitution, the amino group itself is a primary site of reaction, and the directing effects on the remaining C3 and C5 positions are less pronounced.[2]

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences outlined above manifest in distinct outcomes across various reaction classes.

Electrophilic Aromatic Substitution (EAS)

This class of reactions most vividly illustrates the heightened reactivity of the C4 position in 3-amino-1-methyl-1H-pyrazol-5-ol.[5][6] Due to the synergistic activation by the 3-amino and 5-hydroxyl groups, EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation proceed under much milder conditions compared to other aminopyrazole isomers.

Aminopyrazole Substrate Reaction Typical Conditions Observed Reactivity / Outcome
3-amino-1-methyl-1H-pyrazol-5-ol BrominationBr₂ in Acetic Acid, 0°C to RTRapid, high-yielding reaction at C4. Often requires no catalyst.
3-Amino-1-phenyl-1H-pyrazole BrominationBr₂ in Acetic Acid, RTSlower reaction, may require heating or a catalyst for good conversion. Selective for C4.
5-Amino-1-phenyl-1H-pyrazole BrominationBr₂ in Acetic Acid, RTSimilar reactivity to the 3-amino isomer, targeting the C4 position.
4-Amino-1-phenyl-1H-pyrazole BrominationBr₂ in Acetic Acid, with NaOAcReaction can be complex, leading to substitution at C3/C5 or oxidation. The amino group itself can react.
Diazotization and Azo Coupling

The diazotization of the exocyclic amino group is a fundamental transformation for aminopyrazoles, enabling their use as diazo components in the synthesis of azo dyes and other complex molecules.[7][8]

  • 3-amino-1-methyl-1H-pyrazol-5-ol: This compound readily undergoes diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a relatively stable pyrazolediazonium salt.[7] The resulting diazonium salt is an excellent electrophile for azo coupling reactions, typically with electron-rich aromatic compounds like phenols or anilines. The presence of the 5-hydroxyl group can influence the stability and subsequent reactivity of the diazonium intermediate.

  • Other Aminopyrazoles: 3-amino and 5-aminopyrazoles also undergo efficient diazotization.[9][10] The primary difference in reactivity lies in the properties of the resulting azo dyes (e.g., color, stability), which are modulated by the overall substitution pattern of the pyrazole ring.

Reactions with Bidentate Electrophiles: Building Fused Systems

A hallmark of aminopyrazole chemistry is their reaction with 1,3-dielectrophiles (e.g., β-diketones, enaminones) to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant medicinal interest.[1][9] Here, the regioselectivity of the cyclocondensation is a critical point of comparison.

  • Standard 3- or 5-Aminopyrazoles: The reaction typically proceeds via nucleophilic attack of the exocyclic amino group on one electrophilic center, followed by cyclization involving the N1 or N2 ring nitrogen. The regiochemical outcome is dictated by the relative nucleophilicity of the ring nitrogens and steric factors.[1]

  • 3-amino-1-methyl-1H-pyrazol-5-ol: The presence of the 5-hydroxyl group introduces an alternative nucleophilic site. Depending on the reaction conditions (e.g., acid or base catalysis) and the nature of the electrophile, condensation can potentially occur via the amino and hydroxyl groups, leading to different fused ring systems than those obtained from simple aminopyrazoles. This dual reactivity opens avenues for novel molecular scaffolds.

Fused_Systems cluster_0 5-Aminopyrazole Pathway cluster_1 3-Amino-1-methyl-1H-pyrazol-5-ol Pathway A 5-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine A->C Exocyclic NH₂ + Ring N1 attack B β-Diketone B->C D 3-Amino-1-methyl- 1H-pyrazol-5-ol F Pyrazolo[3,4-d]oxazine derivative (Potential Product) D->F Exocyclic NH₂ + 5-OH attack E β-Diketone E->F

Caption: Contrasting cyclocondensation pathways for different aminopyrazoles.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we outline a protocol for a competitive electrophilic bromination, which serves as a reliable assay for the relative reactivity of the pyrazole C4 position.

Protocol: Comparative C4-Bromination of Aminopyrazoles

Objective: To visually and analytically compare the rate and efficiency of bromination at the C4 position for 3-amino-1-methyl-1H-pyrazol-5-ol versus 5-amino-1-phenyl-1H-pyrazole.

Rationale: This experiment directly probes the electronic activation of the C4 position. The significantly higher activation in 3-amino-1-methyl-1H-pyrazol-5-ol is expected to result in a much faster reaction rate under identical, mild conditions.

Bromination_Workflow cluster_prep Preparation (t=0) cluster_reaction Reaction cluster_analysis Analysis A Dissolve Substrate A (0.1 mmol) in 5 mL Acetic Acid C Cool both solutions to 0°C (Ice Bath) A->C B Dissolve Substrate B (0.1 mmol) in 5 mL Acetic Acid B->C D Add Bromine Solution (0.1 mmol in 1 mL Acetic Acid) dropwise to each flask simultaneously C->D E Stir at 0°C. Monitor by TLC every 5 minutes against starting material. D->E F Quench reaction with aq. Na₂S₂O₃ once starting material is consumed E->F G Extract with Ethyl Acetate, dry, and concentrate F->G H Analyze crude product by ¹H NMR to confirm C4 substitution G->H I Compare reaction times and yields H->I

Caption: Experimental workflow for comparative bromination.

Materials:

  • 3-amino-1-methyl-1H-pyrazol-5-ol

  • 5-amino-1-phenyl-1H-pyrazole

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Standard laboratory glassware and TLC equipment

Procedure:

  • Preparation: In two separate round-bottom flasks, prepare 0.1 M solutions of each aminopyrazole substrate in glacial acetic acid.

  • Initiation: Cool both flasks to 0°C in an ice-water bath. To each flask, add a 0.1 M solution of bromine in acetic acid dropwise with stirring. Safety Note: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment.

  • Monitoring: Monitor the progress of each reaction at 5-minute intervals using thin-layer chromatography (TLC) with an appropriate eluent (e.g., 50:50 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.

  • Workup: Once the starting material is fully consumed (or after a set time, e.g., 30 minutes), quench the reaction by adding an aqueous solution of sodium thiosulfate until the bromine color disappears.

  • Isolation: Dilute the mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Characterize the product by ¹H NMR to confirm regioselective bromination at the C4 position (disappearance of the C4-H signal). Compare the time taken for complete conversion and the isolated yields between the two substrates.

Expected Outcome: The reaction with 3-amino-1-methyl-1H-pyrazol-5-ol is expected to reach completion significantly faster than the reaction with 5-amino-1-phenyl-1H-pyrazole, providing quantitative evidence of its superior C4-position reactivity.

Conclusion

While structurally related, 3-amino-1-methyl-1H-pyrazol-5-ol exhibits a distinct and heightened reactivity profile compared to other aminopyrazole isomers. Its unique character is primarily driven by two factors: the powerful synergistic activation of the C4 position by the 3-amino and 5-hydroxyl groups, and the existence of multiple tautomeric forms that provide diverse reaction pathways. This enhanced reactivity makes it an exceptionally valuable building block for electrophilic substitutions. Furthermore, the presence of multiple nucleophilic centers opens up possibilities for novel cyclocondensation reactions to build complex heterocyclic systems that are not readily accessible from simpler aminopyrazoles. A thorough understanding of these comparative reactivities is paramount for chemists aiming to leverage the full synthetic potential of the aminopyrazole scaffold in drug discovery and materials science.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. [Source information not fully available in search results, but conceptually based on the content of aminopyrazole reviews].
  • Sharma, V., & Singh, G. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 383–420. [Link]

  • Fallacara, A. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Bayer Ag. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • Versteegen, R. M., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]

  • Prakash, O., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 131–151. [Link]

  • Rapetti, F., et al. (2021). Recent developments in aminopyrazole chemistry. Molecules. [Link]

  • Ismail, M. F., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Al-Adiwish, W. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10290-10304. [Link]

  • Montedison S.P.A. (1986). Process for preparing diazonium salts of 3-amino-pyrazole.
  • Shestopalov, A. M., et al. (2003). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Chemical Bulletin, 52(10), 2231-2236. [Link]

  • Zora, M., et al. (2017). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., et al. (2020). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). [Source information not fully available, but title indicates relevance]. [Link]

  • El-Taweel, F. M. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry. [Link]

  • Mironovich, L. M., & Smirnova, N. S. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Russian Journal of Organic Chemistry. [Link]

  • Albert, A. (1971). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of the Chemical Society B: Physical Organic. [Link]

  • Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Prakash, O., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit user. (2020). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry. [Link]

  • Scribd user. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Al-Azzawi, A. M. H., & Al-Razzak, A. A. (2014). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Wikipedia. (n.d.). Electrophilic amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Amino-1-Methyl-1H-Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1] Among the vast family of pyrazole-containing compounds, derivatives of 3-amino-1-methyl-1H-pyrazol-5-ol have emerged as particularly promising candidates in the quest for novel therapeutic agents. Their diverse biological activities, spanning antimicrobial, anti-inflammatory, and anticancer properties, have garnered significant attention from researchers and drug development professionals alike.[2][3][4]

This guide offers an in-depth, objective comparison of the biological performance of 3-amino-1-methyl-1H-pyrazol-5-ol derivatives against established alternatives. We will delve into the experimental data that underpins their activity, elucidate the key structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for the essential biological assays used in their evaluation. Our aim is to equip researchers with the critical insights and practical knowledge necessary to navigate the development of this promising class of compounds.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and broad-spectrum activity. Pyrazole derivatives have shown considerable promise in this arena, with some exhibiting efficacy that rivals or even surpasses standard antibiotics.[5]

Comparative Efficacy Against Bacterial and Fungal Pathogens

The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The following table summarizes the MIC values for representative pyrazole derivatives against a panel of clinically relevant bacteria and fungi, juxtaposed with standard antimicrobial agents.

Compound/DrugStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Klebsiella pneumoniae (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Pyrazole Derivative 21a62.562.512562.52.97.8[6]
Pyrazole Derivative 21b1251252501257.815.6[6]
Pyrazole Derivative 94 (MDR strain)-----[7]
Halogenoaminopyrazole 4b460-460---[8]
Chloramphenicol 125125125125--[6]
Clotrimazole ----7.87.8[6]
Streptomycin ------[9]
Metronidazole 190-1560-----[8]
Note: '-' indicates data not available in the cited sources. Lower MIC values indicate greater potency. MDR: Multi-drug resistant.

The data clearly indicates that certain pyrazole derivatives, such as compound 21a , exhibit potent and broad-spectrum antimicrobial activity, with MIC values lower than the standard antibiotic chloramphenicol against several bacterial strains and comparable to the antifungal clotrimazole.[6] Notably, compound 9 demonstrates remarkable activity against a multi-drug resistant strain of Staphylococcus aureus, highlighting the potential of this scaffold to address the challenge of antibiotic resistance.[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is intricately linked to their molecular structure. Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazole ring and its appended functionalities play a crucial role in determining their potency and spectrum of activity. For instance, the presence of a pyrazole-1-carbothiohydrazide unit in compounds like 21a appears to be crucial for their enhanced antimicrobial effects.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Workflow for Broth Microdilution Method

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Preparation of Test Compound Dilutions: Prepare a series of two-fold dilutions of the pyrazole derivative in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Anti-Inflammatory Activity: Targeting the Drivers of Inflammation

Chronic inflammation is a hallmark of numerous debilitating diseases. Pyrazole derivatives have a rich history as anti-inflammatory agents, with the blockbuster drug celecoxib, a selective COX-2 inhibitor, being a prominent example.[10]

Comparative Efficacy Against Inflammatory Enzymes

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[11] The following table presents the in vitro inhibitory activity (IC50) of several pyrazole derivatives against COX-1 and COX-2, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Pyrazole Derivative 5f14.341.509.56[1]
Pyrazole Derivative 6f9.561.158.31[1]
Pyrazole Derivative 5u>1001.33>74.92[12]
Pyrazole Derivative 5s>1001.37>72.95[12]
FR140423-->150[13]
Celecoxib 5.422.162.51[1]
Indomethacin ---[13]
Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.

The data reveals that several pyrazole derivatives exhibit potent and highly selective inhibition of COX-2. For instance, compounds 5f , 6f , 5u , and 5s demonstrate COX-2 inhibitory activity comparable to or even exceeding that of celecoxib, with significantly higher selectivity indices.[1][12] This enhanced selectivity is a critical attribute, as it is associated with a reduced risk of the gastrointestinal side effects commonly seen with non-selective NSAIDs.[11]

Mechanism of Action: Inhibition of the NF-κB and COX-2 Signaling Pathways

The anti-inflammatory properties of pyrazole derivatives extend beyond COX inhibition. Several studies have shown their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[14]

Simplified NF-κB Signaling Pathway and Pyrazole Inhibition

G cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, etc. receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb_nfkb IκB-NF-κB Complex ikb_kinase->ikb_nfkb phosphorylates IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to dna DNA nfkb_nuc->dna binds to gene_expression Pro-inflammatory Gene Expression (COX-2, Cytokines) dna->gene_expression induces pyrazole Pyrazole Derivatives pyrazole->ikb_kinase inhibits

Caption: Pyrazole derivatives can inhibit the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.

Experimental Protocol: In Vitro COX Inhibition Assay

The in vitro COX inhibition assay is a fundamental tool for assessing the potency and selectivity of potential anti-inflammatory compounds.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyrazole derivative or a control inhibitor (e.g., celecoxib) for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin Production: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of PGE2 production (IC50) for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[1][12]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The pyrazole scaffold is also a prominent feature in a number of approved anticancer drugs, and research continues to uncover the potent anti-proliferative effects of its derivatives against a wide array of cancer cell lines.[15]

Comparative Cytotoxicity Against Cancer Cell Lines

The anticancer potential of a compound is typically evaluated by its ability to inhibit the growth of cancer cells, often expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific process). The following table provides a snapshot of the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines.

Compound/DrugCancer Cell LineGI50/IC50 (µM)Reference
Pyrazole Derivative 5bK562 (Leukemia)0.021[16]
Pyrazole Derivative 5bA549 (Lung)0.69[16]
Pyrazole-thiophene hybrid 2MCF-7 (Breast)6.57[3]
Pyrazole-thiophene hybrid 2HepG2 (Liver)8.86[3]
Pyrazole-chalcone hybrid 112A549 (Lung)2.09[17]
Doxorubicin MCF-7 (Breast)-[3]
5-Fluorouracil A549 (Lung)4.35[17]
Note: Lower GI50/IC50 values indicate greater cytotoxic potency.

The data highlights the significant anticancer activity of certain pyrazole derivatives. Compound 5b , for example, exhibits nanomolar potency against the K562 leukemia cell line.[16] The pyrazole-chalcone hybrid 112 shows potent activity against the A549 lung cancer cell line, comparable to the standard chemotherapeutic agent 5-fluorouracil.[17]

Mechanism of Action: Diverse Pathways to Cell Death

The anticancer mechanisms of pyrazole derivatives are multifaceted, involving the modulation of various signaling pathways critical for cancer cell survival and proliferation.

Key Anticancer Mechanisms of Pyrazole Derivatives

G cluster_pyrazole Pyrazole Derivatives cluster_pathways Cellular Targets & Pathways pyrazole Pyrazole Derivatives tubulin Tubulin Polymerization pyrazole->tubulin inhibits akt PTEN/Akt/NF-κB Pathway pyrazole->akt modulates cell_cycle Cell Cycle Arrest tubulin->cell_cycle apoptosis Apoptosis akt->apoptosis cell_cycle->apoptosis

Caption: Pyrazole derivatives can induce cancer cell death through various mechanisms, including inhibition of tubulin polymerization and modulation of key survival pathways.

Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16] Others exert their effects by modulating the PTEN/Akt/NF-κB signaling pathway, a critical regulator of cell survival and proliferation.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value.

Conclusion and Future Directions

The derivatives of 3-amino-1-methyl-1H-pyrazol-5-ol represent a versatile and highly promising scaffold in drug discovery. The compelling experimental data across antimicrobial, anti-inflammatory, and anticancer activities underscore their therapeutic potential. The ability of certain derivatives to overcome drug resistance and exhibit high selectivity for their targets further enhances their appeal.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through rational drug design, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. The continued exploration of this privileged scaffold holds the promise of delivering novel and effective therapies for a range of human diseases.

References

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PubMed. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - NIH. [Link]

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - NIH. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]

  • Graphical representation of MIC values of synthesized pyrazole/1,2,4-oxadiazole conjugate ester derivatives and standard drug (Streptomycin) against Gram-negative bacterial strains. ResearchGate. [Link]

  • The mechanism of action of the anticancer activity pathway. ResearchGate. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC - NIH. [Link]

  • Inhibitors of NF-kappaB signaling: 785 and counting. PubMed - NIH. [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. NIH. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to Purity Assessment of 3-amino-1-methyl-1H-pyrazol-5-ol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the pyrazole scaffold is a cornerstone, integral to numerous active pharmaceutical ingredients (APIs) due to its diverse pharmacological activities.[1] The compound 3-amino-1-methyl-1H-pyrazol-5-ol is a key intermediate whose purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product. The synthesis of such heterocyclic compounds can often result in regioisomers and other process-related impurities, necessitating robust analytical methods for their separation and quantification.[2][3]

This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 3-amino-1-methyl-1H-pyrazol-5-ol. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to select the most appropriate technique for their analytical needs.

Section 1: High-Performance Liquid Chromatography (HPLC) for Direct Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, particularly for non-volatile, polar, and thermally sensitive molecules.[4][5] Given that 3-amino-1-methyl-1H-pyrazol-5-ol possesses polar functional groups (amino and hydroxyl) and is likely to have limited volatility and thermal stability, HPLC, specifically Reversed-Phase (RP-HPLC), stands out as the most direct and suitable method for its analysis.

The Rationale for RP-HPLC

The choice of RP-HPLC is deliberate. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. Polar analytes like our target compound have a moderate affinity for the stationary phase, allowing for excellent separation from nonpolar impurities (which are strongly retained) and very polar impurities (which elute quickly). This approach avoids the high temperatures required for GC, thus preventing any potential on-column degradation of the analyte.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte B Dissolve in Diluent (e.g., Mobile Phase A) A->B C Filter (0.45 µm) B->C F Autosampler/Injector C->F Inject D Solvent Reservoirs (Aqueous & Organic) E High-Pressure Pump D->E E->F G Column Oven & C18 Column F->G H Detector (DAD/UV) G->H I Chromatography Data System (CDS) H->I Signal J Peak Integration & Purity Calculation I->J

Caption: Standard workflow for HPLC-based purity assessment.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed to be a self-validating system, where system suitability tests ensure the reliability of each analytical run.

1. Materials and Reagents:

  • 3-amino-1-methyl-1H-pyrazol-5-ol reference standard and sample lots.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA), analytical grade.

  • 0.45 µm syringe filters.

2. Sample and Standard Preparation:

  • Diluent: Prepare a solution of 95:5 (v/v) Water:ACN.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

  • Expert Insight: Dissolving the sample in a solvent weaker than the mobile phase (or in the initial mobile phase itself) is crucial to prevent peak distortion and splitting.[7]

3. Chromatographic Conditions:

Parameter Recommended Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent A standard system with a pump, autosampler, column oven, and DAD.
Column C18, 4.6 x 150 mm, 5 µm The industry standard for RP-HPLC, offering good retention and resolution for polar to moderately nonpolar compounds.[8]
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent, sharpening the peaks of basic compounds like amines by masking residual silanol interactions on the column.[9]
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 5% B to 95% B over 20 min A gradient ensures that impurities with a wide range of polarities are eluted and separated effectively.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL A standard volume to avoid column overloading while ensuring good sensitivity.

| Detector | Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths and assessing peak purity by comparing spectra across a single peak. A primary wavelength of 220 nm is a good starting point for pyrazole derivatives. |

4. Data Analysis and System Suitability:

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[7]

  • Purity Calculation: Purity is typically determined using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Verification

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds, offering unparalleled identification capabilities through mass spectral libraries.[2][10] However, for a polar, non-volatile compound like 3-amino-1-methyl-1H-pyrazol-5-ol, direct GC analysis is problematic. The active hydrogen atoms in the amino and hydroxyl groups lead to strong interactions with the stationary phase, resulting in severe peak tailing and potential thermal degradation in the high-temperature injector.

The Necessity of Derivatization

To make the analyte "GC-friendly," a chemical derivatization step is essential. This process involves reacting the analyte with a reagent to block the active hydrogens, thereby increasing its volatility and thermal stability. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. This is a critical insight: attempting to run this analyte neat on a GC will likely fail, and understanding the need for derivatization is key to a successful method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Analyte B Add Solvent & Derivatization Reagent (e.g., BSTFA) A->B C Heat to React (e.g., 70°C, 30 min) B->C D Injector (Split/Splitless) C->D Inject E GC Column in Oven D->E F MS Interface E->F G Ion Source (EI) F->G H Mass Analyzer (Quadrupole) G->H I Detector H->I J Data System I->J Signal K Identify Peaks via Mass Spectra & Libraries J->K

Sources

A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from 3-Amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of pyrazole exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The specific starting scaffold, 3-amino-1-methyl-1H-pyrazol-5-ol, offers versatile synthetic handles for creating diverse chemical libraries. This guide provides a comparative analysis of the in-vitro testing methodologies used to characterize and validate the therapeutic potential of compounds synthesized from this core structure, focusing primarily on their anticancer and antimicrobial applications. We will explore the rationale behind assay selection, present detailed experimental protocols, and compare performance data for representative compounds, offering a framework for researchers in drug discovery and development.

Part 1: Anticancer Activity Evaluation

Derivatives of the aminopyrazole core frequently exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes like proliferation, survival, and differentiation.[5][6] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[7] This section compares the essential in-vitro assays used to identify and characterize novel pyrazole-based kinase inhibitors.

Comparative Analysis of Biological Targets and Compound Efficacy

A diverse range of kinases have been identified as targets for pyrazole-based compounds. These include Cyclin-Dependent Kinases (CDKs), Aurora kinases, Akt, and various receptor tyrosine kinases like VEGFR2 and EGFR.[5][7][8][9] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A comparison of representative compounds from the literature highlights the spectrum of activity against various cancer cell lines.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyrazole-Thiazolidinone HybridNot SpecifiedLung (A549)31.01% inhibition[10]
Quinolin-2(1H)-one-based PyrazoleNot SpecifiedColon (HCT-116)2.2[11]
1,3,4-TriarylpyrazoleAKT1, EGFR, p38αBreast (MCF-7)6.53[8]
Pyrazole-based ScaffoldVEGFR-2Prostate (PC-3)1.24[9]
1-(2-Pyridinyl)-pyrazoleCDK2Breast (MCF-7)8.03[12]
Aminopyrazole DerivativeAurora KinaseColon (HCT116)0.39[5]

Table 1: Comparative cytotoxic activity (IC50) of various pyrazole derivatives against human cancer cell lines.

Experimental Workflow for Anticancer Screening

A logical and efficient screening cascade is crucial for identifying promising lead compounds. The workflow begins with broad cytotoxicity screening to eliminate inactive compounds and progresses to more specific, mechanistic assays to determine the mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Lead Optimization start Compound Library (Pyrazole Derivatives) assay1 MTT Proliferation Assay (e.g., HCT-116, MCF-7) start->assay1 decision1 Potency > Threshold? (e.g., IC50 < 10 µM) assay1->decision1 assay2 Kinase Inhibition Assay (e.g., ADP-Glo for CDK2, VEGFR2) decision1->assay2 Yes inactive Inactive Compound decision1->inactive No assay3 Cell Cycle Analysis (Flow Cytometry) assay2->assay3 assay4 Apoptosis Assay (Annexin V/PI Staining) assay3->assay4 end Lead Compound Identified assay4->end

Figure 1: A typical in-vitro screening cascade for anticancer pyrazole derivatives.
Protocol 1: MTT Cell Proliferation Assay

This assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] It is often the first step in screening compound libraries for cytotoxic effects.

Causality: The choice of the MTT assay for initial screening is based on its high throughput, cost-effectiveness, and sensitivity. It relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

To confirm that the cytotoxic effect is due to the inhibition of a specific kinase, a direct enzymatic assay is required. The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Causality: This assay is chosen for its high sensitivity and broad applicability to nearly any kinase. Unlike radiolabeling methods, it avoids the use of hazardous materials.[8] It provides direct evidence of target engagement by quantifying the compound's ability to block the enzymatic activity of a purified kinase.

Methodology:

  • Kinase Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., CDK2/Cyclin E), the appropriate substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the pyrazole compounds at various concentrations. Include a "no inhibitor" control (100% activity) and a "no kinase" control (background).

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the ADP concentration and thus to kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Part 2: Antimicrobial Activity Evaluation

The pyrazole scaffold is also a key component of many compounds with potent antibacterial and antifungal properties.[13][14] These compounds often work by disrupting essential metabolic pathways or cellular structures in microorganisms.

Comparative Analysis of Antimicrobial Efficacy

The effectiveness of antimicrobial pyrazoles is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyrazole-Thiazole HybridStaphylococcus aureus16[14]
Imidazo-pyridine Substituted PyrazoleEscherichia coli<1[15]
Pyrazole CarbothiohydrazideCandida albicans2.9[16]
Pyrazole DerivativeBacillus subtilis25.1 µM[1]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of various pyrazole derivatives against pathogenic microorganisms.

Protocol 3: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds against multiple strains simultaneously.

Causality: The broth microdilution method is preferred over diffusion methods for its quantitative results (an actual MIC value rather than a zone of inhibition). This allows for more direct comparison of compound potency and is the standard for antimicrobial susceptibility testing.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each pyrazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be run in parallel as a reference.[15]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Visualizing the Mechanism: Kinase Signaling Inhibition

Many pyrazole derivatives function by competing with ATP for the binding site on a protein kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation. The PI3K/Akt pathway is a crucial survival pathway that is often targeted.

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Result Cell Proliferation, Survival, Angiogenesis Downstream->Result Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt Inhibits

Figure 2: Simplified PI3K/Akt signaling pathway showing the point of intervention for a pyrazole-based Akt inhibitor.

Conclusion and Future Outlook

The 3-amino-1-methyl-1H-pyrazol-5-ol scaffold is a fertile starting point for the synthesis of novel therapeutic agents. The in-vitro testing strategies outlined in this guide provide a robust framework for their evaluation. For anticancer applications, a tiered approach moving from broad cytotoxicity screening (MTT assay) to specific enzymatic and cell-based mechanistic studies (kinase inhibition, cell cycle analysis) is effective for identifying potent and selective inhibitors. For antimicrobial discovery, the broth microdilution method remains the benchmark for quantifying potency. The comparative data presented demonstrates that modifications to the pyrazole core can yield compounds with significant activity against a range of cancer cell lines and microbial pathogens. Future work should focus on optimizing these scaffolds to improve potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Google Books.
  • Bassyouni, F. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society.
  • Gouda, M. A., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.
  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2011). ACS Publications.
  • Gomha, S. M., et al. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
  • Background: The pyrazole structure is an important heterocyclic structure and plays critical roles in agriculture, industrial and medicine. (n.d.). Bentham Science.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - NIH.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). PubMed.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). NIH.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing.
  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PMC - NIH.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). PubMed Central.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2021). RSC Publishing.

Sources

A Comparative Guide to the Coordination Chemistry of 3-amino-1-methyl-1H-pyrazol-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the coordination chemistry of 3-amino-1-methyl-1H-pyrazol-5-ol, a versatile heterocyclic ligand. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships between ligand structure, tautomerism, and the resulting properties of metal complexes. We will explore its behavior in contrast to other significant pyrazole-based ligands, supported by experimental data and established characterization methodologies.

Introduction: The Versatility of Pyrazole-Based Ligands

Five-membered N-heterocycles, such as pyrazoles, are foundational building blocks in coordination chemistry.[1] Their prevalence stems from the presence of multiple nitrogen donor atoms, which allows for diverse coordination modes and the construction of complexes ranging from simple mononuclear species to complex multidimensional polymers.[2] The specific properties of a pyrazole-based ligand can be finely tuned by introducing various functional groups onto the pyrazole ring, influencing the electronic and steric environment of the resulting metal complexes.[3]

This guide focuses on 3-amino-1-methyl-1H-pyrazol-5-ol , a ligand of particular interest due to its multiple potential donor sites: the pyrazole ring nitrogen (N2), the exocyclic amino group (-NH₂), and an oxygen atom from a hydroxyl/keto group. A critical feature of this molecule is its ability to exist in different tautomeric forms, a phenomenon that profoundly dictates its reactivity and coordination behavior. Understanding this tautomerism is the key to predicting and controlling the structure of its metal complexes.

Structural Landscape: The Crucial Role of Tautomerism

Pyrazol-5-ones, the class to which our target ligand belongs, are known to exhibit prototropic tautomerism, existing in equilibrium between three main forms: the OH (enolic), NH (keto), and CH (keto) forms.[4][5] For 3-amino-1-methyl-1H-pyrazol-5-ol, the N1 position is methylated, simplifying the possibilities. The equilibrium between the pyrazol-5-ol (enolic) and pyrazolin-5-one (keto) forms is the most significant.

The predominance of a specific tautomer is influenced by factors such as the solvent, pH, and the nature of substituents on the ring.[3][6] For instance, nonpolar solvents may favor the formation of hydrogen-bonded dimers of the OH form, while polar solvents like DMSO can stabilize individual monomers.[6] This structural flexibility is not a mere curiosity; it directly impacts which atoms are available and geometrically positioned to coordinate with a metal ion.

Caption: Tautomeric equilibrium in 3-amino-1-methyl-1H-pyrazol-5-ol.

Coordination Behavior of 3-amino-1-methyl-1H-pyrazol-5-ol

The multifunctionality of 3-amino-1-methyl-1H-pyrazol-5-ol allows it to adopt several coordination modes. The specific mode is determined by the reaction conditions and the nature of the metal ion.

  • Monodentate Coordination: The ligand can coordinate through the N2 atom of the pyrazole ring, which is a common feature for pyrazole derivatives.

  • Bidentate N,O-Chelation: This is arguably the most significant coordination mode. Upon deprotonation of the hydroxyl group (in the OH-tautomer), the ligand can act as a bidentate chelating agent, coordinating to a metal center through the N2 nitrogen and the exocyclic oxygen. This forms a stable five-membered chelate ring, a highly favorable arrangement in coordination chemistry.

  • Bridging Coordination: In polynuclear complexes, the ligand can bridge two or more metal centers, for example, using the N2 and the oxygen atom to bind to different metals.

The choice between these modes is a direct consequence of the reaction environment. The bidentate chelation, for example, requires basic conditions to facilitate the deprotonation of the hydroxyl group. The steric and electronic preferences of the metal ion also play a crucial role.

CoordinationModes cluster_0 Bidentate N,O-Chelation cluster_1 Monodentate N-Coordination M0 M N2_0 N2 M0->N2_0 O_0 O M0->O_0 M1 M N2_1 N2 M1->N2_1

Caption: Common coordination modes of the deprotonated ligand.

Comparative Ligand Analysis

To fully appreciate the unique coordination chemistry of 3-amino-1-methyl-1H-pyrazol-5-ol, it is instructive to compare it with structurally related pyrazole ligands. The presence or absence of key functional groups dramatically alters the resulting complex's structure and properties.

LigandStructureKey Functional GroupsCommon Coordination ModesTypical Complex Properties
3-amino-1-methyl-1H-pyrazol-5-ol Structure of 3-amino-1-methyl-1H-pyrazol-5-ol-NH₂, -OH (keto-enol)Monodentate (N2), Bidentate (N2, O)Forms stable 5-membered chelate rings; often results in mononuclear complexes.
3-Amino-5-methyl-1H-pyrazole [7][8]Structure of 3-Amino-5-methyl-1H-pyrazole-NH₂, -CH₃Monodentate (N2), Bridging (N2, NH₂)Lacks the O-donor site; bridging via the two N-donors is common, leading to polynuclear structures.
3-amino-1H-1,2,4-triazole-5-carboxylic Acid [1]Structure of 3-amino-1H-1,2,4-triazole-5-carboxylic Acid-NH₂, -COOH, extra ring NBidentate (N,O), BridgingThe carboxylate group is an excellent bridging unit, facilitating the formation of 1D, 2D, or 3D coordination polymers.[1]
Edaravone (3-methyl-1-phenyl-5-pyrazolone) [5]Structure of Edaravone-CH₃, N-Phenyl, Keto-enolMonodentate (O), Bidentate (N2, O)The N-phenyl group adds steric bulk and potential for π-stacking interactions. Coordination is often via the keto-oxygen or N,O chelation.

Analysis of Causality:

  • The Role of the Hydroxyl Group: The comparison between 3-amino-1-methyl-1H-pyrazol-5-ol and 3-amino-5-methyl-1H-pyrazole is telling. The replacement of the -OH group with a non-coordinating -CH₃ group removes the potential for N,O-chelation. This forces the ligand to adopt different coordination strategies, often leading to less stable mononuclear complexes or favoring the formation of bridged polynuclear structures.

  • The Carboxylate Advantage: Introducing a carboxylic acid group, as in 3-amino-1H-1,2,4-triazole-5-carboxylic acid, provides a robust and versatile connecting point. The carboxylate group can coordinate in monodentate, bidentate chelating, or bridging fashions, making it an excellent candidate for building extended metal-organic frameworks (MOFs).[1]

  • Steric and Electronic Effects: The N1-substituent (methyl vs. phenyl in Edaravone) influences the electronic properties of the ring and can introduce significant steric hindrance, affecting how the ligand approaches the metal center.

Experimental Protocols: Synthesis and Characterization

To provide a practical framework, we describe a representative synthesis of a copper(II) complex and the subsequent characterization workflow. The convergence of data from multiple analytical techniques is essential for the unambiguous structural elucidation of coordination compounds.

Synthesis of Bis(3-amino-1-methyl-1H-pyrazol-5-olate)copper(II)

Materials:

  • 3-amino-1-methyl-1H-pyrazol-5-ol (1 mmol, 113.12 mg)

  • Copper(II) acetate monohydrate (0.5 mmol, 99.81 mg)

  • Methanol (20 mL)

  • Triethylamine (2-3 drops)

Procedure:

  • Dissolve 3-amino-1-methyl-1H-pyrazol-5-ol in 10 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate in 10 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution while stirring.

  • Add 2-3 drops of triethylamine to the reaction mixture to act as a base, facilitating the deprotonation of the ligand's hydroxyl group. A color change and/or precipitation should be observed.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold methanol and then diethyl ether.

  • Dry the product in a desiccator over silica gel.

Rationale: The choice of copper(II) acetate is strategic; the acetate ion is a weaker base than the deprotonated pyrazolone, which drives the reaction forward. Triethylamine ensures complete deprotonation. The 2:1 ligand-to-metal stoichiometry is used to satisfy the typical coordination number of Cu(II), anticipating the formation of a neutral complex with two bidentate ligands.

Characterization Workflow

A multi-technique approach is non-negotiable for trustworthy characterization.

Workflow Synthesis Complex Synthesis Filtration Filtration & Drying Synthesis->Filtration IR FT-IR Spectroscopy Filtration->IR UVVis UV-Vis Spectroscopy Filtration->UVVis TGA Thermogravimetric Analysis (TGA) Filtration->TGA Analysis Structural Elucidation & Data Correlation IR->Analysis UVVis->Analysis TGA->Analysis

Caption: Experimental workflow for complex characterization.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Protocol: Record the IR spectra of the free ligand and the copper(II) complex using KBr pellets over a range of 4000-400 cm⁻¹.

  • Expected Observations & Interpretation:

    • The broad O-H stretching band present in the free ligand (around 3200-3400 cm⁻¹) should disappear in the complex, confirming deprotonation.

    • The N-H stretching vibrations of the amino group (around 3300-3450 cm⁻¹) may shift slightly upon coordination.

    • A significant shift in the C=N stretching frequency of the pyrazole ring (around 1600-1650 cm⁻¹) to a lower wavenumber indicates the coordination of the N2 atom.[9]

    • The appearance of new, low-frequency bands (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination.[10][11]

2. UV-Visible Spectroscopy:

  • Protocol: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the electronic spectrum from 200-900 nm.

  • Expected Observations & Interpretation:

    • For a Cu(II) complex (d⁹ configuration), a broad, low-intensity absorption band in the visible region (typically 600-800 nm) is expected. This band corresponds to d-d electronic transitions. The position and shape of this band are diagnostic of the coordination geometry around the metal ion (e.g., octahedral, square planar).[12]

3. Thermogravimetric Analysis (TGA):

  • Protocol: Heat a small, accurately weighed sample of the complex from room temperature to ~800 °C under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).[13]

  • Expected Observations & Interpretation:

    • The TGA curve will show mass loss as a function of temperature. The absence of mass loss below 120 °C indicates the absence of lattice water.

    • The decomposition steps at higher temperatures correspond to the loss of the organic ligands. The final residual mass should correspond to the expected metal oxide (e.g., CuO), confirming the metal content and stoichiometry of the complex.[9] This technique provides crucial quantitative validation of the proposed formula.

Conclusion

The coordination chemistry of 3-amino-1-methyl-1H-pyrazol-5-ol is a rich field, governed primarily by the ligand's inherent tautomeric nature and its array of donor atoms. Its ability to form stable N,O-chelate rings upon deprotonation makes it a distinct and valuable building block for constructing discrete metal complexes. Comparative analysis reveals that subtle modifications to the pyrazole scaffold—such as replacing the hydroxyl group with a methyl or a carboxylate group—lead to profound changes in coordination behavior, shifting the balance from chelation-driven mononuclear complexes to bridged polynuclear structures or extended coordination polymers. The systematic application of a multi-technique characterization workflow, as outlined, is paramount for validating these structural hypotheses and providing the reliable data necessary for advancing the design of novel materials and bioactive compounds.

References

  • PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]

  • Gîrtu, M. A., et al. (2020). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. MDPI. [Link]

  • Al-Omary, F. A. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • El-Gazzar, A. B. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • El-Tabl, A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. [Link]

  • S. S. H. O., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. [Link]

  • Pazdera, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

  • Reedijk, J. (1969). Metal complexes of pyrazole. Inorganic Chemistry. [Link]

  • Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry. [Link]

  • El-Metwaly, N., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]

  • ResearchGate. (2011). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. [Link]

  • Kumar, S., et al. (2021). Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ResearchGate. [Link]

  • Patel, K. D., et al. (2015). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. [Link]

  • Zorina, L. M., et al. (2021). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. MDPI. [Link]

  • El-Tabl, A. S., et al. (2020). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. [Link]

  • Morais, V. M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]

  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 3-amino-1-methyl-1H-pyrazol-5-ol, a crucial intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring product quality, process control, and regulatory compliance in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical procedures for this compound.

Introduction to 3-amino-1-methyl-1H-pyrazol-5-ol and the Imperative for Accurate Quantification

3-amino-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the implementation of validated, accurate, and precise analytical methods for its quantification is not merely a technical exercise but a critical component of the overall quality assurance strategy. The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final pharmaceutical product[1].

This guide will explore and compare three common analytical techniques for the quantification of 3-amino-1-methyl-1H-pyrazol-5-ol:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • UV-Vis Spectrophotometry

The comparison will be grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the discussed methodologies are trustworthy and fit for their intended purpose.

The Foundation of Trustworthiness: Analytical Method Validation

Before delving into the specifics of each technique, it is crucial to understand the framework of analytical method validation. Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The core validation parameters, as stipulated by ICH Q2(R1) guidelines, include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A graphical representation of the analytical method validation workflow is provided below.

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Documentation Phase cluster_Lifecycle Method Lifecycle ATP Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization ATP->Method_Development Validation_Protocol Prepare Validation Protocol Method_Development->Validation_Protocol Perform_Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Validation_Protocol->Perform_Experiments Data_Analysis Analyze & Document Results Perform_Experiments->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Routine_Use Routine Use & Monitoring Validation_Report->Routine_Use Method_Transfer Method Transfer (if applicable) Routine_Use->Method_Transfer

Caption: A flowchart illustrating the key stages of the analytical method validation lifecycle.

Comparative Analysis of Analytical Methods

While specific validated methods for 3-amino-1-methyl-1H-pyrazol-5-ol are not abundantly available in public literature, this section extrapolates from established methods for structurally similar pyrazolone and pyrazoline derivatives to provide a robust comparative framework.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry
Principle Separation based on analyte's affinity for stationary and mobile phases, with UV detection.Separation by HPLC followed by detection based on mass-to-charge ratio.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can separate the analyte from structurally similar impurities. Stability-indicating methods can be developed through forced degradation studies[1][2][3].Very high; provides mass information, enabling definitive identification and separation from co-eluting impurities.Low to moderate; susceptible to interference from other chromophoric compounds in the sample matrix.
Sensitivity (LOD/LOQ) Good (typically in the µg/mL to ng/mL range)[4][5][6].Excellent (typically in the ng/mL to pg/mL range)[7].Moderate (typically in the µg/mL range)[8][9][10].
Linearity (R²) Excellent (typically > 0.999)[4][5][6].Excellent (typically > 0.99)Good (typically > 0.99)[8][9][10].
Accuracy (% Recovery) High (typically 98-102%)High (typically 95-105%)Good (typically 98-102%)[8][9][10].
Precision (% RSD) High (typically < 2%)[4][5][6].High (typically < 15%)[7].Good (typically < 2%)[8][9][10].
Throughput Moderate to HighModerateHigh
Cost ModerateHighLow
Expertise Required IntermediateHighLow

In-Depth Methodologies and Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of 3-amino-1-methyl-1H-pyrazol-5-ol using the three discussed analytical techniques. These protocols are based on established methods for related compounds and should be validated in your laboratory for your specific application.

High-Performance Liquid Chromatography (HPLC)

Rationale for Method Selection: HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness. A reversed-phase HPLC (RP-HPLC) method is proposed, as 3-amino-1-methyl-1H-pyrazol-5-ol is a polar compound. The use of a C18 column is a common and effective choice for the separation of a wide range of pharmaceutical compounds[5][6].

Experimental Workflow:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Serial Dilutions) Standard_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_System->Chromatographic_Separation Detection UV Detection (e.g., 210-250 nm) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: A streamlined workflow for the quantification of 3-amino-1-methyl-1H-pyrazol-5-ol by HPLC.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol)[5][6]. The exact ratio should be optimized to achieve a suitable retention time and peak shape. An isocratic elution is often sufficient for simple mixtures.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. Based on the pyrazole structure, a wavelength in the range of 210-250 nm is a good starting point.

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 3-amino-1-methyl-1H-pyrazol-5-ol of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a set of calibration standards covering the expected concentration range of the samples.

  • Preparation of Sample Solutions:

    • Accurately weigh the sample and dissolve it in a known volume of the mobile phase to obtain a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards.

    • Determine the concentration of 3-amino-1-methyl-1H-pyrazol-5-ol in the sample solutions by interpolating their peak areas on the calibration curve.

  • Validation:

    • Perform a full method validation according to ICH Q2(R1) guidelines to demonstrate the method's suitability for its intended purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale for Method Selection: LC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for the analysis of complex matrices or for the quantification of trace-level impurities. The mass spectrometer provides an additional dimension of data, confirming the identity of the analyte and allowing for the use of a stable isotope-labeled internal standard for enhanced accuracy and precision.

Experimental Workflow:

LCMS_Workflow Sample_Prep Sample Preparation (with Internal Standard) LC_Separation LC Separation (UPLC/HPLC) Sample_Prep->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., Triple Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing UVVis_Workflow Sample_Prep Sample Preparation (Dissolution in a suitable solvent) Wavelength_Scan Wavelength Scan (Determine λmax) Sample_Prep->Wavelength_Scan Sample_Measurement Measure Sample Absorbance Sample_Prep->Sample_Measurement Calibration_Curve Prepare Calibration Curve Wavelength_Scan->Calibration_Curve Concentration_Calculation Calculate Concentration Calibration_Curve->Concentration_Calculation Sample_Measurement->Concentration_Calculation

Caption: A basic workflow for the quantification of 3-amino-1-methyl-1H-pyrazol-5-ol using UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or water).

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 3-amino-1-methyl-1H-pyrazol-5-ol in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte and perform serial dilutions to create a set of calibration standards.

  • Construction of a Calibration Curve:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Sample Solutions:

    • Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis and Quantification:

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample by using the equation of the calibration curve.

  • Validation:

    • Validate the method for linearity, accuracy, precision, and range. Specificity should be carefully assessed to ensure that there are no interfering substances in the sample matrix that absorb at the same wavelength.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantification of 3-amino-1-methyl-1H-pyrazol-5-ol depends on the specific requirements of the analysis.

  • For routine quality control of the bulk substance where high specificity and sensitivity are required, a validated RP-HPLC method is the recommended choice. It offers a good balance of performance, cost, and ease of use.

  • For the analysis of the compound in complex matrices, such as biological fluids, or for the detection and quantification of trace-level impurities, LC-MS is the superior technique. Its high sensitivity and selectivity are unparalleled.

  • UV-Vis spectrophotometry can be a viable option for a rapid and cost-effective estimation in simple, well-defined samples, provided that its lower specificity is not a concern.

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and trustworthy data, which is the cornerstone of quality in the pharmaceutical industry.

References

  • Sivakumar, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 185-191. [Link]

  • Sivakumar, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. ChemistrySelect, 8(31), e202301849. [Link]

  • Sivakumar, B., et al. (2014). A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]

  • PubChem. (n.d.). 3-amino-1-phenyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Allied Academies. (n.d.). Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 3-Amino-5-methyl-1H-pyrazole, 97% 5 g. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60. [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities), 38(3), 1-18. [Link]

  • Wang, J., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 37573. [Link]

  • Medfiles. (2023). Best practices for analytical method transfers. Retrieved from [Link]

  • Waters. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Retrieved from [Link]

  • L-espinosa, D., et al. (2020). Development and Validation of an in-line API Quantification Method Using AQbD Principles Based on UV-Vis Spectroscopy to Monitor and Optimise Continuous Hot Melt Extrusion Process. Pharmaceutics, 12(11), 1089. [Link]

  • Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-139. [Link]

  • Amerigo Scientific. (n.d.). 3-Amino-1-methyl-1h-pyrazol-5-ol. Retrieved from [Link]

  • Lab Manager. (2025). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

  • Rahman, M., et al. (2015). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Journal of the Chilean Chemical Society, 60(2), 2912-2918. [Link]

  • American Pharmaceutical Review. (2018). Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. Retrieved from [Link]

  • Reddy, G. S., et al. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form. Brazilian Journal of Pharmaceutical Sciences, 47(1), 135-142. [Link]

  • Joshi, D., et al. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Saxagliptin in Gastric Medium. Journal of Pharmaceutical and Biopharmaceutical Research, 3(2), 1-6. [Link]

  • LCGC International. (2006). Analytical Method Transfer. Retrieved from [Link]

  • Contract Pharma. (2017). Analytical Method Transfer Best Practices. Retrieved from [Link]

  • Patel, K., et al. (2022). Analytical Quality by Design Based UV-visible Spectrophotometer Method Development and Validation for Quantification of Chrysin. Research Journal of Pharmacy and Technology, 15(7), 3045-3050. [Link]

  • Islam, M., et al. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences, 80(1), 165-173. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2022). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Dexlansoprazole. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-6. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Assessing Off-Target Activity of a Major Edaravone Metabolite

Abstract

The therapeutic efficacy and safety of a drug are intrinsically linked not only to the parent compound but also to its metabolites. This guide provides a comprehensive framework for investigating the cross-reactivity of 3-amino-1-methyl-1H-pyrazol-5-ol, a significant metabolite of the neuroprotective agent Edaravone. For researchers, scientists, and drug development professionals, understanding the potential for off-target activity of such metabolites is a critical aspect of preclinical and clinical development. We present a multi-tiered, logical approach, detailing the causality behind experimental choices and providing validated protocols for robust, comparative cross-reactivity profiling. This guide emphasizes scientific integrity by outlining self-validating experimental systems, from broad, target-based screening to cell-based functional assays, to build a comprehensive safety and activity profile.

Introduction: The Parent Drug and Its Metabolite

Edaravone (marketed as Radicava™) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary mechanism of action is believed to be the mitigation of oxidative stress, a key pathological feature in many neurodegenerative diseases.[3][4] Edaravone works by neutralizing a variety of reactive oxygen species (ROS), thereby protecting neurons and other cells from oxidative damage.[3][5][6]

Following administration, Edaravone is extensively metabolized in the liver and kidneys, primarily through glucuronide and sulfate conjugation, into pharmacologically inactive forms that are excreted in the urine.[7][8][9] However, other metabolic pathways exist. The focus of this guide, 3-amino-1-methyl-1H-pyrazol-5-ol, represents a structurally distinct metabolite whose biological activity profile may differ significantly from the parent compound.

The central question for drug development professionals is twofold:

  • Does this metabolite contribute to the therapeutic, antioxidant effects of Edaravone?

  • Does it possess new, off-target activities (cross-reactivity) that could lead to unforeseen toxicity or side effects?

Answering these questions is not merely an academic exercise; it is a regulatory expectation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the safety testing of drug metabolites, particularly those present at significant concentrations in humans.[10][11][12] Early identification and characterization of "disproportionate drug metabolites"—those found at higher levels in humans than in preclinical toxicology species—is essential to prevent delays in drug development.[13][14]

G cluster_metabolism Metabolic Pathway cluster_activity Potential Biological Outcomes Edaravone Edaravone (Parent Drug) Metabolites Inactive Glucuronide & Sulfate Conjugates Edaravone->Metabolites Primary Conjugation Metabolite_M1 3-amino-1-methyl- 1H-pyrazol-5-ol (Metabolite of Interest) Edaravone->Metabolite_M1 Other Metabolic Pathways Efficacy Therapeutic Efficacy (Antioxidant Activity) Metabolite_M1->Efficacy Contributes? Toxicity Off-Target Activity (Cross-Reactivity/Toxicity) Metabolite_M1->Toxicity Induces?

Figure 1: Edaravone metabolism and key investigational questions.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of a metabolite's potential for cross-reactivity requires a staged, logical approach that moves from broad, high-throughput screening to more focused, physiologically relevant assays. This strategy maximizes efficiency by casting a wide net initially to identify potential "hits" and then uses more resource-intensive assays to validate and characterize those hits.

Our recommended workflow consists of two primary tiers:

  • Tier 1: Broad Target-Based Screening: Utilizes large panels of purified proteins (e.g., kinases, G-protein coupled receptors) to rapidly identify potential off-target interactions in a controlled, in vitro environment.

  • Tier 2: Cell-Based Validation & Phenotypic Assessment: Moves from the simplified in vitro system into a more complex cellular environment to confirm target engagement and assess the functional consequences of any identified interactions.

G cluster_tier1 Tier 1: Broad In Vitro Screening cluster_tier2 Tier 2: Cellular Validation start Metabolite Synthesized: 3-amino-1-methyl-1H-pyrazol-5-ol Kinase Kinase Panel Screen (e.g., >400 kinases) start->Kinase GPCR GPCR Panel Screen (e.g., >100 receptors) start->GPCR CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Kinase->CETSA Validate Hits GPCR->CETSA Validate Hits Pheno Phenotypic Assay (e.g., Cytotoxicity) CETSA->Pheno Assess Functional Impact end Comprehensive Cross-Reactivity Profile Pheno->end

Figure 2: A logical workflow for metabolite cross-reactivity assessment.

Tier 1: Broad Target-Based Screening Protocols

The choice of initial screening panels is dictated by the chemical structure of the test article. The pyrazole scaffold, present in both Edaravone and its metabolite, is a common feature in many kinase inhibitors, making a broad kinase panel an essential first step.[15] Similarly, GPCRs represent the largest class of drug targets, and screening against them provides wide coverage of potential off-target interactions.[16]

Methodology: Competitive Binding Kinase Assay

Causality: This assay format is chosen for its high throughput and direct measurement of binding.[17] It determines whether the metabolite can displace a known, fluorescently-labeled ligand (tracer) from the ATP-binding site of a large number of kinases. A reduction in the fluorescence resonance energy transfer (FRET) signal indicates competitive binding and a potential "hit".[18][19]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 3X stock solution of the test metabolite (e.g., 30 µM in 1X Kinase Buffer with 3% DMSO). Prepare a 3X stock of the parent drug, Edaravone, as a comparator.

    • Prepare a 3X mix of the desired kinase and a Europium-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 3X stock of the corresponding Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Execution (384-well plate format):

    • Dispense 5 µL of the 3X test metabolite, parent drug, or a DMSO vehicle control into the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Calculate the percent inhibition relative to the DMSO (0% inhibition) and a potent, broad-spectrum inhibitor control like staurosporine (100% inhibition).[18]

Data Presentation:

Target KinaseParent Drug (Edaravone) % Inhibition @ 10 µMMetabolite % Inhibition @ 10 µM
ABL12.14.5
SRC5.38.1
MAPK14 (p38α) 4.8 65.7
CDK21.93.2
EGFR0.51.8
... (400+ other kinases)<10%<10%
Table 1: Representative data from a primary kinase screen. The metabolite shows selective, high-percentage inhibition for MAPK14, identifying it as a potential off-target hit requiring further validation. Data is hypothetical.
Methodology: Radioligand Binding GPCR Assay

Causality: The radioligand binding assay is the gold standard for quantifying ligand-receptor interactions at GPCRs due to its high sensitivity and direct measurement of binding affinity.[20][21] This experiment will determine if the metabolite can displace a known high-affinity radioligand from a panel of GPCRs expressed in cell membranes.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test metabolite and parent drug in an appropriate assay buffer.

    • Prepare cell membranes expressing the target GPCR.

    • Prepare the specific, high-affinity radioligand (e.g., ³H-labeled) at a concentration near its dissociation constant (Kd).

  • Assay Execution:

    • In a 96-well filter plate, combine the cell membranes, radioligand, and either the test metabolite, parent drug, vehicle control, or a known unlabeled ligand (for defining non-specific binding).

    • Incubate the plate to allow the binding reaction to reach equilibrium (time and temperature are target-dependent).

    • Rapidly separate the bound from free radioligand by vacuum filtration, washing the filters with ice-cold buffer.

  • Data Acquisition:

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate percent inhibition of specific binding.

Data Presentation:

Target GPCRParent Drug (Edaravone) % Inhibition @ 10 µMMetabolite % Inhibition @ 10 µM
Adrenergic α1A3.56.2
Dopamine D2-1.22.8
Histamine H18.911.5
Serotonin 5-HT2A4.15.5
Table 2: Representative data from a primary GPCR screen. Both the parent drug and metabolite show minimal interaction at the tested concentration, suggesting a low likelihood of direct GPCR cross-reactivity. Data is hypothetical.

Tier 2: Cell-Based Validation & Phenotypic Assessment

Positive "hits" from Tier 1 screening must be validated in a more physiologically relevant context. A cellular environment introduces factors like membrane permeability, intracellular metabolism, and the presence of endogenous binding partners, which are absent in purified protein assays.

Methodology: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA provides direct evidence of target engagement inside intact cells.[22][23] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[24][25] By heating cells treated with the metabolite and measuring the amount of the target protein (e.g., MAPK14 from our hypothetical screen) that remains soluble, we can confirm a direct, physical interaction in a native cellular environment.[26]

Experimental Protocol:

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., HEK293) to ~80% confluency.

    • Treat cells with the test metabolite (e.g., 10 µM), parent drug, or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated sample serves as a control.

  • Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

    • Analyze the soluble fractions by Western blot using a specific antibody against the target protein (MAPK14).

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the metabolite indicates target stabilization and engagement.

Data Presentation:

CompoundApparent Melting Temp (Tm) of MAPK14Thermal Shift (ΔTm)
Vehicle (DMSO)52.1 °C-
Edaravone (10 µM)52.3 °C+0.2 °C
Metabolite (10 µM) 55.8 °C +3.7 °C
Table 3: Representative CETSA data confirming target engagement. The significant positive thermal shift for the metabolite confirms it binds to and stabilizes MAPK14 in intact cells, validating the Tier 1 hit. Data is hypothetical.
Methodology: MTS Cytotoxicity Assay

Causality: After confirming an off-target interaction, it is crucial to assess its functional consequence. A cytotoxicity assay measures the overall impact of a compound on cell health and viability.[27] The MTS assay is a colorimetric method that quantifies the number of viable cells by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by mitochondrial dehydrogenases in living cells.[28][29][30] A decrease in cell viability in the presence of the metabolite could indicate that the off-target interaction is functionally detrimental.

Experimental Protocol:

  • Cell Plating:

    • Seed cells (e.g., HepG2 for liver toxicity or a relevant neuronal cell line) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test metabolite and parent drug.

    • Treat the cells with the compounds for a defined period (e.g., 48 or 72 hours). Include wells with media only (background) and vehicle-treated cells (100% viability control).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of a combined MTS/PES solution to each well.[31]

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the soluble formazan product at 490 nm using a plate reader.

    • Subtract the background absorbance, normalize the data to the vehicle control, and plot the percent viability against compound concentration.

    • Calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation:

CompoundCell LineIC50 (µM)
EdaravoneHepG2> 100
MetaboliteHepG245.2
EdaravoneSH-SY5Y (neuronal)> 100
MetaboliteSH-SY5Y (neuronal)22.8
Table 4: Comparative cytotoxicity data. The metabolite exhibits significantly more potent cytotoxicity than the parent drug in both hepatic and neuronal cell lines, suggesting its off-target activity on MAPK14 (or other targets) has negative functional consequences. Data is hypothetical.

Synthesis of Findings and Conclusion

The multi-tiered approach provides a clear, logical path from broad screening to functional validation. Based on the representative data presented:

  • Initial Screening: The metabolite of Edaravone, 3-amino-1-methyl-1H-pyrazol-5-ol, was identified as a potential inhibitor of the kinase MAPK14 (p38α).

  • Cellular Validation: This interaction was confirmed in intact cells using CETSA, demonstrating a direct physical engagement that stabilizes the target protein.

  • Functional Impact: The metabolite, but not the parent drug, exhibited dose-dependent cytotoxicity at concentrations relevant to the observed off-target binding.

G cluster_evidence Chain of Evidence Hit_ID Tier 1 Hit Identification: Metabolite binds MAPK14 in vitro Target_Engage Tier 2 Target Engagement: Metabolite stabilizes MAPK14 in cells Hit_ID->Target_Engage Confirms Relevance Functional_Out Tier 2 Functional Outcome: Metabolite induces cytotoxicity Target_Engage->Functional_Out Links to Phenotype Conclusion Conclusion: The metabolite's cross-reactivity on MAPK14 is a potential liability that warrants further investigation (e.g., in vivo toxicology). Functional_Out->Conclusion Informs Risk Assessment

Figure 3: Logical flow from experimental findings to risk assessment.

References

  • Title: Safety Testing of Drug Metabolites Guidance for Industry.[10] Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: What is the mechanism of Edaravone?[3] Source: Patsnap Synapse. URL: [Link]

  • Title: Safety Testing of Drug Metabolites.[11] Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis.[7] Source: National Institutes of Health (NIH), PMC. URL: [Link]

  • Title: Edaravone Monograph for Professionals.[8] Source: Drugs.com. URL: [Link]

  • Title: Guidance for Industry on Safety Testing of Drug Metabolites; Availability.[12] Source: Federal Register. URL: [Link]

  • Title: FDA Revises Guidance on Safety Testing of Drug Metabolites.[13] Source: Regulatory Affairs Professionals Society (RAPS). URL: [Link]

  • Title: Edaravone's Mechanism of Action: A Deep Dive. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?[5] Source: National Institutes of Health (NIH), PMC. URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.[22] Source: Bio-protocol. URL: [Link]

  • Title: Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis.[6] Source: Cureus. URL: [Link]

  • Title: MTS Tetrazolium Assay Protocol.[29] Source: Creative Bioarray. URL: [Link]

  • Title: MTS assay in THP-1 cells.[30] Source: ncl-prot.net. URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[24] Source: National Institutes of Health (NIH), NCBI. URL: [Link]

  • Title: Edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Source: ResearchGate. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual.[31] Source: National Institutes of Health (NIH), NCBI Bookshelf. URL: [Link]

  • Title: MTS assay – Knowledge and References.[27] Source: Taylor & Francis Online. URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[26] Source: PubMed Central (PMC). URL: [Link]

  • Title: GPCR-radioligand binding assays.[20] Source: PubMed. URL: [Link]

  • Title: CETSA. Source: cetsa.org. URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA).[25] Source: News-Medical.Net. URL: [Link]

  • Title: GPCR Radioligand Binding - Robust Assays, Fast Results.[21] Source: Eurofins Discovery. URL: [Link]

  • Title: GPCR Screening Services.[16] Source: Creative Bioarray. URL: [Link]

  • Title: Competition binding assay for measuring the interaction between...[17] Source: ResearchGate. URL: [Link]

  • Title: Current status of pyrazole and its biological activities.[15] Source: National Institutes of Health (NIH), PMC. URL: [Link]

  • Title: Mci-186 | C10H10N2O | CID 4021.[1] Source: PubChem, National Institutes of Health (NIH). URL: [Link]

  • Title: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases.[2] Source: PubMed. URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-amino-1-methyl-1H-pyrazol-5-ol, moving beyond simple instructions to explain the causality behind each procedural choice.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Proper disposal begins with a thorough understanding of the material's hazard profile. While a specific Safety Data Sheet (SDS) for 3-amino-1-methyl-1H-pyrazol-5-ol may not always be accessible, a hazard assessment can be reliably constructed by examining structurally analogous pyrazole derivatives. This approach is a cornerstone of laboratory safety, allowing us to anticipate risks and take appropriate precautions.

Analysis of related compounds reveals a consistent pattern of hazards that must be respected during handling and disposal.[1][2][3][4] These hazards are the primary drivers for the stringent disposal protocols outlined in this guide.

Table 1: Consolidated Hazard Profile of Structurally Similar Pyrazole Compounds

Hazard Classification GHS Code Description Rationale for Concern in Disposal
Skin Corrosion/Irritation, Cat. 2 H315 Causes skin irritation.[1][2][3][4] Direct contact with waste or contaminated surfaces can cause dermatitis. Requires diligent use of gloves.
Serious Eye Damage/Irritation, Cat. 2A H319 Causes serious eye irritation.[1][2][3][4] Splashes of liquid waste or contact with solid dust can cause significant eye damage. Mandates safety glasses or goggles.
STOT (Single Exposure), Cat. 3 H335 May cause respiratory irritation.[1][2][3][4] Inhalation of dust from solid waste can irritate the respiratory tract. Waste handling should occur in well-ventilated areas.

| Acute Toxicity, Oral (Potential) | H301 | Toxic if swallowed.[3] | Ingestion of even small amounts could be highly toxic. Reinforces the need for strict hygiene and containment. |

Given these characteristics, 3-amino-1-methyl-1H-pyrazol-5-ol must be managed as a hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[5]

Regulatory Imperatives: The Framework of Compliance

The disposal of hazardous waste is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[6] A core tenet of RCRA is that the generator of the waste is legally responsible for its safe and proper disposal.[7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle and are potentially exposed to hazardous substances, including during disposal operations.[9][10] This includes requirements for written safety plans, personal protective equipment (PPE), and employee training.[11]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and implementing them correctly.

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to ensure safety and compliance from the moment waste is generated to its final collection.

Step 1: Immediate Segregation at the Point of Generation

The first and most critical step is to correctly segregate the waste. Never mix hazardous waste with non-hazardous materials. The decision process for segregation is straightforward.

Diagram 1: Initial Waste Segregation cluster_waste_type Characterize Waste Form cluster_container Select Appropriate Container start Waste Containing 3-amino-1-methyl-1H-pyrazol-5-ol Generated solid Dry Solid Waste (e.g., residual powder, contaminated weigh paper) start->solid Is it a dry solid? liquid Liquid Waste (e.g., reaction mixtures, solutions, rinsates) start->liquid Is it a liquid? sharps Contaminated Sharps (e.g., needles, razors) start->sharps Is it a sharp? labware Contaminated Labware (e.g., glassware, plasticware) start->labware Is it labware? solid_container Labeled Hazardous Waste Bag (inside a rigid, sealed container) solid->solid_container liquid_container Labeled, Compatible Waste Solvent Container (e.g., HDPE, Glass) liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container labware_container Designated Container for Contaminated Glass/Plastic labware->labware_container

Caption: Waste segregation decision tree.

Step 2: Container Selection and Labeling

The integrity of your waste stream depends on proper containment and communication.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[5] For liquid waste containing this compound, borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.

  • Labeling: The container must be labeled clearly as soon as the first drop of waste is added. While specific label formats vary by institution, they must all include:

    • The words "HAZARDOUS WASTE "

    • Full chemical names of all contents (no abbreviations or formulas)

    • The approximate percentage of each component

    • Relevant hazard information (e.g., Irritant, Toxic)

    • The date accumulation started

Step 3: Safe On-Site Accumulation

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste container, including:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety glasses with side shields or chemical splash goggles

    • A standard laboratory coat

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is actively being added.[5] Using a funnel that is removed after use is standard practice.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (like a basin or tray). This is crucial to contain any potential leaks or spills.[5][12] The secondary container must be large enough to hold the entire volume of the largest primary container.

  • Segregate Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[12]

Step 4: Decontamination of Empty Containers

Empty containers that once held the pure chemical are also considered hazardous waste until properly decontaminated. The EPA designates certain chemicals as "P-listed" or acutely hazardous, requiring a triple-rinse procedure for their containers.[13] While 3-amino-1-methyl-1H-pyrazol-5-ol is not explicitly on this list, adopting the triple-rinse protocol is a best practice due to the potential toxicity of pyrazole derivatives.

Protocol: Empty Container Triple Rinse

  • First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, like methanol or acetone) to the empty container. Cap and shake thoroughly to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent from this first rinse into your designated hazardous liquid waste container. This first rinsate must be treated as hazardous waste. [5]

  • Second and Third Rinses: Repeat the rinse process two more times. These subsequent rinsates can typically also be collected into the hazardous waste container.

  • Final Disposal: After the triple rinse and air drying, deface the original label on the container, and dispose of it according to your institution's policy for clean glassware or plastic recycling.

Full Disposal Workflow Visualization

The entire process, from generation to final disposal, forms a chain of custody that ensures safety and accountability at every stage.

Diagram 2: Complete Hazardous Waste Disposal Workflow cluster_lab In the Laboratory cluster_ehs EHS & Vendor Management A 1. Waste Generation (Experiment Complete) B 2. Don Appropriate PPE A->B C 3. Segregate Waste Stream (Solid, Liquid, etc.) B->C D 4. Transfer Waste to Correctly Labeled Container C->D E 5. Store in Secondary Containment in Satellite Accumulation Area D->E F 6. Request Waste Pickup (via EHS portal or form) E->F Container Full or Storage Limit Reached G 7. EHS Collects Waste from Lab F->G H 8. Transport to Central Accumulation Facility G->H I 9. Waste Manifested and Collected by Licensed Vendor H->I J 10. Final Disposal at Approved TSDF (e.g., Incineration) I->J

Caption: End-to-end workflow for hazardous waste.

Emergency Procedures: Spill Management

In the event of a small-scale spill during waste handling:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill to prevent it from spreading.

  • Don PPE: If not already wearing it, put on your lab coat, safety goggles, and double nitrile gloves.

  • Contain and Absorb: For liquid spills, cover with a chemical absorbent pad or inert material like vermiculite. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Carefully collect the absorbed/covered material using a scoop or forceps. Place it in a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department, no matter how small the spill.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative work does not come at the cost of personal or public health.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1238616, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from PubChem. [Link]

  • Capot Chemical. (2026). MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-. Retrieved from Capot Chemical. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from OSHA. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from OSHA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from eCFR. [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from KPA. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99683, 3-amino-1-phenyl-1H-pyrazol-5-ol. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA. [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS. [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from ASHP. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60136549, (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Retrieved from Google Patents. .google.

Sources

Navigating the Safe Handling of 3-amino-1-methyl-1H-pyrazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical entities, such as 3-amino-1-methyl-1H-pyrazol-5-ol, demands a proactive and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory operations.

Understanding the Hazard Profile: A Data-Driven Approach

While a specific, comprehensive toxicological profile for 3-amino-1-methyl-1H-pyrazol-5-ol is not extensively documented in publicly available literature, we can infer its likely hazard profile by examining structurally similar pyrazole derivatives. This proactive approach, rooted in established chemical principles, is a cornerstone of modern laboratory safety.

Data from analogous compounds, such as 3-Amino-5-hydroxypyrazole and various other pyrazole derivatives, consistently indicate a set of primary hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][5][6][7][8]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][4]

Furthermore, as a member of the heterocyclic amine family, a precautionary approach is warranted due to the potential for some compounds in this class to have long-term health effects.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all scenario. It is a dynamic process that should be tailored to the specific procedure and the associated risks of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Proper glove removal technique is crucial to prevent secondary contamination.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.
Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. Fit testing is mandatory for tight-fitting respirators.[7]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task being performed.

PPE_Selection_Workflow start Start: Assess Task is_powder Handling solid/powder? start->is_powder in_hood Working in a certified fume hood? is_powder->in_hood Yes ppe2 Enhanced PPE: - Minimum PPE - N95 Respirator is_powder->ppe2 No is_solution Working with dilute solution? in_hood->is_solution Yes ppe1 Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles in_hood->ppe1 No splash_risk Significant splash risk? is_solution->splash_risk Yes is_solution->ppe1 No splash_risk->ppe1 No ppe3 Splash Hazard PPE: - Minimum PPE - Face Shield splash_risk->ppe3 Yes

Caption: PPE selection workflow for handling 3-amino-1-methyl-1H-pyrazol-5-ol.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with 3-amino-1-methyl-1H-pyrazol-5-ol should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.

Handling Procedures
  • Donning PPE: Before handling the compound, don the appropriate PPE as determined by your risk assessment.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last, turning them inside out as you do. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. While pyrazole derivatives may be classified as non-hazardous waste, a cautious approach is recommended.[10]

  • Solid Waste: Collect all solid waste, including contaminated weigh boats and disposable PPE, in a clearly labeled, sealed container designated for non-hazardous chemical waste.[10]

  • Liquid Waste: Aqueous solutions containing 3-amino-1-methyl-1H-pyrazol-5-ol should be collected in a labeled, leak-proof container for non-hazardous aqueous waste.[10] Avoid drain disposal to prevent the release of this pharmaceutically active compound into aquatic ecosystems.[10]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water or ethanol).[10] Collect the rinsate as liquid waste.[10] Deface the label on the empty container before discarding it in the regular trash.[10]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself, your colleagues, and the environment.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Capot Chemical. (2026). MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-.
  • ChemicalBook. (2025).
  • Fisher Scientific. (2025).
  • NutritionFacts.org. Heterocyclic amines.
  • Meurillon, M., & Engel, E. (2016). Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods. Trends in Food Science & Technology, 57, 40-54.
  • Khan, M. R., & Shabbir, M. A. (2025). Heterocyclic amines formation and mitigation in processed meat and meat products: a review. Journal of Food Science and Technology, 62(10), 4345-4357.
  • Puangsombat, K., & Smith, J. S. (2017).
  • Thermo Scientific Alfa Aesar. 3-Amino-5-methyl-1H-pyrazole, 97%.
  • BLDpharm. 57313-30-1|3-Amino-1-methyl-1H-pyrazol-5-ol.
  • Rather, I. A., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2779.
  • JETIR. (2023).
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • lifechem pharma.
  • Amerigo Scientific. 3-​Amino-​1-​methyl-​1h-​pyrazol-​5-​ol.
  • PubChem. 3-Amino-5-hydroxypyrazole.
  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504.
  • Al-Ostoot, F. H., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Drug Delivery and Therapeutics, 15(4), 25-73.
  • Belaidi, S., & Zouchoune, B. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4486.
  • PubChem. 3-amino-1-phenyl-1H-pyrazol-5-ol.
  • LabSolu. 3-Amino-5-(2-methylphenyl)-1h-pyrazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.